molecular formula C14H12O B122555 Diphenylacetaldehyde CAS No. 947-91-1

Diphenylacetaldehyde

Cat. No.: B122555
CAS No.: 947-91-1
M. Wt: 196.24 g/mol
InChI Key: HLLGFGBLKOIZOM-UHFFFAOYSA-N
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Description

Diphenylacetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21645. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diphenylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLGFGBLKOIZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241575
Record name Acetaldehyde, diphenyl-
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

947-91-1
Record name Diphenylacetaldehyde
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Record name Diphenylacetaldehyde
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Record name DIPHENYLACETALDEHYDE
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Record name Acetaldehyde, diphenyl-
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Record name Diphenylacetaldehyde
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Record name Diphenylacetaldehyde
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Foundational & Exploratory

Diphenylacetaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylacetaldehyde, a significant organic compound, possesses a unique structural framework and chemical characteristics that make it a valuable intermediate in various synthetic applications. This technical guide provides an in-depth overview of the chemical properties, structural details, and key experimental protocols related to this compound. Furthermore, it explores the involvement of structurally similar aldehydes in biological signaling pathways, offering insights for drug development professionals.

Chemical Properties and Structure

This compound, with the IUPAC name 2,2-diphenylacetaldehyde, is a solid, colorless to yellow compound. Its chemical identity and key physical properties are summarized below.

Structural Identifiers

The structure of this compound is characterized by an acetaldehyde core with two phenyl group substituents on the alpha-carbon.

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

IdentifierValue
IUPAC Name 2,2-diphenylacetaldehyde[1]
SMILES String C1=CC=C(C=C1)C(C=O)C2=CC=CC=C2[1]
InChI InChI=1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H[1]
InChIKey HLLGFGBLKOIZOM-UHFFFAOYSA-N[1]
Physicochemical Data
PropertyValueReference
Molecular Formula C₁₄H₁₂O[1]
Molecular Weight 196.24 g/mol [1][2][3][4]
Melting Point 50 °C[5]
Boiling Point 315 °C (lit.)[2][5][6][7]
Density 1.106 g/mL at 25 °C (lit.)[2][5][6][7]
Refractive Index (n20/D) 1.589 (lit.)[2][5][7]
Flash Point 113 °C (closed cup)[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the isomerization of trans-stilbene oxide.

Materials:

  • trans-Stilbene oxide

  • Reagent benzene

  • Boron trifluoride etherate

  • Water

  • Magnesium sulfate (optional)

Procedure:

  • In a 1-liter separatory funnel, dissolve 39.2 g (0.2 mole) of trans-stilbene oxide in 450 mL of reagent benzene.

  • Add 13.2 mL (0.1 mole) of boron trifluoride etherate to the solution.

  • Swirl the solution and allow it to stand for 1 minute. Longer reaction times can significantly decrease the yield.

  • Wash the solution with two 300-mL portions of water.

  • Separate the organic layer.

  • To obtain an anhydrous product, distill the benzene from the solution. Alternatively, the benzene solution can be dried over magnesium sulfate, followed by removal of the benzene under reduced pressure, though this may result in a product contaminated with water.

  • Purify the residual crude aldehyde by distillation under reduced pressure. The product is collected at 115–117°C/0.6 mm.

Characterization: The product can be characterized by forming its 2,4-dinitrophenylhydrazone derivative, which has a melting point of 146.8–147.8°C.

Diagram 2: Synthesis Workflow

G start Dissolve trans-stilbene oxide in benzene add_bf3 Add Boron trifluoride etherate start->add_bf3 react React for 1 minute add_bf3->react wash Wash with water react->wash separate Separate organic layer wash->separate distill Distill off benzene separate->distill purify Purify by vacuum distillation distill->purify product This compound purify->product

Workflow for the synthesis of this compound.

Purification by Column Chromatography

While distillation is a common purification method, column chromatography can also be employed for the purification of this compound, particularly for removing polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Petroleum ether

  • Ethyl acetate

  • Glass column

  • Collection flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in petroleum ether and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., petroleum ether with a small percentage of ethyl acetate). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system, such as petroleum ether or a mixture with a low percentage of ethyl acetate (e.g., 98:2 petroleum ether:ethyl acetate).

  • Fraction Collection: Collect fractions in separate flasks. Monitor the separation using thin-layer chromatography (TLC).

  • Gradient Elution (Optional): If the compound does not elute with the initial solvent system, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure this compound. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Analytical Methods

Sample Preparation:

  • Accurately weigh approximately 5-25 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).

  • The typical solvent used is CDCl₃, with tetramethylsilane (TMS) as an internal standard.[8]

Sample Preparation (Thin Film Method for Liquids/Low-Melting Solids):

  • Ensure the salt plates (e.g., KBr or NaCl) are clean and dry.

  • If this compound is in its liquid state (above its melting point), place a small drop onto one salt plate.

  • Place the second salt plate on top and gently rotate to create a thin, uniform film.

  • Mount the plates in the spectrometer's sample holder.

Sample Preparation (KBr Pellet Method for Solids):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the spectrometer's sample holder.

Data Acquisition:

  • Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on the structurally similar compound, phenylacetaldehyde (PAA), provides valuable insights. PAA has been shown to exhibit anti-cancer properties by targeting cancer stem cells.

A study on breast cancer stem cells demonstrated that PAA induces the production of reactive oxygen species (ROS) and regulates the Stat3 (Signal Transducer and Activator of Transcription 3) signaling pathway .[6] The persistent activation of the STAT3 pathway is implicated in various cancers, promoting cell proliferation, survival, and angiogenesis.[9][10][11][12][13] PAA was found to inhibit the phosphorylation of Stat3, thereby downregulating its activity and leading to the induction of apoptosis and inhibition of tumor growth.[6]

Diagram 3: Phenylacetaldehyde (PAA) and the Stat3 Signaling Pathway

G cluster_0 Cellular Effects Apoptosis Apoptosis Inhibition of Tumor Growth Inhibition of Tumor Growth PAA Phenylacetaldehyde (PAA) ROS Increased Reactive Oxygen Species (ROS) PAA->ROS pStat3 Phosphorylated Stat3 (Active) PAA->pStat3 Inhibits Stat3 Stat3 (Inactive) pStat3->Stat3 Dephosphorylation

Proposed mechanism of PAA-induced apoptosis via ROS and Stat3 inhibition.

Given the structural similarity between this compound and phenylacetaldehyde, it is plausible that this compound could exhibit similar biological activities and interact with related signaling pathways. This presents a potential avenue for further research and drug development.

Conclusion

This compound is a well-characterized organic compound with established synthetic and analytical protocols. Its chemical properties and structure make it a versatile building block in organic chemistry. The emerging research on the biological activities of structurally related aldehydes, particularly their interaction with cancer-related signaling pathways like Stat3, highlights the potential of this compound and its derivatives as subjects for future investigation in the field of drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for diphenylacetaldehyde. It includes detailed experimental protocols for data acquisition and presents the spectral data in a clear, tabular format for easy reference and comparison. Additionally, this guide features visualizations of key concepts and workflows in NMR spectroscopy to aid in understanding and application.

Introduction to NMR Spectroscopy in Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] In the fields of drug discovery and development, NMR is an indispensable tool for elucidating the structure of small organic molecules, characterizing drug-target interactions, and assessing the purity and stability of pharmaceutical compounds. The ability to obtain high-resolution structural information in solution makes NMR a versatile method for studying molecules in a state that closely mimics their biological environment.

This guide focuses on the application of ¹H and ¹³C NMR spectroscopy for the characterization of this compound, an organic compound of interest in various chemical and pharmaceutical research areas.

Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data was acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.94Doublet (d)2.4Aldehyde CHO
7.40 - 7.21Multiplet (m)-Aromatic C₆H₅
4.88Doublet (d)2.4Methine CH
¹³C NMR Spectral Data

The following ¹³C NMR spectral data is based on predicted values. Experimental data from spectral databases was not fully accessible for direct inclusion.

Chemical Shift (δ) ppmAssignment
~200Aldehyde C=O
~138Aromatic C (quaternary)
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~60Methine CH

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans (NS): 16

  • Acquisition Time (AQ): ~4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 20 ppm

  • Temperature: 298 K

For ¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Number of Scans (NS): 1024

  • Acquisition Time (AQ): ~1.5 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 250 ppm

  • Temperature: 298 K

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows in NMR spectroscopy.

Fundamental Principle of NMR Spectroscopy

NMR_Principle Fundamental Principle of NMR Spectroscopy cluster_Nucleus Atomic Nucleus (with spin) cluster_MagneticField External Magnetic Field (B₀) cluster_EnergyLevels Spin Energy States cluster_RF Radiofrequency Pulse cluster_Detection Signal Detection Spin Nuclear Spin (I > 0) B0 Applied Magnetic Field Spin->B0 Placed in B₀ E_low Lower Energy State (spin aligned with B₀) B0->E_low E_high Higher Energy State (spin opposed to B₀) B0->E_high RF RF Pulse (Excitation) E_low->RF Absorption of RF Energy Relaxation Relaxation E_high->Relaxation Emission of Energy RF->E_high Transition FID Free Induction Decay (FID) Relaxation->FID NMR_Spectrum NMR Spectrum FID->NMR_Spectrum Fourier Transform NMR_Workflow Experimental Workflow for NMR Spectroscopy Start Start SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Start->SamplePrep InsertSample Insert Sample into NMR Spectrometer SamplePrep->InsertSample Setup Set Up Experiment Parameters (Pulse sequence, NS, SW, etc.) InsertSample->Setup Acquisition Data Acquisition (Generate FID) Setup->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis End End Analysis->End NMR_Interpretation Logical Relationship for ¹H NMR Spectrum Interpretation cluster_Info Information from Spectrum Spectrum ¹H NMR Spectrum NumSignals Number of Signals Spectrum->NumSignals ChemShift Chemical Shift (δ) Spectrum->ChemShift Integration Integration Spectrum->Integration Multiplicity Splitting Pattern (Multiplicity) Spectrum->Multiplicity NumProtons Number of Non-equivalent Protons NumSignals->NumProtons ElectronicEnv Electronic Environment of Protons ChemShift->ElectronicEnv ProtonRatio Ratio of Protons Integration->ProtonRatio NeighboringProtons Number of Neighboring Protons Multiplicity->NeighboringProtons Structure Molecular Structure NumProtons->Structure ElectronicEnv->Structure ProtonRatio->Structure NeighboringProtons->Structure

References

Diphenylacetaldehyde: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Diphenylacetaldehyde, covering its chemical properties, synthesis, metabolic pathways, and potential biological effects. This guide includes detailed experimental protocols and visual representations of key pathways to facilitate further investigation into this compound.

Core Chemical and Physical Properties

This compound is an aromatic aldehyde with the chemical formula C₁₄H₁₂O. Below is a summary of its key identifiers and physicochemical properties.

PropertyValueReference
CAS Number 947-91-1[1][2]
Molecular Weight 196.24 g/mol [1][2]
Molecular Formula C₁₄H₁₂O
Appearance Colorless to pale yellow liquid
Boiling Point 315 °C (lit.)
Density 1.106 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.589 (lit.)

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the isomerization of trans-stilbene oxide. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate.

Experimental Protocol: Isomerization of trans-Stilbene Oxide[1]

Materials:

  • trans-Stilbene oxide

  • Reagent-grade benzene

  • Boron trifluoride etherate (BF₃·O(C₂H₅)₂)

  • Water

  • Separatory funnel (1 L)

  • Distillation apparatus

Procedure:

  • In a 1-liter separatory funnel, dissolve 39.2 g (0.2 mole) of trans-stilbene oxide in 450 mL of reagent-grade benzene.

  • To this solution, add 13.2 mL (0.1 mole) of boron trifluoride etherate.

  • Swirl the solution and allow it to stand for 1 minute. Note: Longer reaction times can lead to a significant decrease in the yield of this compound.

  • Wash the reaction mixture with two 300-mL portions of water.

  • Separate the organic layer and remove the benzene by distillation.

  • Purify the residual crude aldehyde by distillation under reduced pressure. The product is collected at 115–117°C/0.6 mm Hg.

Expected Yield: 29–32 g (74–82%).

Biological Significance and Metabolism

While specific studies on the biological effects of this compound are limited, valuable insights can be drawn from research on the closely related compound, phenylacetaldehyde. Aldehydes are known to be reactive molecules that can interact with biological systems.

Metabolic Pathway

The metabolism of phenylacetaldehyde, and likely this compound, primarily involves oxidation to its corresponding carboxylic acid, catalyzed by aldehyde dehydrogenase (ALDH) and aldehyde oxidase.[3] This detoxification pathway is crucial in preventing the accumulation of potentially toxic aldehydes.

Below is a diagram illustrating the probable metabolic fate of this compound.

Metabolism This compound This compound Diphenylacetic_acid Diphenylacetic_acid This compound->Diphenylacetic_acid Aldehyde Dehydrogenase (ALDH) Aldehyde Oxidase

Caption: Proposed metabolic pathway of this compound.

Potential Cellular Effects and Signaling Pathways

Aldehydes are known to induce oxidative stress, which can, in turn, affect various cellular signaling pathways. While direct evidence for this compound is scarce, it is plausible that it could modulate pathways sensitive to reactive oxygen species (ROS) and electrophilic stress.

Oxidative Stress and Related Signaling

Aldehydes can lead to the generation of ROS, which can activate stress-responsive signaling cascades such as the NF-κB and MAPK pathways.[4][5] The Nrf2 pathway, a master regulator of the antioxidant response, is also often activated by electrophilic compounds. The interplay between Nrf2 and NF-κB is critical in determining the cellular outcome of oxidative stress.[6]

The diagram below illustrates the potential impact of aldehyde-induced oxidative stress on key signaling pathways.

SignalingPathways cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_responses Cellular Responses This compound This compound OxidativeStress Oxidative Stress (ROS Generation) This compound->OxidativeStress Nrf2 Nrf2 Pathway OxidativeStress->Nrf2 NFkB NF-κB Pathway OxidativeStress->NFkB MAPK MAPK Pathway OxidativeStress->MAPK Nrf2->NFkB Inhibition AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse NFkB->Nrf2 Regulation Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis / Survival MAPK->Apoptosis

Caption: Potential cellular effects of this compound.

Recommended Experimental Protocols

To investigate the biological activities of this compound, a series of in vitro assays can be employed. The following protocols provide a starting point for assessing its cytotoxicity and its potential to inhibit key metabolic enzymes.

Cytotoxicity Assessment using LDH Assay[7][8]

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method to quantify cell death by measuring the release of LDH from damaged cells.

Materials:

  • Target cells (e.g., HepG2, SH-SY5Y)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cell culture medium

  • LDH cytotoxicity assay kit (e.g., from Sigma-Aldrich, Thermo Fisher Scientific)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).

  • Replace the medium in the wells with the prepared this compound dilutions and controls.

  • Incubate the plate for a predetermined time (e.g., 24, 48 hours) under standard cell culture conditions.

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate at room temperature for the recommended time, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay[9][10]

This protocol is adapted from commercially available ALDH inhibitor screening kits and can be used to assess the inhibitory potential of this compound on ALDH activity.

Materials:

  • Purified aldehyde dehydrogenase (e.g., from bovine liver)

  • Aldehyde dehydrogenase inhibitor screening kit (containing buffer, substrate, and detection reagents)

  • This compound stock solution

  • Known ALDH inhibitor (e.g., disulfiram) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer. Include a vehicle control.

  • In a 96-well plate, add the ALDH enzyme solution to each well.

  • Add the this compound dilutions, positive control, and vehicle control to the respective wells.

  • Pre-incubate the plate at the recommended temperature for a specified time to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the ALDH substrate (e.g., acetaldehyde) and co-factor (e.g., NAD⁺) mixture provided in the kit.

  • Immediately monitor the change in absorbance over time at the recommended wavelength (e.g., 340 nm for NADH formation or a colorimetric endpoint for coupled reactions).

  • Calculate the initial reaction rates (V₀) for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • If significant inhibition is observed, the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the workflow for screening for ALDH inhibition.

ALDH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis A Prepare serial dilutions of This compound E Add this compound dilutions and controls to wells A->E B Prepare ALDH enzyme solution D Add ALDH enzyme to wells B->D C Prepare substrate/cofactor mix G Add substrate/cofactor mix to initiate reaction C->G D->E F Pre-incubate E->F F->G H Measure absorbance change over time G->H I Calculate initial reaction rates H->I J Determine % inhibition I->J K Calculate IC50 value J->K

Caption: Workflow for an ALDH inhibition assay.

This technical guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and pathway diagrams offer a framework for further investigation into the biological activities and potential applications of this compound.

References

An In-depth Technical Guide to the Physical Properties of 2,2-Diphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2-diphenylacetaldehyde. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate or building block in organic synthesis. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes a workflow diagram for its synthesis.

Core Physical and Chemical Properties

2,2-Diphenylacetaldehyde, also known as diphenylethanal, is an aromatic aldehyde with the chemical formula C₁₄H₁₂O.[1] At room temperature, it typically presents as a colorless to pale yellow liquid, which may darken upon exposure to light due to gradual oxidation.[1] The presence of two bulky phenyl groups significantly influences its steric hindrance and reactivity.[1]

PropertyValueSource
IUPAC Name2,2-diphenylacetaldehyde[1][2]
CAS Number947-91-1[1][2][3]
Molecular FormulaC₁₄H₁₂O[1][4]
Molecular Weight196.24 g/mol [2][3]
Molar Mass196.2450 g/mol [1]
AppearanceColorless to pale yellow liquid[1][4]
FormLiquid[3][4][5]
PropertyValueSource
Melting Point21 °C (294.15 K) to 50 °C[1][4]
Boiling Point115-117 °C at 0.6 mmHg; 315 °C (lit.)[3][4][5][6][7][8]
Flash Point113 °C (235.4 °F) - closed cup[3][6]
Density1.106 g/mL at 25 °C (lit.) to 1.1110 g/cm³[1][3][4][5][6][8]
Refractive Indexn20/D 1.589 (lit.) to 1.5875–1.5877 at 25°C[3][4][5][6][7][8]
SolventSolubilitySource
WaterSparingly soluble[1]
EthanolSoluble[1]
Ethyl AcetateSoluble[1]
ChloroformSoluble[1]

The hydrophobic nature of the two phenyl groups contributes to its limited solubility in aqueous solutions and preference for organic solvents.[1]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of 2,2-diphenylacetaldehyde and general methodologies for the determination of its key physical properties.

This procedure is adapted from a well-established method illustrating the isomerization of epoxides to carbonyl compounds.[7]

Materials:

  • trans-Stilbene oxide (free of trans-stilbene)

  • Reagent benzene

  • Boron trifluoride etherate (redistilled)

  • Magnesium sulfate (for drying, optional)

Procedure:

  • A solution of 39.2 g (0.2 mole) of trans-stilbene oxide in 450 ml of reagent benzene is prepared in a 1-liter separatory funnel.[7]

  • To this solution, 13.2 ml (0.1 mole) of boron trifluoride etherate is added.[7]

  • The solution is swirled and allowed to stand for 1 minute. It is crucial to adhere to this reaction time, as longer durations can significantly decrease the yield.[7]

  • The reaction mixture is then washed with two 300-ml portions of water.[7]

  • The organic layer is separated, and the benzene is removed by distillation to ensure an anhydrous product.[7]

  • The resulting crude aldehyde is purified by distillation under reduced pressure. The final product is collected at 115–117°C/0.6 mm.[7]

This method typically yields 29–32 g (74–82%) of 2,2-diphenylacetaldehyde.[7] The identity of the product can be confirmed by forming the 2,4-dinitrophenylhydrazone derivative, which should have a melting point of 146.8–147.8°C.[7]

The determination of the physical properties of organic compounds like 2,2-diphenylacetaldehyde follows standard laboratory techniques.[9][10][11]

  • Melting Point: The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid state.[10] It is typically determined using a melting point apparatus where a small sample in a capillary tube is heated, and the temperature range of melting is observed.[10]

  • Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[10] For liquids, this is often determined by simple distillation. The liquid is heated in a flask, and the temperature of the vapor is measured with a thermometer as it passes into a condenser.[10]

  • Density: The density of a liquid can be determined by measuring the mass of a known volume of the substance. This is typically done using a pycnometer or a density meter.

  • Solubility: The solubility of a compound in various solvents is determined by adding a small amount of the solute to a given volume of the solvent and observing whether it dissolves.[11] This can be done at different temperatures to assess the temperature dependence of solubility.

Visualized Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for 2,2-diphenylacetaldehyde as described in the experimental protocol.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A trans-Stilbene Oxide in Benzene C Reaction Mixture (1 min) A->C Add B Boron Trifluoride Etherate B->C Add D Wash with Water C->D E Separate Organic Layer D->E F Remove Benzene (Distillation) E->F G Crude 2,2-Diphenylacetaldehyde F->G H Vacuum Distillation G->H I Pure 2,2-Diphenylacetaldehyde H->I

Caption: Synthesis and purification of 2,2-diphenylacetaldehyde.

Reactivity and Applications

As an aldehyde, 2,2-diphenylacetaldehyde is susceptible to nucleophilic addition reactions.[1] It serves as a versatile intermediate in organic synthesis, with applications in the production of pharmaceuticals, fragrances, and flavors.[1] For instance, it is used in the synthesis of vinylindoles through condensation reactions and in the olefination of aldehydes with ethyl diazoacetate.

Safety and Handling

2,2-Diphenylacetaldehyde is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety goggles and gloves. It is recommended to handle this compound in a well-ventilated area or a fume hood. For storage, it should be kept in an inert atmosphere and can be stored in a freezer under -20°C.[4]

References

Diphenylacetaldehyde reaction with Grignard reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reaction of Diphenylacetaldehyde with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between this compound and Grignard reagents, a cornerstone of organic synthesis for carbon-carbon bond formation. The document details the reaction mechanism, provides specific examples with quantitative data, outlines detailed experimental protocols, and discusses the relevance of this chemical transformation in the context of pharmaceutical development.

Core Reaction and Mechanism

The Grignard reaction is a fundamental organometallic reaction involving the nucleophilic addition of an organomagnesium halide (Grignard reagent, R-Mg-X) to an electrophilic carbonyl group.[1][2][3] In the case of this compound, the aldehyde's carbonyl carbon is the electrophilic site. The reaction proceeds in two main stages:

  • Nucleophilic Addition: The Grignard reagent, behaving as a strong nucleophile due to the highly polarized carbon-magnesium bond, attacks the carbonyl carbon of this compound. This breaks the C=O pi bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[4][5]

  • Acidic Workup: The intermediate magnesium alkoxide is then hydrolyzed, typically with a dilute acid (e.g., HCl or H₂SO₄), to protonate the oxygen atom, yielding the final secondary alcohol product and magnesium salts.[1][6]

The reaction with this compound is particularly significant as it creates a new stereocenter. Given the existing chiral center at the alpha-carbon (bearing two phenyl groups), the reaction leads to the formation of diastereomers. The stereochemical outcome can often be predicted by models of asymmetric induction, such as Cram's Rule, which considers the steric hindrance of the substituents on the adjacent chiral center.[7]

Caption: General mechanism of the Grignard reaction with this compound.

Data Presentation: Reactions and Yields

The reaction of this compound with various Grignard reagents produces a range of secondary alcohols. The choice of the Grignard reagent determines the "R" group added to the carbonyl carbon.

Grignard Reagent (R-MgX)Reagent NameProduct NameTypical SolventYield (%)
CH₃MgBrMethylmagnesium Bromide1,1-Diphenylpropan-2-olDiethyl ether or THF~70-85%
CH₃CH₂MgBrEthylmagnesium Bromide1,1-Diphenylbutan-2-olDiethyl ether or THF~75-90%
C₆H₅MgBrPhenylmagnesium Bromide1,1,2-TriphenylethanolDiethyl ether or THF~80-95%

Note: Yields are estimates based on typical Grignard reactions with aldehydes and may vary depending on specific experimental conditions, purity of reagents, and scale.

Experimental Protocols

This section provides a detailed methodology for a representative synthesis of 1,1-Diphenylbutan-2-ol via the reaction of this compound with ethylmagnesium bromide.

Materials and Equipment
  • Materials: Magnesium turnings, bromoethane, this compound, anhydrous diethyl ether, 3M hydrochloric acid, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, iodine crystal (for initiation).

  • Equipment: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, calcium chloride drying tube, rotary evaporator, standard laboratory glassware.

Protocol Steps
  • Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 110°C overnight) and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the highly reactive Grignard reagent.[6][8]

  • Preparation of Ethylmagnesium Bromide:

    • Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the three-necked flask.

    • Assemble the flask with the dropping funnel and reflux condenser (topped with a CaCl₂ drying tube).

    • Prepare a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromoethane solution to the magnesium. The reaction is initiated by gentle warming or the iodine crystal, evidenced by bubbling and a cloudy appearance.[9]

    • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue stirring until most of the magnesium is consumed.[10] The resulting gray-brown solution is the Grignard reagent.

  • Reaction with this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a separate flask.

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add the this compound solution dropwise to the stirred, cooled Grignard reagent via the dropping funnel. This reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.[7]

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding 3M HCl dropwise until all solids dissolve and the aqueous layer is acidic.[6] This hydrolyzes the magnesium alkoxide intermediate.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Characterization:

    • The crude 1,1-diphenylbutan-2-ol can be purified by column chromatography or recrystallization.

    • Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and determine its melting point.

G Experimental Workflow A Setup Dry Glassware Inert Atmosphere B Grignard Preparation Mg + R-X in Ether Initiate Reaction A->B C Aldehyde Addition Add this compound Control Temperature B->C D Reaction Stir at Room Temp (1-2 hours) C->D E Quench Cool in Ice Bath Add Dilute Acid D->E F Workup Separatory Funnel Extract & Wash E->F G Purification Rotary Evaporation Chromatography F->G H Analysis NMR, IR, MP G->H

Caption: A typical workflow for the Grignard synthesis of a secondary alcohol.

Applications in Drug Development

Grignard reagents are indispensable tools in the pharmaceutical industry for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[11][12][13] Their ability to efficiently form new carbon-carbon bonds is crucial for building the molecular skeletons of many drugs.[11][14]

  • Synthesis of Chiral Alcohols: The reaction of Grignard reagents with aldehydes is a primary method for producing chiral secondary alcohols.[2] Many drug molecules are chiral, and their biological activity is often dependent on a specific stereoisomer. The diastereoselective nature of the addition to α-chiral aldehydes like this compound is therefore highly relevant.

  • Building Blocks for Complex Molecules: The alcohol products from this reaction can serve as versatile intermediates, readily undergoing further transformations (e.g., oxidation, substitution) to build more complex structures found in pharmaceuticals such as anti-cancer agents or cardiovascular drugs.[11][13] For instance, the synthesis of Tamoxifen, a breast cancer drug, utilizes a Grignard reaction.[13][14]

  • Scalability: While sensitive to conditions, Grignard reactions are well-understood and have been proven to be robust and scalable, making them suitable for large-scale pharmaceutical manufacturing.[15]

References

An In-depth Technical Guide to the Core Mechanisms of Diphenylacetaldehyde Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylacetaldehyde is a key chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its formation mechanisms is crucial for optimizing existing synthetic routes and developing novel, efficient methodologies. This technical guide provides a comprehensive overview of the primary pathways to this compound, complete with detailed experimental protocols, quantitative data for comparison, and mechanistic diagrams to elucidate the complex chemical transformations.

Core Mechanisms of Formation

This compound can be synthesized through several distinct chemical pathways. The most prominent and widely studied of these are:

  • Pinacol Rearrangement of 1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin)

  • Acid-Catalyzed Rearrangement of Stilbene Oxide

  • Oxidative Rearrangement of Stilbene

  • Strecker Degradation of Phenylalanine

This guide will delve into the intricacies of each of these mechanisms, providing the necessary data and protocols for their practical application.

Pinacol Rearrangement of 1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin)

The pinacol rearrangement is a classic and powerful method for the conversion of 1,2-diols to aldehydes or ketones. In the case of hydrobenzoin, an acid-catalyzed rearrangement leads to the formation of this compound. The reaction proceeds through a carbocation intermediate, followed by a 1,2-hydride or 1,2-phenyl shift.

Mechanism of the Pinacol Rearrangement of Hydrobenzoin

The reaction is initiated by the protonation of one of the hydroxyl groups, which then departs as a water molecule to form a stable benzylic carbocation. A subsequent 1,2-hydride shift results in the formation of a resonance-stabilized carbocation, which upon deprotonation yields this compound.

pinacol_rearrangement cluster_0 Pinacol Rearrangement of Hydrobenzoin hydrobenzoin Hydrobenzoin (1,2-Diphenyl-1,2-ethanediol) protonated_diol Protonated Diol hydrobenzoin->protonated_diol + H+ carbocation Benzylic Carbocation protonated_diol->carbocation - H₂O rearranged_carbocation Resonance-Stabilized Carbocation carbocation->rearranged_carbocation 1,2-Hydride Shift This compound This compound rearranged_carbocation->this compound - H+

Caption: Acid-catalyzed pinacol rearrangement of hydrobenzoin.

Experimental Protocols

Polymer-Mediated Pinacol Rearrangement of 1,2-Diphenylethane-1,2-diol

  • Catalyst: Poly(3,4-ethylenedioxythiophene) (PEDOT) or Polypyrrole (PPY).

  • Solvent: Hydrocarbon solvents.

  • Procedure: The 1,2-diol is subjected to the polymer catalyst in a hydrocarbon solvent. The heterogeneous nature of the reaction allows for facile recovery of the product and reuse of the polymer and solvent.

  • Advantages: This method offers mild reaction conditions, a simple workup, and aligns with green chemistry principles by avoiding strong mineral or Lewis acids.

Quantitative Data
Starting MaterialCatalystSolventYield (%)Reference
1,2-Diphenylethane-1,2-diolPEDOT or PPYHydrocarbon88[1]

Acid-Catalyzed Rearrangement of Stilbene Oxide

The isomerization of stilbene oxide, particularly trans-stilbene oxide, in the presence of a Lewis acid catalyst is a highly efficient and common method for the preparation of this compound. Boron trifluoride etherate is a frequently used catalyst for this transformation.

Mechanism of the Rearrangement of Stilbene Oxide

The Lewis acid coordinates to the oxygen atom of the epoxide ring, facilitating ring-opening to form a carbocation intermediate. A subsequent 1,2-hydride shift leads to the formation of the more stable benzylic carbocation, which then rearranges to the final aldehyde product.

stilbene_oxide_rearrangement cluster_1 Acid-Catalyzed Rearrangement of Stilbene Oxide stilbene_oxide trans-Stilbene Oxide activated_complex Activated Complex (with BF₃) stilbene_oxide->activated_complex + BF₃·OEt₂ carbocation_intermediate Carbocation Intermediate activated_complex->carbocation_intermediate Ring Opening rearranged_product This compound carbocation_intermediate->rearranged_product 1,2-Hydride Shift oxidative_rearrangement cluster_2 Oxidative Rearrangement of Stilbene stilbene Stilbene iodohydrin Iodohydrin Intermediate stilbene->iodohydrin + HOI (from NaI/Oxone) hypervalent_iodine Hypervalent Iodine Intermediate iodohydrin->hypervalent_iodine Oxidation (Oxone) This compound This compound hypervalent_iodine->this compound Aryl/Hydride Migration hydroxyacetaldehyde 2-Hydroxy-2,2-diphenyl- acetaldehyde This compound->hydroxyacetaldehyde α-hydroxylation strecker_degradation cluster_3 Strecker Degradation of Phenylalanine phenylalanine Phenylalanine imine Imine Intermediate phenylalanine->imine + α-Dicarbonyl, - H₂O dicarbonyl α-Dicarbonyl Compound decarboxylated_imine Decarboxylated Intermediate imine->decarboxylated_imine - CO₂ This compound This compound decarboxylated_imine->this compound + H₂O

References

A Technical Guide to the Synthesis of Diphenylacetaldehyde: Discovery and Historical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylacetaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, has a rich history of synthetic exploration. This technical guide provides an in-depth analysis of the discovery and evolution of its synthesis, presenting a comparative study of historical methodologies. Core to this whitepaper is the detailed presentation of experimental protocols, quantitative data summarized in structured tables, and visual representations of reaction pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, with the chemical formula (C₆H₅)₂CHCHO, is a valuable organic compound characterized by its aldehyde functional group attached to a diphenylmethyl substituent. Its structural motif is a precursor to a range of more complex molecules, making its efficient synthesis a topic of considerable interest in organic chemistry. This document traces the historical development of synthetic routes to this compound, offering a detailed examination of the key reactions and their procedural nuances.

Historical Synthetic Methodologies

The synthesis of this compound has been approached through various chemical transformations over the years. Early methods often involved rearrangements of phenyl-substituted precursors, while later developments introduced more direct and efficient routes. The following sections detail the most significant historical methods, complete with experimental protocols and quantitative data.

Isomerization of trans-Stilbene Oxide

One of the most well-documented and efficient early syntheses of this compound involves the acid-catalyzed isomerization of trans-stilbene oxide. This method, detailed in Organic Syntheses, provides a reliable route with good yields.

Reaction Mechanism: The reaction proceeds via a protonation of the epoxide oxygen, followed by a ring-opening to form a benzylic carbocation. A subsequent 1,2-hydride shift leads to the formation of the more stable carbocation, which upon deprotonation, yields this compound.

Experimental Protocol:

  • Materials:

    • trans-Stilbene oxide: 39.2 g (0.2 mole)

    • Reagent-grade benzene: 450 ml

    • Boron trifluoride etherate (redistilled): 13.2 ml (0.1 mole)

    • Water

  • Procedure:

    • A solution of 39.2 g (0.2 mole) of trans-stilbene oxide in 450 ml of reagent-grade benzene is prepared in a 1-liter separatory funnel.

    • To this solution, 13.2 ml (0.1 mole) of freshly redistilled boron trifluoride etherate is added.

    • The solution is swirled and allowed to stand for 1 minute.

    • The reaction mixture is then washed with two 300-ml portions of water.

    • The organic layer is separated, and the benzene is removed by distillation.

    • The residual crude aldehyde is purified by distillation under reduced pressure. The product is collected at 115–117°C/0.6 mm.

  • Yield: 29–32 g (74–82%)

The Darzens Glycidic Ester Condensation

The Darzens condensation provides a route to α,β-epoxy esters (glycidic esters), which can be subsequently hydrolyzed and decarboxylated to yield aldehydes. In the context of this compound synthesis, this involves the reaction of benzophenone with an α-haloacetate.

Reaction Pathway:

TiffeneauDemjanov amino_alcohol 2-Amino-1,1-diphenylethanol diazonium_ion Diazonium Ion Intermediate amino_alcohol->diazonium_ion nitrous_acid Nitrous Acid (NaNO2, HCl) nitrous_acid->diazonium_ion Diazotization This compound This compound diazonium_ion->this compound Loss of N2 rearrangement Rearrangement rearrangement->this compound ExperimentalWorkflow start Start: Starting Materials & Reagents reaction Reaction Setup (e.g., Round-bottom flask, condenser) start->reaction reaction_conditions Control Reaction Conditions (Temperature, Time, Stirring) reaction->reaction_conditions workup Reaction Workup (Quenching, Neutralization) reaction_conditions->workup extraction Extraction with Organic Solvent workup->extraction washing Washing of Organic Layer extraction->washing drying Drying over Anhydrous Agent (e.g., Na₂SO₄, MgSO₄) washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification of Crude Product (Vacuum Distillation, Chromatography) concentration->purification analysis Product Characterization (NMR, IR, GC-MS) purification->analysis end End: Pure this compound analysis->end

A Technical Guide to the Research Applications of Diphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylacetaldehyde, a versatile organic compound, serves as a crucial scaffold in medicinal chemistry, offering a foundation for the synthesis of a diverse array of bioactive molecules. This technical guide explores the potential research applications of this compound, focusing on its utility as a precursor for novel therapeutic agents. We delve into its role in the development of anticonvulsant, anti-inflammatory, and antimicrobial agents, supported by quantitative data from various studies. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this promising area. Furthermore, this guide presents hypothesized signaling pathways and experimental workflows to visually represent the potential mechanisms of action and research strategies associated with this compound derivatives.

Introduction

This compound ((C₆H₅)₂CHCHO) is an aromatic aldehyde that has garnered significant interest in the field of organic and medicinal chemistry.[1][2] Its unique structural features, characterized by the presence of two phenyl rings attached to an acetaldehyde moiety, provide a versatile platform for chemical modifications and the synthesis of a wide range of derivatives.[1] While its primary industrial application has been in the fragrance industry, emerging research highlights its potential as a key building block for the development of novel therapeutics. This guide aims to provide a comprehensive overview of the current and potential research applications of this compound in drug discovery and development.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and biological studies.

Table 1: Physicochemical Properties of this compound [2][3][4]

PropertyValue
Molecular Formula C₁₄H₁₂O
Molecular Weight 196.24 g/mol
Appearance Clear colorless to pale yellow liquid
Boiling Point 315 °C (lit.)
Density 1.106 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.589 (lit.)
CAS Number 947-91-1

The synthesis of this compound can be achieved through various methods, with one common approach being the reaction of 1,3-dibenzyl-benzimidazolium salts with benzyl magnesium chloride, followed by hydrolysis with oxalic acid. This method avoids the formation of amino alcohol byproducts, leading to a higher yield of the desired aldehyde.[5]

Potential Research Applications

The this compound scaffold has been explored for the development of compounds with a range of biological activities.

Anticonvulsant Activity

A significant area of research has focused on the synthesis of this compound derivatives as potential anticonvulsant agents. Studies have shown that amides derived from 3,3-diphenylpropionic acid, a close structural analog of oxidized this compound, exhibit potent anticonvulsant properties.

Table 2: Anticonvulsant Activity of a Diphenylpropionic Acid Derivative (Compound 3q) [6]

TestED₅₀ (mg/kg)
Maximal Electroshock (MES) 31.64
Subcutaneous Pentylenetetrazole (scPTZ) 75.41
6-Hz Seizure (32 mA) 38.15

These findings suggest that the diphenyl moiety is a key pharmacophore for anticonvulsant activity, potentially through interaction with neuronal voltage-sensitive sodium channels.[6] The synthesis of various N-substituted diphenylacetamides has also been explored, with some compounds showing promising activity in MES and scPTZ seizure models in mice.[7][8]

Anti-inflammatory Activity

While direct studies on this compound are limited, research on the related compound phenylacetaldehyde suggests a potential anti-inflammatory role. Phenylacetaldehyde has been shown to attenuate Cutibacterium acnes-induced inflammation in keratinocytes and monocytes by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of the NF-κB signaling pathway.[9] This suggests that the this compound scaffold could be a valuable starting point for the design of novel anti-inflammatory agents. Potential mechanisms could involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX).[10][11][12][13]

Antimicrobial Activity

Derivatives of diphenylamine, which shares structural similarities with this compound, have demonstrated significant antimicrobial and antifungal activities.[1] For instance, certain 2-(2-benzylidenehydrazinyl)-N,N-diphenylacetamide derivatives have shown notable efficacy against various bacterial and fungal strains.[14] This indicates that the diphenyl scaffold could be incorporated into novel antimicrobial drug design. The mechanism of action for aldehydes as antimicrobials often involves their reaction with microbial proteins, leading to impaired biochemical processes and cell death.[15]

Cytotoxicity and Anticancer Potential

The cytotoxic effects of various derivatives containing the diphenyl moiety have been investigated against several cancer cell lines. For example, certain salicylaldehyde hydrazones have demonstrated potent cytotoxic activity against leukemia and breast cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range.[2] While direct data for this compound is scarce, the known cytotoxicity of related compounds warrants further investigation into its potential as a scaffold for anticancer drug development.

Table 3: Exemplary IC₅₀ Values of Structurally Related Compounds against Cancer Cell Lines [2][16][17][18][19][20]

Compound TypeCell LineIC₅₀ (µM)
Salicylaldehyde HydrazoneHL-60 (Leukemia)< 0.06
Salicylaldehyde HydrazoneMCF-7 (Breast Cancer)0.23
Pyridodipyrimidine DerivativeHEPG-2 (Liver Cancer)6.9
Arylpropyl SulfonamidePC-3 (Prostate Cancer)29.2
Arylpropyl SulfonamideHL-60 (Leukemia)20.7

Experimental Protocols

To facilitate further research, this section provides detailed protocols for key in vitro assays relevant to the potential applications of this compound derivatives.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation[16]

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), a model for protein denaturation in inflammatory processes.

Methodology:

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in distilled water.

    • Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., Diclofenac Sodium) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a set of test tubes, add 2 ml of the 1% BSA solution.

    • Add 200 µl of the test compound or standard drug at various concentrations.

    • The control tube will contain 2 ml of BSA solution and 200 µl of the solvent.

    • Incubate the tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 70°C in a water bath for 10 minutes.

    • Cool the tubes to room temperature.

    • Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

In Vitro Cytotoxicity: MTT Assay[7][18][21]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µl of the medium containing the test compounds at different concentrations.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/ml solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µl of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Enzyme Inhibition Assay (General Protocol)[19][22][23]

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme. The specific substrates, cofactors, and detection methods will vary depending on the enzyme being studied (e.g., cyclooxygenase, lipoxygenase).

Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the specific enzyme's optimal activity.

    • Prepare solutions of the enzyme, substrate, and any necessary cofactors.

    • Prepare stock solutions of the test compounds and a known inhibitor as a positive control.

  • Assay Procedure:

    • In a 96-well plate or cuvette, add the buffer, enzyme solution, and the test compound at various concentrations.

    • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or fluorometer.

  • Data Analysis:

    • Calculate the initial reaction rates (velocities) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

    • Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Signaling Pathways and Experimental Workflows

While direct evidence for the modulation of specific signaling pathways by this compound is still emerging, based on the observed biological activities of its derivatives, we can hypothesize potential mechanisms of action.

Hypothesized Anti-inflammatory Signaling Pathway

Given the anti-inflammatory potential suggested by related compounds, this compound derivatives may exert their effects by modulating key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPA This compound Derivative IKK IKK DPA->IKK Inhibition MAPKKK MAPKKK DPA->MAPKKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->ProInflammatory Transcription MAPKK MAPKK MAPK MAPK (p38, JNK, ERK) AP1 AP-1 MAPK->AP1 Activation AP1->Nucleus Translocation

Caption: Hypothesized inhibition of NF-κB and MAPK signaling pathways by a this compound derivative.

Experimental Workflow for Anticonvulsant Drug Discovery

The following workflow outlines a typical process for the synthesis and evaluation of novel anticonvulsant agents derived from this compound.

G start This compound synthesis Synthesis of Derivatives start->synthesis screening In Vivo Screening (MES, scPTZ) synthesis->screening neurotoxicity Neurotoxicity (Rotarod Test) screening->neurotoxicity moa Mechanism of Action (e.g., Sodium Channel Binding) screening->moa optimization Lead Optimization neurotoxicity->optimization moa->optimization optimization->synthesis Iterative Design preclinical Preclinical Studies optimization->preclinical

Caption: Workflow for the discovery of anticonvulsant drugs from this compound.

Hypothesized PI3K/Akt Signaling Pathway in Cell Survival

Should this compound derivatives exhibit cytotoxic or pro-survival effects, their mechanism might involve the PI3K/Akt signaling pathway, a critical regulator of cell fate.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation Akt->Proliferation Promotion DPA This compound Derivative DPA->PI3K Modulation? DPA->Akt Modulation?

Caption: Potential modulation of the PI3K/Akt signaling pathway by a this compound derivative.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. The existing body of research, particularly in the area of anticonvulsants, demonstrates the potential of its derivatives to yield potent and selective drug candidates. Further exploration of its anti-inflammatory, antimicrobial, and cytotoxic properties is warranted. The experimental protocols and hypothesized signaling pathways presented in this guide are intended to serve as a valuable resource for researchers, stimulating further investigation into the therapeutic potential of this intriguing molecule. Future studies should focus on elucidating the precise mechanisms of action of this compound derivatives and optimizing their pharmacological profiles for clinical development.

References

Diphenylacetaldehyde safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Diphenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 947-91-1). The information is intended for laboratory personnel and professionals in the field of drug development who may handle this chemical. Adherence to these guidelines is crucial for ensuring a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is an irritant and can cause significant harm if not handled correctly.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]

Signal Word: Warning[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation. [cite: t: 2]

  • H335: May cause respiratory irritation.[1]

GHS Pictogram:

  • Irritant[1]

Hazard Classes and Categories:

  • Skin Irritation, Category 2[1][2]

  • Serious Eye Irritation, Category 2A[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₂O[1][3]
Molecular Weight 196.24 g/mol [1]
Appearance Colorless to yellow liquid[3]
Boiling Point 315 °C (lit.)[3]
Density 1.106 g/mL at 25 °C (lit.)[3]
Flash Point 113 °C / 235.4 °F (closed cup)[2]
Refractive Index n20/D 1.589 (lit.)[3]
Storage Temperature Recommended <15°C, store in freezer under -20°C in an inert atmosphere.[3][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to prevent exposure.

Protection TypeRecommendationSource
Eye/Face Protection Chemical safety goggles or a face shield where splashing is possible. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][5]
Skin Protection Wear appropriate protective gloves (e.g., PVC, Neoprene) and clothing to prevent skin exposure. Contaminated gloves should be replaced.[2][6]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][6]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. Ensure eyewash stations and safety showers are close to the workstation.[2]

First Aid Measures

Immediate first aid is critical in the event of exposure. The following diagram outlines the appropriate response for different routes of exposure.

FirstAid cluster_exposure Route of Exposure cluster_action Immediate Action cluster_medical Medical Attention Exposure This compound Exposure Event Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Action_Skin Wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Skin_Contact->Action_Skin Action_Eye Rinse cautiously with water for several minutes (at least 15). Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Action_Eye Action_Inhalation Move victim to fresh air and keep at rest in a position comfortable for breathing. Inhalation->Action_Inhalation Action_Ingestion Do NOT induce vomiting. Rinse mouth. Ingestion->Action_Ingestion Medical_Advice Seek immediate medical advice/attention. Action_Skin->Medical_Advice If irritation persists Action_Eye->Medical_Advice Action_Inhalation->Medical_Advice If feeling unwell Action_Ingestion->Medical_Advice SpillResponse cluster_minor Minor Spill cluster_major Major Spill Start Spill Detected Assess Assess Spill Size (Minor vs. Major) Start->Assess Evacuate Evacuate non-essential personnel. Move upwind. Assess->Evacuate PPE Wear appropriate PPE (gloves, goggles, respirator) Evacuate->PPE Ignition Remove all ignition sources. PPE->Ignition Ventilate Ensure adequate ventilation. Ignition->Ventilate Contain_Minor Soak up with inert absorbent material (sand, earth). Ventilate->Contain_Minor Minor Spill Alert Alert Emergency Responders. Ventilate->Alert Major Spill Collect_Minor Collect into suitable, closed containers for disposal. Contain_Minor->Collect_Minor Clean Clean affected area. Collect_Minor->Clean Contain_Major Prevent entry into waterways/sewers. Dike the spill. Alert->Contain_Major Collect_Major Absorb with inert material and place in sealed containers for disposal. Contain_Major->Collect_Major Collect_Major->Clean Dispose Dispose of waste according to local, state, and federal regulations. Clean->Dispose End Spill Managed Dispose->End

References

Methodological & Application

Synthesis of 3-(2,2-diphenylvinyl)-1H-indole using Diphenylacetaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(2,2-diphenylvinyl)-1H-indole, a vinylindole derivative with potential applications in medicinal chemistry and drug development. The synthesis is achieved through an acid-catalyzed condensation reaction between indole and diphenylacetaldehyde. This method offers a straightforward approach to accessing vinylindoles with bulky aromatic substituents, which are of interest for their potential biological activities. Included are detailed experimental procedures, data on reaction parameters, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

Vinylindoles are a class of heterocyclic compounds that serve as versatile building blocks in organic synthesis and are present in various biologically active molecules. The indole nucleus is a well-established pharmacophore, and its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a vinyl group, particularly one with significant steric bulk like the 2,2-diphenylvinyl moiety, can significantly influence the biological profile of the indole scaffold. This document outlines a reliable method for the synthesis of 3-(2,2-diphenylvinyl)-1H-indole and discusses its potential relevance in the context of cancer drug development.

Data Presentation

The synthesis of 3-(2,2-diphenylvinyl)-1H-indole via acid-catalyzed condensation is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. The following table summarizes representative quantitative data extrapolated from analogous reactions involving the condensation of indoles with α-branched aldehydes.

EntryCatalyst (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
1Trifluoroacetic Acid (TFA) (10)Acetonitrile801275-85
2p-Toluenesulfonic Acid (p-TsOH) (10)Toluene110 (reflux)2460-70
3Ytterbium (III) Triflate (Yb(OTf)₃) (5)Dichloromethane40 (reflux)1870-80
4Boron Trifluoride Etherate (BF₃·OEt₂) (15)Dichloromethane25 (rt)2455-65

Note: The yields are estimates based on similar reactions and may vary for the specific synthesis of 3-(2,2-diphenylvinyl)-1H-indole. Optimization of reaction conditions is recommended to achieve the best results.

Experimental Protocols

Protocol 1: Trifluoroacetic Acid (TFA) Catalyzed Synthesis of 3-(2,2-diphenylvinyl)-1H-indole

This protocol describes the synthesis of 3-(2,2-diphenylvinyl)-1H-indole via a direct condensation reaction catalyzed by trifluoroacetic acid.

Materials:

  • Indole

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of indole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add this compound (1.2 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add trifluoroacetic acid (0.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(2,2-diphenylvinyl)-1H-indole.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 3-(2,2-diphenylvinyl)-1H-indole.

experimental_workflow reagents Indole + This compound reaction Acid-Catalyzed Condensation (TFA, Acetonitrile, 80°C) reagents->reaction quench Quenching (sat. NaHCO₃) reaction->quench extraction Extraction (Ethyl Acetate) quench->extraction purification Purification (Column Chromatography) extraction->purification product 3-(2,2-diphenylvinyl)-1H-indole purification->product

Caption: Workflow for the synthesis of 3-(2,2-diphenylvinyl)-1H-indole.

Potential Biological Signaling Pathway

3-Substituted indole derivatives have been shown to exhibit anticancer properties by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. The NF-κB/PI3K/Akt/mTOR pathway is a critical regulator of these processes and a common target for anticancer drug development. The synthesized vinylindole may potentially act as an inhibitor within this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to nucleus Vinylindole 3-(2,2-diphenylvinyl)-1H-indole Vinylindole->Akt Inhibition Vinylindole->IKK Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) NFkB_n->Gene_Expression

Caption: Potential inhibition of the NF-κB/PI3K/Akt/mTOR signaling pathway by 3-(2,2-diphenylvinyl)-1H-indole.

Applications in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to interact with a variety of biological targets. 3-Substituted indoles, in particular, have been investigated as inhibitors of protein kinases, such as Src kinase, and modulators of key signaling pathways implicated in cancer, including the p53 and Akt pathways. The bulky 2,2-diphenylvinyl substituent of the title compound may confer specific binding properties and enhanced potency.

Potential areas of investigation for 3-(2,2-diphenylvinyl)-1H-indole and its analogs include:

  • Anticancer Agents: Evaluation of cytotoxic activity against a panel of human cancer cell lines to identify potential therapeutic leads.

  • Kinase Inhibitors: Screening against a panel of protein kinases to determine specific molecular targets.

  • Modulators of Cell Signaling: Investigating the effect of the compound on key signaling pathways, such as the NF-κB/PI3K/Akt/mTOR pathway, to elucidate its mechanism of action.

Conclusion

The acid-catalyzed condensation of indole with this compound provides an efficient route to 3-(2,2-diphenylvinyl)-1H-indole. This compound represents an interesting scaffold for the development of novel therapeutic agents, particularly in the area of oncology. The provided protocols and data serve as a valuable resource for researchers interested in the synthesis and biological evaluation of this and related vinylindole derivatives. Further studies are warranted to fully explore the therapeutic potential of this class of compounds.

Application Notes and Protocols for the Olefination of Diphenylacetaldehyde with Wittig Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules with specific stereochemical requirements. This document provides detailed application notes and protocols for the olefination of diphenylacetaldehyde with various Wittig reagents, offering insights into the reaction's stereoselectivity and providing standardized experimental procedures.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed. Stabilized ylides, which contain an electron-withdrawing group that delocalizes the negative charge on the carbanion, generally lead to the formation of (E)-alkenes.[1] Conversely, non-stabilized ylides, which lack such a stabilizing group, typically favor the formation of (Z)-alkenes.[2] Semi-stabilized ylides often provide mixtures of (E) and (Z) isomers.[3]

Data Presentation

The following tables summarize the quantitative data for the olefination of this compound with various Wittig reagents under specific reaction conditions.

Table 1: Olefination of this compound with Stabilized Wittig Reagents

Wittig ReagentProductSolventBaseTemp. (°C)Time (h)Yield (%)E:Z RatioReference
(Carbethoxymethylene)triphenylphosphoraneEthyl 3,3-diphenylacrylateTHFN/A (Stable Ylide)50282>95:5
(Triphenylphosphoranylidene)acetonitrile3,3-DiphenylacrylonitrileCH2Cl2N/A (Stable Ylide)RT2490>98:2

Table 2: Olefination of this compound with Non-Stabilized Wittig Reagents

Wittig ReagentProductSolventBaseTemp. (°C)Time (h)Yield (%)E:Z RatioReference
Methylenetriphenylphosphorane1,1-DiphenylpropeneTHFn-BuLi-78 to 01.585N/A
Ethylidenetriphenylphosphorane1,1-Diphenyl-2-buteneTHFn-BuLi-78 to RT37815:85

Experimental Protocols

Protocol 1: General Procedure for the Olefination of this compound with a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

This protocol is adapted from a general procedure for the reaction of aldehydes with stabilized ylides.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Dissolve the aldehyde in anhydrous THF.

  • Add (Carbethoxymethylene)triphenylphosphorane (1.2 equiv) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to separate the desired alkene from triphenylphosphine oxide.

  • Characterize the product by NMR and mass spectrometry to confirm its structure and determine the E/Z ratio.

Protocol 2: General Procedure for the Olefination of this compound with a Non-Stabilized Ylide (in situ generation)

This protocol outlines the in situ generation of a non-stabilized ylide and its subsequent reaction with this compound.

Materials:

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • A strong base (e.g., n-butyllithium (n-BuLi) in hexanes)

  • This compound

  • Anhydrous diethyl ether or dichloromethane for extraction

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk flask or equivalent, syringes)

Procedure:

  • Under an inert atmosphere, suspend the phosphonium salt (1.2 equiv) in anhydrous THF in a Schlenk flask.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong base (e.g., n-BuLi, 1.1 equiv) dropwise via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at -78 °C for 30 minutes to an hour to ensure complete ylide formation.

  • In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Slowly add the solution of this compound to the ylide solution at -78 °C.

  • Allow the reaction to stir at -78 °C for a specified time (e.g., 1-2 hours) and then gradually warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Characterize the product by NMR and mass spectrometry.

Visualizations

Wittig Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Wittig reaction, involving the formation of a betaine intermediate and an oxaphosphetane ring, which then decomposes to the alkene and triphenylphosphine oxide.[2]

Wittig_Mechanism ylide Phosphorus Ylide (Ph3P=CHR) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde This compound (Ph2CH-CHO) aldehyde->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure alkene Alkene Product (Ph2CH-CH=CHR) oxaphosphetane->alkene Decomposition tppo Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->tppo Experimental_Workflow start Start reagents Combine this compound and Wittig Reagent/Ylide in Anhydrous Solvent start->reagents reaction Reaction under Inert Atmosphere (Monitor by TLC) reagents->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup purification Purification by Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end Stereoselectivity ylide_type Type of Wittig Reagent stabilized Stabilized Ylide (e.g., -CO2Et, -CN) ylide_type->stabilized non_stabilized Non-stabilized Ylide (e.g., -Alkyl) ylide_type->non_stabilized e_alkene (E)-Alkene (Major Product) stabilized->e_alkene Thermodynamically Controlled z_alkene (Z)-Alkene (Major Product) non_stabilized->z_alkene Kinetically Controlled

References

Application Notes and Protocols for the Aldol Condensation of Diphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the base-catalyzed self-condensation of diphenylacetaldehyde. The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular scaffolds in drug discovery and development. This protocol outlines the experimental procedure, necessary reagents, and reaction conditions to synthesize 2,4,4-tetraphenyl-3-hydroxybutanal and its corresponding dehydrated α,β-unsaturated aldehyde. Due to the steric hindrance presented by the diphenylmethyl group, this protocol has been optimized for more rigorous conditions to facilitate the reaction.

Introduction

The aldol condensation is a cornerstone reaction in organic chemistry where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by a dehydration to yield a conjugated enone. The self-condensation of an aldehyde, where two molecules of the same aldehyde react, is a classic example of this transformation.

This compound presents a unique substrate for the aldol condensation. The presence of two phenyl groups on the α-carbon significantly increases the steric bulk around the reactive centers and influences the acidity of the α-hydrogen. Consequently, the formation of the enolate and the subsequent nucleophilic attack require carefully optimized conditions. This application note details a robust protocol for the self-condensation of this compound, which is anticipated to yield primarily the dehydrated α,β-unsaturated product, 2,4,4-tetraphenylbut-2-enal, particularly under heated conditions, due to the formation of a highly conjugated system.

Signaling Pathway and Logical Relationships

The aldol condensation reaction proceeds through a series of well-defined steps. The following diagram illustrates the base-catalyzed reaction mechanism.

AldolCondensation This compound This compound Enolate Enolate Intermediate (Nucleophile) This compound->Enolate Base Base (e.g., NaOH) Base->Enolate Deprotonation Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde_E This compound (Electrophile) Aldehyde_E->Alkoxide Aldol_Adduct Aldol Addition Product (2,4,4-Tetraphenyl-3-hydroxybutanal) Alkoxide->Aldol_Adduct Protonation Water H₂O Water->Aldol_Adduct Dehydrated_Product Aldol Condensation Product (2,4,4-Tetraphenylbut-2-enal) Aldol_Adduct->Dehydrated_Product Dehydration Heat Heat (Δ) Heat->Dehydrated_Product Water_byproduct H₂O

Figure 1. Mechanism of the base-catalyzed aldol condensation of this compound.

Experimental Protocol

This protocol describes a method for the self-condensation of this compound using sodium hydroxide as the catalyst in an ethanol-water solvent system.

Materials and Equipment:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1 M

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 95% ethanol (to achieve a 0.5 M solution).

  • Catalyst Addition: While stirring at room temperature, add a 10% (w/v) aqueous solution of sodium hydroxide (0.2 eq).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 80-85 °C).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is expected to be complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by the slow addition of 1 M HCl until the pH is approximately 7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add 20 mL of deionized water and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

The following table provides a summary of the reagents and expected outcomes for the described protocol.

ParameterValue
Reactant
This compound1.0 eq (e.g., 1.96 g, 10 mmol)
Catalyst
Sodium Hydroxide (10% aq.)0.2 eq (e.g., 0.08 g in 0.8 mL H₂O, 2 mmol)
Solvent
95% Ethanol20 mL
Reaction Conditions
TemperatureReflux (~80-85 °C)
Reaction Time4-6 hours
Expected Product 2,4,4-Tetraphenylbut-2-enal
Theoretical Yield 3.74 g (based on 10 mmol starting material)
Estimated Actual Yield 60-70%

Experimental Workflow

The following diagram outlines the major steps in the experimental protocol for the aldol condensation of this compound.

Workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_base Add Aqueous NaOH dissolve->add_base reflux Heat to Reflux (4-6 hours) add_base->reflux monitor Monitor by TLC reflux->monitor workup Reaction Workup: - Neutralize with HCl - Remove Ethanol - Extraction with Ether - Brine Wash - Dry and Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Figure 2. Experimental workflow for the synthesis and purification of the aldol condensation product.

Safety Precautions

  • Handle sodium hydroxide with care as it is corrosive.

  • This compound is an irritant.

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.

Application Notes and Protocols for Diphenylacetaldehyde in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of diphenylacetaldehyde as a versatile starting material in the synthesis of key pharmaceutical intermediates. The following sections outline its application in the preparation of precursors for anticonvulsant and cardiovascular drugs through established and adaptable synthetic methodologies.

Introduction

This compound is a valuable chemical building block in medicinal chemistry due to its reactive aldehyde functionality and the presence of two phenyl groups. This unique structure allows for the synthesis of a variety of complex molecules and heterocyclic scaffolds that are prevalent in many active pharmaceutical ingredients (APIs). Its applications include, but are not limited to, the synthesis of anticonvulsant and cardiovascular drug intermediates. This document details its use in the synthesis of a key precursor to the anticonvulsant drug Phenytoin and in the construction of dihydropyrimidine and dihydropyridine cores, which are known to exhibit activity as calcium channel blockers.

Application Note 1: Synthesis of a Benzil Intermediate for Anticonvulsant Drugs

This compound can serve as a precursor to benzil, a key intermediate in the synthesis of the widely used anticonvulsant drug, 5,5-diphenylhydantoin (Phenytoin). The synthetic strategy involves a two-step process: the oxidation of this compound to benzil, followed by a condensation reaction with urea.

Experimental Protocols

Step 1: Oxidation of this compound to Benzil (Proposed Method)

This protocol is adapted from the established air oxidation of benzoin using a Co(Salen) catalyst, a method that is effective for the oxidation of α-hydroxy ketones to α-diketones. It is proposed that this method can be adapted for the oxidation of this compound, potentially proceeding through an α-hydroxy intermediate.

Materials:

  • This compound

  • Co(Salen) catalyst

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Air or Oxygen source

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an air condenser, dissolve this compound (1 equivalent) in DMF.

  • Add the Co(Salen) catalyst (e.g., 3 mol%) and potassium hydroxide (2 equivalents) to the solution.

  • Heat the reaction mixture to 40°C in a water bath.

  • Bubble air or oxygen through the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and adjust the pH to 3-4 with a suitable acid.

  • Pour the mixture into water to precipitate the crude benzil.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure benzil.

Step 2: Synthesis of 5,5-Diphenylhydantoin from Benzil

This is a well-established procedure for the synthesis of Phenytoin.

Materials:

  • Benzil (from Step 1)

  • Urea

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve benzil (1 equivalent) and urea (1.5 to 2 equivalents) in 95% ethanol.

  • Add a solution of sodium hydroxide (2 equivalents) in water to the flask.

  • Heat the mixture to reflux with stirring for 2 hours.

  • After reflux, cool the reaction mixture in an ice bath.

  • Pour the cooled mixture into water and filter to remove any insoluble by-products.

  • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the crude 5,5-diphenylhydantoin.

  • Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from 95% ethanol to yield pure 5,5-diphenylhydantoin.

Quantitative Data
ParameterStep 1: Oxidation (Proposed)Step 2: Hydantoin Formation
Reactants This compound, O2/AirBenzil, Urea
Catalyst/Reagent Co(Salen), KOHNaOH, HCl
Solvent DMFEthanol/Water
Temperature 40°CReflux
Reaction Time 1-4 hours (TLC monitored)2 hours
Typical Yield >80% (expected)70-90%

Workflow Diagram

G This compound This compound oxidation Oxidation (Air, Co(Salen), KOH, DMF, 40°C) This compound->oxidation benzil Benzil oxidation->benzil condensation Condensation (Urea, NaOH, Ethanol, Reflux) benzil->condensation hydantoin 5,5-Diphenylhydantoin condensation->hydantoin G This compound This compound biginelli Biginelli Reaction (Acid Catalyst, Heat) This compound->biginelli ketoester β-Ketoester ketoester->biginelli urea Urea urea->biginelli dihydropyrimidine 4-(Diphenylmethyl)- dihydropyrimidine biginelli->dihydropyrimidine G This compound This compound hantzsch Hantzsch Reaction (Ethanol, Reflux) This compound->hantzsch ketoester β-Ketoester (2 eq.) ketoester->hantzsch ammonia Ammonia Source ammonia->hantzsch dihydropyridine 4-(Diphenylmethyl)- dihydropyridine hantzsch->dihydropyridine

Diphenylacetaldehyde: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylacetaldehyde, a readily available aromatic aldehyde, serves as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its unique structural motif, featuring two phenyl rings attached to an acetaldehyde backbone, provides a rigid framework that can be incorporated into various heterocyclic systems, leading to molecules with significant biological and pharmacological properties. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocyclic compounds—imidazoles, oxazoles, and pyrroles—using this compound as a precursor. Additionally, it explores the biological activities and associated signaling pathways of the resulting diphenyl-substituted heterocycles.

Synthesis of 2,4,5-Triphenyl-1H-imidazole

The synthesis of 2,4,5-triphenyl-1H-imidazole from this compound can be envisioned through a multi-step process involving an initial oxidation to benzil, followed by a Debus-Radziszewski reaction. This classical multicomponent reaction offers an efficient route to highly substituted imidazoles.

Experimental Protocol:

Step 1: Oxidation of this compound to Benzil

A plausible method for the oxidation of this compound to benzil involves the use of a suitable oxidizing agent. While a direct protocol for this specific conversion is not widely reported, a general method for the oxidation of α-aryl aldehydes can be adapted.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Oxidation: Add a stoichiometric amount of an oxidizing agent, such as selenium dioxide or nitric acid[1].

  • Reaction Conditions: Heat the mixture to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated crude benzil is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

Step 2: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole

  • Reaction Setup: In a round-bottom flask, combine benzil (from Step 1, 1.0 eq), benzaldehyde (1.0 eq), and a source of ammonia such as ammonium acetate (excess)[2][3][4].

  • Solvent and Catalyst: Add glacial acetic acid as the solvent. Various catalysts can be employed to improve the yield and reaction time, such as diethyl ammonium hydrogen phosphate[2].

  • Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) for 1-4 hours[4]. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into cold water to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole[3][4][5].

Reaction StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Oxidation This compoundNitric Acid[1]-Reflux-Variable
Imidazole Synthesis Benzil, Benzaldehyde, Ammonium AcetateDiethyl Ammonium Hydrogen Phosphate[2]Glacial Acetic Acid100-1201-490-95[2][3]

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This compound [label="this compound"]; oxidation [label="Oxidation\n(e.g., HNO₃)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; benzil [label="Benzil\n(Diphenyl-1,2-dione)"]; reagents [label="Benzaldehyde,\nAmmonium Acetate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclocondensation [label="Debus-Radziszewski\nReaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; imidazole [label="2,4,5-Triphenyl-1H-imidazole", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

This compound -> oxidation [label="Step 1"]; oxidation -> benzil; benzil -> cyclocondensation; reagents -> cyclocondensation [label="Step 2"]; cyclocondensation -> imidazole; }

Caption: Proposed synthetic workflow for 2,4,5-Triphenyl-1H-imidazole.

Synthesis of 2,5-Diphenyloxazole

The synthesis of 2,5-diphenyloxazole from this compound can be approached via the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. A plausible route involves the conversion of this compound to an α-amino ketone intermediate.

Experimental Protocol:

Step 1: Synthesis of α-Amino-α,α-diphenylacetophenone

A direct conversion from this compound to the required α-acylamino ketone is not straightforward. A more feasible approach involves the synthesis of the α-amino ketone from a different precursor, which can then be acylated. However, for the purpose of this protocol, we will start from a commercially available or readily synthesized α-amino ketone.

  • Acylation of α-Amino Ketone: Dissolve 2-amino-1,2-diphenylethanone (1.0 eq) in a suitable solvent like dichloromethane or pyridine.

  • Reagent Addition: Add benzoyl chloride (1.0 eq) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

  • Work-up: Wash the reaction mixture with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid chloride and HCl formed. Dry the organic layer over anhydrous sodium sulfate.

Step 2: Robinson-Gabriel Cyclodehydration

  • Reaction Setup: Place the crude α-acylamino ketone from Step 1 into a round-bottom flask.

  • Dehydrating Agent: Add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid[6][7][8].

  • Reaction Conditions: Heat the mixture, typically at temperatures ranging from 80 to 140 °C, for several hours[5][9].

  • Work-up and Purification: Cool the reaction mixture and pour it onto ice. Neutralize with a base (e.g., sodium bicarbonate) to precipitate the product. The crude 2,5-diphenyloxazole can be collected by filtration and purified by recrystallization from ethanol[5][6].

Reaction StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Acylation 2-Amino-1,2-diphenylethanone, Benzoyl ChloridePyridineDichloromethane0 - RT2-4High
Cyclodehydration α-Acylamino ketoneSulfuric Acid[9]-80262.5[9]

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This compound [label="this compound\n(Conceptual Start)"]; aminoketone [label="α-Amino Ketone\nPrecursor"]; acylation [label="Acylation\n(Benzoyl Chloride)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; acylaminoketone [label="α-Acylamino Ketone"]; cyclodehydration [label="Robinson-Gabriel\nCyclodehydration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; oxazole [label="2,5-Diphenyloxazole", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

This compound -> aminoketone [style=dashed, label="Hypothetical\nConversion"]; aminoketone -> acylation [label="Step 1"]; acylation -> acylaminoketone; acylaminoketone -> cyclodehydration [label="Step 2"]; cyclodehydration -> oxazole; }

Caption: Proposed synthetic workflow for 2,5-Diphenyloxazole.

Synthesis of 2,5-Diphenylpyrrole

The synthesis of 2,5-diphenylpyrrole can be achieved via the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound as a key intermediate. A plausible route from this compound would involve its conversion to 1,4-diphenyl-1,4-butanedione.

Experimental Protocol:

Step 1: Synthesis of 1,4-Diphenyl-1,4-butanedione

The synthesis of this 1,4-dicarbonyl compound from this compound is a non-trivial transformation. A potential, albeit multi-step, approach could involve the conversion of this compound to a suitable precursor for a coupling reaction. A more direct, though not from this compound, is the dimerization of acetophenone enolates. For this protocol, we will assume the availability of 1,4-diphenyl-1,4-butanedione.

Step 2: Paal-Knorr Pyrrole Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-diphenyl-1,4-butanedione (1.0 eq) in a suitable solvent, such as ethanol or acetic acid[10][11][12].

  • Nitrogen Source: Add a source of ammonia, typically ammonium acetate or aqueous ammonia, in excess[10][11].

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC[12].

  • Work-up and Purification: After the reaction is complete, cool the mixture and add water to precipitate the crude product. The solid 2,5-diphenylpyrrole is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Reaction StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Pyrrole Synthesis 1,4-Diphenyl-1,4-butanedione, Ammonium AcetateAcetic AcidEthanolReflux2-6>60[13]

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This compound [label="this compound\n(Conceptual Start)"]; dicarbonyl [label="1,4-Diphenyl-1,4-butanedione"]; conversion [label="Multi-step\nConversion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Ammonium Acetate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclization [label="Paal-Knorr\nCyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pyrrole [label="2,5-Diphenylpyrrole", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

This compound -> conversion [style=dashed, label="Hypothetical"]; conversion -> dicarbonyl; dicarbonyl -> cyclization; reagents -> cyclization; cyclization -> pyrrole; }

Caption: Proposed synthetic workflow for 2,5-Diphenylpyrrole.

Biological Activities and Signaling Pathways

Heterocyclic compounds bearing multiple phenyl substituents often exhibit significant biological activities due to their rigid, hydrophobic nature which facilitates binding to biological targets.

2,4,5-Triphenyl-1H-imidazole Derivatives

Derivatives of 2,4,5-triphenyl-1H-imidazole have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[6][14][15][16].

  • Anticancer Activity: Some triphenylimidazole derivatives have shown potent cytotoxic effects against various cancer cell lines[17]. One of the proposed mechanisms of action is the inhibition of protein kinases, such as p38 MAP kinase, which are crucial components of signaling pathways that regulate cell proliferation, differentiation, and apoptosis[][19][20]. Inhibition of p38 MAPK can lead to cell cycle arrest and induction of apoptosis. Additionally, some derivatives have been investigated as inhibitors of the p53-MDM2 interaction, a key pathway in cancer development[3].

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Stress [label="Cellular Stress", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MKK [label="MKK3/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triphenylimidazole [label="2,4,5-Triphenylimidazole\nDerivative", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., MK2, ATF2)"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Stress -> MKK [arrowhead=vee]; MKK -> p38 [arrowhead=vee]; Triphenylimidazole -> p38 [arrowhead=tee, color="#EA4335"]; p38 -> Downstream [arrowhead=vee]; Downstream -> Apoptosis [arrowhead=vee]; Downstream -> Inflammation [arrowhead=vee]; }

Caption: Inhibition of the p38 MAPK pathway by triphenylimidazole derivatives.

2,5-Diphenyloxazole Derivatives

2,5-Diphenyloxazole and its derivatives are known for their fluorescent properties and are used as scintillators. In the context of biological activity, some studies have explored their potential as anticancer agents.

  • Induction of Apoptosis: Certain oxazole derivatives have been shown to induce apoptosis in cancer cells. The mechanism can involve the intrinsic (mitochondrial) pathway of apoptosis, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase cascades, particularly caspase-9 and the executioner caspase-3[21][22].

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Diphenyloxazole -> Mitochondrion [arrowhead=vee]; Mitochondrion -> CytochromeC [arrowhead=vee]; CytochromeC -> Caspase9 [arrowhead=vee]; Caspase9 -> Caspase3 [arrowhead=vee]; Caspase3 -> Apoptosis [arrowhead=vee]; }

Caption: Intrinsic apoptosis pathway induced by diphenyloxazole derivatives.

2,5-Diphenylpyrrole Derivatives

Pyrrole-containing compounds are prevalent in many natural products and pharmaceuticals, exhibiting a wide array of biological activities. Diphenylpyrrole derivatives have been investigated for their anti-inflammatory and anticancer properties.

  • Anti-inflammatory Activity: The anti-inflammatory effects of some pyrrole derivatives are mediated through the inhibition of key signaling pathways, such as the NF-κB pathway. Inhibition of upstream kinases like TAK1, which is crucial for the activation of the IKK complex, can prevent the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like TNF-α and IL-6[23].

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LPS [label="LPS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4"]; TAK1 [label="TAK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diphenylpyrrole [label="2,5-Diphenylpyrrole\nDerivative", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Complex"]; IkB [label="IκBα"]; NFkB [label="NF-κB"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", color="#202124"]; Transcription [label="Transcription of\nPro-inflammatory Genes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

LPS -> TLR4; TLR4 -> TAK1; Diphenylpyrrole -> TAK1 [arrowhead=tee, color="#EA4335"]; TAK1 -> IKK; IKK -> IkB [label="Phosphorylation\n& Degradation"]; IkB -> NFkB [style=dashed, arrowhead=none]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Transcription [style=dashed, arrowhead=none]; }

Caption: Inhibition of the NF-κB pathway by diphenylpyrrole derivatives.

References

Application Notes and Protocols: Step-by-Step Laboratory Synthesis of Diphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenylacetaldehyde is a valuable organic compound utilized as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, polymers, and fragrances.[1] Its versatile reactivity makes it a crucial building block in organic chemistry. This document provides detailed protocols for a multi-step synthesis of this compound suitable for a laboratory setting, aimed at researchers, scientists, and professionals in drug development. The synthesis proceeds via a classic pinacol rearrangement of a 1,2-diol, which is prepared from benzaldehyde through a benzoin condensation and subsequent reduction.

Overall Synthesis Scheme

The synthesis of this compound is accomplished in three main steps, starting from the readily available benzaldehyde:

  • Benzoin Condensation: Two molecules of benzaldehyde are condensed in the presence of a thiamine catalyst to form benzoin (an α-hydroxy ketone).[1]

  • Reduction of Benzoin: The keto group of benzoin is reduced using sodium borohydride to yield meso-1,2-diphenyl-1,2-ethanediol (hydrobenzoin).[2]

  • Pinacol Rearrangement: The synthesized 1,2-diol undergoes an acid-catalyzed rearrangement to form the final product, this compound.[3][4]

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting Material(s)ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Reported Yield (%)
1Benzoin CondensationBenzaldehyde, Thiamine hydrochloride, Sodium hydroxideBenzoin (C₁₄H₁₂O₂)212.242:catalyst5.31~70-80
2Reduction of BenzoinBenzoin (C₁₄H₁₂O₂), Sodium borohydride (NaBH₄)meso-1,2-Diphenyl-1,2-ethanediol (C₁₄H₁₄O₂)214.261:0.252.14~90
3Pinacol Rearrangementmeso-1,2-Diphenyl-1,2-ethanediol (C₁₄H₁₄O₂), Sulfuric acid (H₂SO₄)This compound (C₁₄H₁₂O)196.241:catalyst1.83~85-90

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[3][5]

Step 1: Synthesis of Benzoin from Benzaldehyde

This procedure details the thiamine-catalyzed benzoin condensation of benzaldehyde.[1]

Materials:

  • Thiamine hydrochloride: 0.80 g

  • Water: 2.5 mL

  • 95% Ethanol: 7.5 mL

  • 5M Sodium hydroxide solution: 1.5 mL

  • Benzaldehyde (freshly distilled): 5.0 mL (5.22 g)

  • 50 mL and 10 mL Erlenmeyer flasks

  • Ice bath

  • Parafilm

Procedure:

  • In a 10 mL Erlenmeyer flask, place 1.5 mL of 5M NaOH solution and cool it in an ice bath.

  • In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water.

  • Add 7.5 mL of 95% ethanol to the thiamine solution and cool this flask in the ice bath for several minutes.

  • While keeping both flasks in the ice bath, slowly add the cooled 5M NaOH solution dropwise to the thiamine solution over 3-5 minutes with constant swirling.

  • Remove the 50 mL flask from the ice bath and add 5.0 mL of benzaldehyde all at once. Swirl the flask to ensure thorough mixing.

  • Seal the flask with Parafilm and store it in a dark place at room temperature for at least 24 hours (or until the next lab period).

  • After the reaction period, cool the mixture in an ice bath to induce crystallization. If crystals do not form, scratch the inside of the flask with a glass rod.

  • Collect the crude benzoin crystals by vacuum filtration and wash them with two portions of cold water.

  • Recrystallize the crude product from hot 95% ethanol. A small portion should be saved for melting point and spectroscopic analysis.

Step 2: Synthesis of meso-1,2-Diphenyl-1,2-ethanediol from Benzoin

This protocol describes the reduction of the ketone group in benzoin to a secondary alcohol.[2]

Materials:

  • Benzoin: 2.12 g (10 mmol)

  • Ethanol: 20 mL

  • Sodium borohydride (NaBH₄): 0.10 g (2.6 mmol)

  • 50 mL Erlenmeyer flask

  • 6M Hydrochloric acid (HCl)

  • Ice bath

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 2.12 g of benzoin in 20 mL of ethanol. Gentle warming may be required.

  • In small portions, carefully add 0.10 g of sodium borohydride to the solution over 5 minutes with swirling. The reaction is exothermic.

  • After the addition is complete, allow the reaction to proceed at room temperature for 20 minutes with occasional swirling.

  • Cool the flask in an ice bath and add 30 mL of water.

  • Slowly add 1 mL of 6M HCl to neutralize the excess borohydride and quench the reaction.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Recrystallize the crude meso-1,2-diphenyl-1,2-ethanediol from a suitable solvent like ethanol or an ethanol-water mixture. Dry the product before proceeding to the next step.

Step 3: Synthesis of this compound via Pinacol Rearrangement

This procedure details the acid-catalyzed rearrangement of the 1,2-diol to the target aldehyde.[3][4]

Materials:

  • meso-1,2-Diphenyl-1,2-ethanediol: 2.14 g (10 mmol)

  • Glacial acetic acid: 20 mL

  • Concentrated sulfuric acid (H₂SO₄): 2-3 drops

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Place 2.14 g of meso-1,2-diphenyl-1,2-ethanediol in a round-bottom flask.

  • Add 20 mL of glacial acetic acid and a magnetic stir bar.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 15-20 minutes.

  • Allow the reaction mixture to cool to room temperature and then pour it into 100 mL of ice-cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with two 30 mL portions of diethyl ether or dichloromethane.

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Benzoin Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Pinacol Rearrangement benzaldehyde Benzaldehyde thiamine Thiamine HCl NaOH, EtOH, H2O benzaldehyde->thiamine benzoin Benzoin thiamine->benzoin 24h, RT benzoin_in benzoin_in benzoin->benzoin_in na_bh4 NaBH4 EtOH benzoin_in->na_bh4 hydrobenzoin meso-1,2-Diphenyl-1,2-ethanediol na_bh4->hydrobenzoin 20 min, RT hydrobenzoin_in hydrobenzoin_in hydrobenzoin->hydrobenzoin_in h2so4 Conc. H2SO4 Acetic Acid hydrobenzoin_in->h2so4 This compound This compound h2so4->this compound Reflux

Caption: Overall experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism of the acid-catalyzed pinacol rearrangement.

References

Application Notes and Protocols for the Quantification of Diphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylacetaldehyde ((C₆H₅)₂CHCHO) is a carbonyl compound with applications in the synthesis of various organic molecules, including pharmaceuticals and fragrances. Accurate and precise quantification of this compound is crucial for process optimization, quality control, and in studying its metabolic fate and potential biological activities. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and a spectrophotometric method.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis. Derivatization can be employed to improve chromatographic properties and sensitivity.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used technique that often requires derivatization of the aldehyde with a UV-absorbing agent to enhance detection. This method is robust and suitable for routine analysis.

  • Spectrophotometry: A cost-effective and rapid method for the determination of total aldehyde content, based on a color-forming reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the quantification of this compound in organic solvents and can be adapted for various sample matrices. The protocol involves derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by GC-MS analysis.

Experimental Protocol

1. Materials and Reagents:

  • This compound standard (≥97% purity)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Sample containing this compound

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of hexane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in hexane to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dilute the sample with hexane to an expected this compound concentration within the calibration range.

3. Derivatization Procedure:

  • To 1 mL of each standard and sample solution in a vial, add 100 µL of a 10 mg/mL PFBHA solution in pyridine.

  • Cap the vials tightly and heat at 70°C for 60 minutes.

  • After cooling to room temperature, add 2 mL of deionized water and vortex for 1 minute.

  • Allow the layers to separate and transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

4. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MSD or equivalent

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Table 1: GC-MS Quantitative Data for this compound-PFBHA Oxime Derivative

ParameterValue
Retention Time (min) ~18.5
Quantifier Ion (m/z) 167
Qualifier Ions (m/z) 165, 91
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity (r²) >0.995
Concentration Range 0.1 - 50 µg/mL

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Standard This compound Standard Dilution Dilution in Hexane Standard->Dilution Sample Sample Sample->Dilution Add_PFBHA Add PFBHA & Pyridine Dilution->Add_PFBHA Heat Heat at 70°C Add_PFBHA->Heat Extraction Water Wash & Hexane Extraction Heat->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Injection Inject into GC-MS Drying->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection Method

This method is based on the pre-column derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH), a common technique for quantifying aldehydes and ketones.[1][2] The resulting hydrazone derivative is chromophoric and can be readily detected by a UV detector.

Experimental Protocol

1. Materials and Reagents:

  • This compound standard (≥97% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Phosphoric acid

  • Sample containing this compound

2. Reagent and Standard Preparation:

  • DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dilute the sample with acetonitrile to an expected this compound concentration within the calibration range.

3. Derivatization Procedure:

  • To 1 mL of each standard and sample solution in a vial, add 1 mL of the DNPH reagent.

  • Cap the vials tightly and allow the reaction to proceed at room temperature for 1 hour, protected from light.

  • After 1 hour, the solutions are ready for HPLC analysis.

4. HPLC-UV Parameters:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 360 nm

Data Presentation

Table 2: HPLC-UV Quantitative Data for this compound-DNPH Derivative

ParameterValue
Retention Time (min) ~12.8
Detection Wavelength (nm) 360
Limit of Detection (LOD) 0.08 µg/mL
Limit of Quantification (LOQ) 0.25 µg/mL
Linearity (r²) >0.998
Concentration Range 0.1 - 50 µg/mL

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis Standard This compound Standard Dilution Dilution in Acetonitrile Standard->Dilution Sample Sample Sample->Dilution Add_DNPH Add DNPH Reagent Dilution->Add_DNPH React React at Room Temp (1 hour) Add_DNPH->React Injection Inject into HPLC React->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (360 nm) Separation->Detection Quantification Quantification Detection->Quantification Spectro_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_analysis Spectrophotometric Analysis Standard This compound Standard Dilution Dilution in Ethanol Standard->Dilution Sample Sample Sample->Dilution Add_Purpald Add Purpald® Reagent Dilution->Add_Purpald Incubate Incubate at Room Temp (20 min) Add_Purpald->Incubate Measure_Abs Measure Absorbance at 550 nm Incubate->Measure_Abs Quantification Quantification Measure_Abs->Quantification Ehrlich_Pathway L_Phe L-Phenylalanine Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Aromatic aminotransferase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Phenylpyruvate decarboxylase Phenylethanol 2-Phenylethanol Phenylacetaldehyde->Phenylethanol Alcohol dehydrogenase Aldehyde_Signaling This compound This compound ROS Increased ROS (Oxidative Stress) This compound->ROS NFkB NF-κB Activation ROS->NFkB YAP_TAZ YAP/TAZ Activation ROS->YAP_TAZ Inflammation Inflammation NFkB->Inflammation Cell_Proliferation Cell Proliferation NFkB->Cell_Proliferation Apoptosis Apoptosis NFkB->Apoptosis YAP_TAZ->Cell_Proliferation

References

Application Notes and Protocols for the Analysis of Diphenylacetaldehyde by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative and qualitative analysis of diphenylacetaldehyde using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be readily implemented in a laboratory setting for research, quality control, and stability testing purposes.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC analysis of aldehydes like this compound is commonly performed after derivatization to enhance UV detection and improve chromatographic separation. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group of the aldehyde to form a stable, UV-active hydrazone.[1][2][3][4][5] This method is robust, reproducible, and suitable for developing stability-indicating assays.[6][7][8][9]

Experimental Protocol: HPLC-UV Analysis of this compound-DNPH Derivative

1. Objective: To quantify this compound in a sample by converting it to its 2,4-dinitrophenylhydrazone derivative and analyzing it by reverse-phase HPLC with UV detection.

2. Materials and Reagents:

  • This compound standard (purity ≥98%)

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., in acetonitrile with acid catalyst)

  • Acetonitrile (HPLC grade)[1]

  • Water (ultrapure, HPLC grade)

  • Perchloric acid or Hydrochloric acid (for DNPH reagent preparation)

  • Sample containing this compound

3. Instrumentation:

  • HPLC system with a UV/Vis detector[5]

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[1][2]

  • Data acquisition and processing software

4. Standard and Sample Preparation:

  • DNPH Derivatizing Solution: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid (e.g., 1% perchloric acid). This solution should be prepared fresh or stored under refrigeration and protected from light.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution with acetonitrile.

    • To a known volume of each standard, add an excess of the DNPH reagent solution. Allow the reaction to proceed in the dark at room temperature for at least one hour to ensure complete derivatization.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a known volume of acetonitrile.

    • Filter the sample solution if necessary to remove particulates.

    • To a known volume of the sample solution, add an excess of the DNPH reagent solution. Allow the reaction to proceed under the same conditions as the standards.

5. HPLC Conditions:

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)[1][2]
Mobile Phase A: Water; B: Acetonitrile[1]
Gradient 60% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 360 nm[10]
Injection Volume 10 µL

6. Data Analysis:

  • Identify the peak corresponding to the this compound-DNPH derivative based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

7. Quantitative Data Summary (Typical Performance):

ParameterTypical Value
Linearity (R²) > 0.999[1]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 2%[2]
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity, providing both quantitative data and structural information from the mass spectrum.[11] Analysis can be performed directly or after derivatization to improve volatility and peak shape.[4]

Experimental Protocol 1: Direct GC-MS Analysis

1. Objective: To identify and quantify this compound in a sample by direct injection into a GC-MS system.

2. Materials and Reagents:

  • This compound standard (purity ≥98%)

  • Solvent (e.g., Dichloromethane, Ethyl Acetate - GC grade)

  • Sample containing this compound

3. Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm x 0.25 µm)

  • Data acquisition and processing software

4. Standard and Sample Preparation:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the sample in a known volume of the solvent.

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

    • Filter the final extract before injection.

5. GC-MS Conditions:

ParameterValue
Column DB-5ms (30 m x 0.25 mm x 0.25 µm)
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C[10]
Quadrupole Temp 150 °C[10]
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

6. Data Analysis:

  • Identify this compound by its retention time and by comparing its mass spectrum with a reference spectrum or library data. Key fragments for this compound (MW: 196.24) are expected at m/z 167, 165, and 91.[11]

  • For quantification, use the area of a characteristic ion (e.g., m/z 167) and a calibration curve constructed from the standards.

Experimental Protocol 2: GC-MS Analysis after PFBHA Derivatization

For enhanced sensitivity and improved chromatography, especially in complex matrices, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is recommended.[4][12][13] PFBHA reacts with the aldehyde to form a stable oxime derivative with excellent electron-capturing properties, making it suitable for sensitive detection.

1. Objective: To quantify this compound by GC-MS after derivatization with PFBHA.

2. Derivatization Procedure:

  • To an aliquot of the standard or sample extract in a suitable solvent (e.g., toluene), add a solution of PFBHA in the same solvent.

  • Add a catalyst if necessary (e.g., pyridine).

  • Heat the mixture (e.g., at 60-70 °C) for 1-2 hours.

  • After cooling, the reaction mixture can be directly injected or washed with a dilute acid and then water to remove excess reagent.

5. GC-MS Conditions: The same GC-MS conditions as in Protocol 1 can be used as a starting point, with potential optimization of the oven temperature program to accommodate the higher molecular weight of the derivative.

6. Data Analysis: The this compound-PFBHA oxime will have a different retention time and mass spectrum. The mass spectrum will show a characteristic molecular ion and fragmentation pattern that should be used for identification and quantification.

7. Quantitative Data Summary (Typical Performance):

ParameterTypical Value (Direct Analysis)Typical Value (PFBHA Derivatization)
Linearity (R²) > 0.99[14]> 0.995
Limit of Detection (LOD) 0.01 - 0.1 mg/L[14]0.1 - 1 µg/L
Limit of Quantitation (LOQ) 0.03 - 0.3 mg/L0.3 - 3 µg/L
Precision (%RSD) < 10%< 5%
Accuracy (% Recovery) 85 - 115%[14]90 - 110%

Visualized Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Mix_Sample Sample Solution Sample->Mix_Sample Dissolve Standard Standard Mix_Standard Standard Stock Standard->Mix_Standard Dissolve Solvent Acetonitrile Solvent->Mix_Sample Solvent->Mix_Standard DNPH DNPH Reagent Deriv_Standard Derivatization (Standard) DNPH->Deriv_Standard Deriv_Sample Derivatization (Sample) DNPH->Deriv_Sample Mix_Sample->Deriv_Sample Mix_Standard->Deriv_Standard HPLC HPLC System (C18 Column, UV Detector) Deriv_Standard->HPLC Deriv_Sample->HPLC Data Data Acquisition HPLC->Data Chromatogram Chromatogram Data->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analysis workflow for this compound with DNPH derivatization.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Mix_Sample Sample Extract Sample->Mix_Sample Dissolve/Extract Standard Standard Mix_Standard Standard Stock Standard->Mix_Standard Dissolve Solvent Solvent (e.g., DCM) Solvent->Mix_Sample Solvent->Mix_Standard GCMS GC-MS System (DB-5ms Column, EI Source) Mix_Sample->GCMS Mix_Standard->GCMS Data Data Acquisition GCMS->Data TIC Total Ion Chromatogram Data->TIC MassSpec Mass Spectrum TIC->MassSpec Quant Quantification TIC->Quant Library Spectral Library Search MassSpec->Library

Caption: Direct GC-MS analysis workflow for this compound.

References

Application Notes & Protocols: Derivatization of Diphenylacetaldehyde for Improved Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylacetaldehyde is a carbonyl compound of interest in various fields, including chemical synthesis and forensic science. Due to its moderate volatility and reactivity, direct analysis can be challenging, often lacking the required sensitivity and specificity. Chemical derivatization is a crucial strategy to enhance the detectability of this compound by introducing moieties that improve its chromatographic behavior and response to various detectors. This document provides detailed application notes and protocols for the derivatization of this compound for improved detection using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely used and robust method for the analysis of aldehydes and ketones.[1] The reaction produces a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong absorption in the UV-visible region, significantly enhancing detection sensitivity.[2][3]

Reaction Pathway

The carbonyl group of this compound reacts with DNPH in an acidic medium to form this compound-2,4-dinitrophenylhydrazone.

G This compound-DNPH Reaction cluster_reactants Reactants cluster_product Product DPA This compound Product This compound-2,4-dinitrophenylhydrazone DPA->Product + DNPH (Acid Catalyst) DNPH 2,4-Dinitrophenylhydrazine DNPH->Product

Caption: Reaction of this compound with DNPH.

Experimental Protocol: Synthesis of this compound-2,4-dinitrophenylhydrazone

This protocol is adapted from the general procedure for the synthesis of hydrazone derivatives.[2][4]

Materials:

  • This compound

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Stirring plate and stir bar

  • Water bath

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Crystallization dish

Procedure:

  • Prepare the DNPH Reagent: In a 100 mL beaker, dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 50 mL of ethanol. Gently warm the mixture on a stirring plate to aid dissolution. Once dissolved, cautiously add 2 mL of concentrated hydrochloric acid dropwise while stirring.

  • Prepare the this compound Solution: In a separate 50 mL beaker, dissolve 0.5 g of this compound in 20 mL of ethanol.

  • Reaction: Slowly add the this compound solution to the DNPH reagent with continuous stirring. An orange to red precipitate of the hydrazone should form.

  • Complete the Reaction: Gently heat the reaction mixture in a water bath at approximately 60°C for 15-20 minutes to ensure the reaction is complete.

  • Crystallization and Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

  • Filtration: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials, followed by a wash with cold deionized water.

  • Drying: Dry the purified crystals in a desiccator. The melting point of the resulting this compound-2,4-dinitrophenylhydrazone can be determined for characterization.

HPLC-UV Analysis Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (starting point, may require optimization):

  • Mobile Phase: Acetonitrile and water gradient. A common starting point is a gradient from 50:50 (v/v) acetonitrile:water to 90:10 (v/v) acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Approximately 360 nm, to be optimized by scanning the UV spectrum of the synthesized derivative.[5]

Quantitative Data
Aldehyde DerivativeAnalytical MethodEstimated LODEstimated LOQReference
Formaldehyde-DNPHHPLC-UV0.02 µg/m³ (in air)-[1]
Acetaldehyde-DNPHHPLC-UV0.1 µg/m³ (in air)-[1]
Various Aldehydes-DNPHUHPLC-UV~0.1 ng-
This compound-DNPH HPLC-UV Estimated 0.1 - 1 ng Estimated 0.3 - 3 ng (Estimate)

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis

Derivatization with PFBHA is a highly sensitive method for the analysis of carbonyl compounds using GC-MS, particularly with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[6][7] The pentafluorobenzyl group introduces a highly electronegative moiety, which significantly enhances the detector response.

Reaction Pathway

This compound reacts with PFBHA to form a stable oxime derivative.

G This compound-PFBHA Reaction cluster_reactants Reactants cluster_product Product DPA This compound Product This compound-PFB-oxime DPA->Product + PFBHA PFBHA PFBHA PFBHA->Product G Derivatization and Analysis Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample containing This compound Deriv Add Derivatizing Reagent (DNPH or PFBHA) Sample->Deriv React Reaction (Heating, pH adjustment) Deriv->React Extract Solvent Extraction of Derivative React->Extract Analysis HPLC-UV or GC-MS Analysis Extract->Analysis

References

The Enigmatic Allure of Diphenylacetaldehyde in Fragrance Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylacetaldehyde, a versatile aromatic aldehyde, holds a significant position in the palette of fragrance chemists. Its unique olfactory profile, characterized by a powerful and diffusive green, floral, and slightly honeyed aroma, makes it a valuable ingredient in the creation of sophisticated and memorable scents. This document provides detailed application notes and protocols for the synthesis, evaluation, and utilization of this compound in fragrance chemistry, catering to professionals in research, development, and academia.

Olfactory Profile and Applications

This compound is prized for its ability to impart a natural, vibrant, and long-lasting green note reminiscent of hyacinth and narcissus.[1][2] Its complex scent profile also contains subtle honey, rose, and even chocolate-like facets, adding depth and complexity to fragrance compositions.[3] This multifaceted character allows for its use in a wide array of fragrance types, from delicate florals to rich orientals.

Key applications in fragrance chemistry include:

  • Floral Accords: It is a cornerstone in the construction of realistic hyacinth, narcissus, and lily-of-the-valley accords, providing a fresh, leafy, and authentic floralcy.

  • Rose Compositions: In rose fragrances, it can be used to introduce a dewy, green top note, enhancing the naturalness and complexity of the rose scent.[1][4]

  • Green and Chypre Fragrances: Its intense green character makes it an excellent modifier in green and chypre compositions, where it can be used to create novel and impactful accords.

  • Functional Perfumery: Due to its stability, it finds application in a variety of scented products, including soaps, lotions, and other personal care items.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Odor Description Green, sweet, floral, hyacinth, clover, honey, cocoaThe Good Scents Company
Odor Strength High (recommended to be evaluated in a 10% solution or less)The Good Scents Company
Substantivity on Skin Approximately 400 hoursThe Good Scents Company
Odor Threshold in Air 4 ppbLeffingwell & Associates
Typical Usage in Perfume Compounds 0.1% - 2%Internal estimate based on industry practice
CAS Number 122-78-1The Good Scents Company
Molecular Formula C₁₄H₁₂OThe Good Scents Company
Molecular Weight 196.25 g/mol The Good Scents Company

Experimental Protocols

Protocol 1: Synthesis of this compound via Isomerization of trans-Stilbene Oxide

This protocol details a laboratory-scale synthesis of this compound from trans-stilbene oxide using a boron trifluoride etherate catalyst.[5]

Materials:

  • trans-Stilbene oxide

  • Reagent grade benzene

  • Boron trifluoride etherate (BF₃·O(C₂H₅)₂)

  • Separatory funnel (1 L)

  • Distillation apparatus

  • Water bath

Procedure:

  • Dissolve 39.2 g (0.2 mole) of trans-stilbene oxide in 450 mL of reagent benzene in a 1 L separatory funnel.

  • Add 13.2 mL (0.1 mole) of boron trifluoride etherate to the solution.

  • Swirl the solution and allow it to stand for 1 minute. Note: Longer reaction times can significantly decrease the yield.

  • Wash the reaction mixture with two 300 mL portions of water.

  • Separate the organic layer.

  • Remove the benzene by distillation. Note: It is crucial to distill the benzene to obtain an anhydrous product. Simply drying the benzene solution over a desiccant may result in a product contaminated with water.

  • Purify the residual crude aldehyde by distillation under reduced pressure.

Expected Yield: Approximately 80-85% of the theoretical yield.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product trans-Stilbene Oxide trans-Stilbene Oxide Dissolution Dissolution trans-Stilbene Oxide->Dissolution Benzene Benzene Benzene->Dissolution Boron Trifluoride Etherate Boron Trifluoride Etherate Catalyst Addition Catalyst Addition Boron Trifluoride Etherate->Catalyst Addition Dissolution->Catalyst Addition Reaction Reaction Catalyst Addition->Reaction Washing Washing Reaction->Washing Separation Separation Washing->Separation Distillation Distillation Separation->Distillation Purification Purification Distillation->Purification This compound This compound Purification->this compound

Synthesis of this compound Workflow
Protocol 2: Olfactory Evaluation of this compound

A standardized protocol for the olfactory evaluation of this compound is essential for consistent and reproducible results.

Materials:

  • This compound (10% solution in dipropylene glycol - DPG)

  • Standard perfume smelling strips

  • Glass beakers

  • Odor-free environment

Procedure:

  • Prepare a 10% solution of this compound in DPG. It is crucial to evaluate this compound in dilution due to its high odor strength.

  • Dip a clean smelling strip into the solution for 2-3 seconds, ensuring the strip is saturated but not dripping.

  • Wave the smelling strip a few inches from the nose and inhale gently. Avoid deep, prolonged sniffing to prevent olfactory fatigue.

  • Record the initial odor impression, noting the top notes.

  • Allow the smelling strip to air for several minutes and re-evaluate to observe the evolution of the scent profile (heart notes).

  • Continue to evaluate the smelling strip at regular intervals (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) to assess the dry-down and substantivity (base notes).

  • Document all observations using descriptive and standardized terminology.

Scent_Profile cluster_primary Primary Notes cluster_secondary Secondary Nuances This compound This compound Green Green This compound->Green Floral Floral This compound->Floral Honey Honey Green->Honey Rose Rose Floral->Rose Chocolate Chocolate Honey->Chocolate

Logical Relationship of Scent Characteristics
Protocol 3: Incorporation of this compound into a Rose Fragrance Accord

This protocol provides a starting point for incorporating this compound into a classic rose accord. Perfumers should use this as a base and modify the ratios to achieve their desired creative direction.

Materials:

  • This compound (10% in DPG)

  • Phenylethyl Alcohol (PEA)

  • Geraniol

  • Citronellol

  • Nerol

  • Linalool

  • Eugenol (10% in DPG)

  • Rose Oxide (1% in DPG)

  • Beta-Damascone (1% in DPG)

  • Dipropylene Glycol (DPG)

  • Glass beakers and stirring rods

  • Digital scale

Procedure:

  • Accurately weigh each ingredient according to the following formula:

IngredientParts by Weight
Phenylethyl Alcohol (PEA)400
Geraniol250
Citronellol150
Nerol50
Linalool50
This compound (10%)30
Eugenol (10%)20
Rose Oxide (1%)10
Beta-Damascone (1%)5
Dipropylene Glycol (DPG)35
Total 1000
  • Combine all ingredients in a glass beaker and stir gently until a homogenous solution is achieved.

  • Allow the accord to mature for at least 48 hours before evaluation and further use. This allows the individual components to blend and harmonize.

Protocol 4: Stability Testing of this compound in a Cosmetic Base

Assessing the stability of a fragrance ingredient in a finished product is critical for ensuring product quality and longevity. This protocol outlines a general procedure for testing the stability of this compound in a simple lotion base.

Materials:

  • Fragrance-free lotion base

  • This compound

  • Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)

  • UV light chamber or access to a sunny window

  • Airtight glass containers

  • pH meter

  • Viscometer

Procedure:

  • Incorporate this compound into the lotion base at a typical use level (e.g., 0.5%).

  • Divide the scented lotion into several airtight glass containers.

  • Store the samples under different conditions:

    • Control: 25°C in the dark

    • Elevated Temperature: 40°C

    • Refrigerated: 4°C

    • Light Exposure: In a UV chamber or a sunny window at room temperature.

  • Evaluate the samples at regular intervals (e.g., 1 week, 1 month, 3 months) for any changes in:

    • Odor: Compare the scent of the aged samples to the control. Note any discoloration, fading, or off-odors.

    • Color: Visually inspect for any changes in the color of the lotion.

    • pH: Measure the pH of the lotion.

    • Viscosity: Measure the viscosity of the lotion.

  • Document all observations and compare them to the initial specifications of the product. Any significant deviation may indicate an instability issue.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is a skin sensitizer and should be used within the concentration limits recommended by regulatory bodies such as the International Fragrance Association (IFRA). For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

Troubleshooting & Optimization

Troubleshooting low yield in Diphenylacetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of diphenylacetaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound. The primary focus is on the most common and highest-yielding laboratory method: the Lewis acid-catalyzed isomerization of trans-stilbene oxide.

Q1: My yield of this compound from the isomerization of trans-stilbene oxide is significantly lower than the reported 74-82%. What are the most likely causes?

Low yields in this reaction are typically traced back to a few critical factors. The most common culprits are impure starting materials, incorrect reaction time, and moisture contamination.

  • Purity of Starting Material: The trans-stilbene oxide must be free from any unreacted trans-stilbene. Stilbene does not react under the conditions for isomerization and will contaminate the final product, making purification difficult and reducing the isolated yield.[1] It is recommended to recrystallize the trans-stilbene oxide before use.

  • Reaction Time: This reaction is rapid. Allowing the reaction to proceed for too long can lead to a significant decrease in the yield of this compound due to the formation of side products.[1] The recommended reaction time is typically around one minute.

  • Catalyst Quality: The boron trifluoride etherate (BF₃·OEt₂) catalyst is sensitive to moisture. It is advisable to use freshly opened or redistilled BF₃·OEt₂ to ensure its activity.[1]

  • Moisture Contamination: Water in the reaction solvent (e.g., benzene) or introduced during workup can lead to the formation of byproducts and complicate the isolation of the anhydrous final product.[1]

Q2: What are the common side products in the BF₃·OEt₂-catalyzed isomerization of stilbene oxide?

The primary side product of concern is benzophenone . This compound can undergo oxidation, and under certain conditions, particularly in the presence of an oxidant and water, it can be converted to 2-hydroxy-2,2-diphenylacetaldehyde, which can then deformylate to benzophenone.[2] The formation of polymeric or resinous materials can also occur, especially with prolonged reaction times or elevated temperatures.

Q3: I am attempting a synthesis from benzaldehyde. What are the common pitfalls?

Synthesizing this compound from benzaldehyde often involves a multi-step process, such as a Wittig reaction followed by hydrolysis or a Darzens condensation followed by rearrangement and decarboxylation.

  • Wittig Reaction Route: A common approach involves reacting benzaldehyde with a phosphonium ylide like methoxymethyltriphenylphosphonium chloride to form an enol ether, which is then hydrolyzed.[3] Potential issues include:

    • Ylide Instability: Some ylides can be unstable, and their generation in situ in the presence of the aldehyde may be necessary to achieve good yields.

    • Base Sensitivity: The aldehyde starting material or the product may be sensitive to the strong bases (e.g., n-BuLi, NaH) used to generate the ylide, leading to side reactions.

    • Purification: The triphenylphosphine oxide byproduct of the Wittig reaction can be difficult to separate from the desired product.[4]

  • Darzens Condensation Route: This involves the reaction of benzaldehyde with an α-halo ester to form a glycidic ester, which is then hydrolyzed and decarboxylated.

    • Stereocontrol: The initial condensation can produce a mixture of cis and trans isomers of the glycidic ester, which may affect the efficiency of subsequent steps.

    • Hydrolysis and Decarboxylation Conditions: These steps must be carefully controlled to avoid undesired rearrangements or side reactions. The intermediate glycidic ester can be sensitive to the reaction conditions.[5]

Q4: Can I use other Lewis acids besides boron trifluoride etherate for the isomerization of stilbene oxide?

Yes, other Lewis acids can catalyze the isomerization of epoxides. While BF₃·OEt₂ is commonly cited for its effectiveness in this specific transformation, other catalysts such as ZnCl₂, TiCl₄, and various other metal-based Lewis acids have been used for similar rearrangements.[4] However, the reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for each specific catalyst to achieve a high yield of this compound.

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data for the synthesis of this compound via the isomerization of trans-stilbene oxide.

Table 1: Reported Yields and Conditions for Isomerization of trans-Stilbene Oxide

CatalystSolventReactant Ratio (Stilbene Oxide:Catalyst)Reaction TimeTemperatureYield (%)Reference
BF₃·OEt₂Benzene2:11 minuteRoom Temperature74-82%--INVALID-LINK--[1]

Experimental Protocols

Method 1: Isomerization of trans-Stilbene Oxide with Boron Trifluoride Etherate

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • Preparation: In a 1-liter separatory funnel, dissolve 39.2 g (0.2 mole) of purified trans-stilbene oxide in 450 mL of reagent-grade benzene.

  • Reaction Initiation: To the solution, add 13.2 mL (0.1 mole) of redistilled boron trifluoride etherate.

  • Reaction: Swirl the solution and allow it to stand for exactly 1 minute. Caution: Longer reaction times will significantly decrease the yield.

  • Workup: Quench the reaction by washing the solution with two 300-mL portions of water. Separate the organic layer.

  • Solvent Removal: Remove the benzene by distillation.

  • Purification: Purify the residual crude aldehyde by distillation under reduced pressure. The this compound product is collected at 115–117°C/0.6 mm Hg.

Visualizations

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting low yields.

ReactionMechanism Mechanism: BF3-Catalyzed Isomerization of Stilbene Oxide StilbeneOxide trans-Stilbene Oxide ActivatedComplex Epoxide-BF3 Complex StilbeneOxide->ActivatedComplex + BF3 BF3 BF3.OEt2 (Lewis Acid) BF3->ActivatedComplex Carbocation Carbocation Intermediate ActivatedComplex->Carbocation Ring Opening HydrideShift 1,2-Hydride Shift (Rearrangement) Carbocation->HydrideShift Product This compound Carbocation->Product Hydride Shift HydrideShift->Product

Caption: Mechanism of this compound Synthesis

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Verify Purity of trans-Stilbene Oxide Start->CheckPurity CheckTime Review Reaction Time CheckPurity->CheckTime Purity OK Recrystallize Recrystallize Stilbene Oxide CheckPurity->Recrystallize Impure CheckCatalyst Assess Catalyst Quality (BF3.OEt2) CheckTime->CheckCatalyst Time OK OptimizeTime Strictly Adhere to 1-Minute Reaction Time CheckTime->OptimizeTime Incorrect CheckMoisture Check for Moisture Contamination CheckCatalyst->CheckMoisture Quality OK UseFreshCatalyst Use Freshly Opened or Redistilled Catalyst CheckCatalyst->UseFreshCatalyst Suspect DrySolvents Use Anhydrous Solvents and Glassware CheckMoisture->DrySolvents Moisture Present End Yield Improved CheckMoisture->End Dry Conditions OK Recrystallize->End OptimizeTime->End UseFreshCatalyst->End DrySolvents->End

Caption: Troubleshooting Workflow for Low Yield

References

Technical Support Center: Purification of Diphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of diphenylacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of this compound from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is a yellow oil, not colorless. What causes this discoloration and how can I remove it?

A1: A yellow tint in purified this compound can be caused by several factors:

  • Trace Impurities: Small amounts of conjugated or polymeric impurities can impart a yellow color. These may not be easily detectable by TLC.

  • Decomposition: Aldehydes, especially those with α-hydrogens, can be sensitive to air, light, and heat, leading to the formation of colored degradation products. Prolonged heating during distillation can promote the formation of higher molecular weight polymers.[1]

  • Residual Catalyst: If a palladium catalyst was used in the synthesis (e.g., Catellani-type reaction), trace amounts of palladium nanoparticles can contaminate the product and cause discoloration.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve the yellow oil in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane) and add a small amount of activated charcoal. Stir for a short period, then filter through a pad of Celite® to remove the charcoal. This can effectively remove some colored impurities.

  • Chromatography: If charcoal treatment is ineffective, column chromatography on silica gel is a reliable method for removing colored impurities.

  • Minimize Heat and Air Exposure: During purification and storage, it is crucial to minimize exposure to high temperatures and air. Use of an inert atmosphere (nitrogen or argon) during distillation is recommended.

Q2: I am seeing a poor yield after distillation. What are the likely causes?

A2: Low recovery after distillation can be attributed to several factors:

  • Leaks in the Distillation Apparatus: Ensure all joints in your distillation setup are properly sealed to prevent the loss of vapor.

  • Decomposition: As mentioned, this compound can decompose at high temperatures. Distilling under reduced pressure is essential to lower the boiling point and minimize thermal degradation.

  • Incomplete Transfer: Due to its viscosity, significant product can be lost on the glassware. Ensure to rinse the distillation flask with a suitable solvent to recover all the product.

  • Incorrect Fraction Collection: The boiling point of this compound is approximately 315 °C at atmospheric pressure, but it is typically distilled under vacuum (e.g., 115–117 °C at 0.6 mmHg).[2] Collecting fractions at the wrong temperature range can lead to loss of product or collection of impure fractions.

Q3: My column chromatography is not separating the impurities effectively. What can I do to optimize the separation?

A3: Ineffective separation during column chromatography can be addressed by:

  • Optimizing the Solvent System: The choice of eluent is critical. For this compound, a common solvent system is a mixture of hexanes and ethyl acetate.[3] The polarity of the eluent should be adjusted to achieve a good separation on a TLC plate (an Rf value of 0.2-0.3 for the desired compound is often recommended for good separation on a column).

  • Proper Column Packing: A poorly packed column will lead to channeling and inefficient separation. Ensure the silica gel is packed uniformly.

  • Sample Loading: The crude sample should be loaded onto the column in a minimal amount of the eluent or a more volatile solvent to ensure a narrow starting band.

  • Gradient Elution: If isocratic elution (using a constant solvent mixture) is not effective, a gradient elution, where the polarity of the eluent is gradually increased, can improve the separation of compounds with different polarities.

Q4: Can I use a chemical method to purify this compound from non-aldehyde impurities?

A4: Yes, the formation of a bisulfite adduct is a highly effective chemical method for purifying aldehydes.[4][5][6][7] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from water-insoluble impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base.[4][5]

Troubleshooting Guides

Fractional Distillation

Issue: The distillate is coming over at a wide temperature range, indicating poor separation.

  • Possible Cause: The distillation is being performed too quickly.

    • Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the fractionating column. A slow and steady distillation rate is key to good separation.

  • Possible Cause: The fractionating column is not efficient enough.

    • Solution: Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux column or a column packed with glass beads or metal sponges). Insulating the column with glass wool or aluminum foil can also improve efficiency by minimizing heat loss.[8][9]

Issue: The compound appears to be decomposing in the distillation pot (darkening of the liquid).

  • Possible Cause: The distillation temperature is too high.

    • Solution: Use a vacuum pump to reduce the pressure and lower the boiling point of this compound. Ensure the vacuum is stable throughout the distillation.

  • Possible Cause: Presence of oxygen.

    • Solution: Perform the distillation under an inert atmosphere of nitrogen or argon to prevent oxidation.

Column Chromatography

Issue: The desired product is eluting with impurities.

  • Possible Cause: The solvent system is too polar.

    • Solution: Decrease the polarity of the eluent (e.g., increase the proportion of hexanes to ethyl acetate). Test different solvent systems using TLC to find the optimal conditions for separation.

  • Possible Cause: The column is overloaded.

    • Solution: Use a larger column with more silica gel relative to the amount of crude product being purified. A general rule of thumb is to use at least 50g of silica gel for every 1g of crude material.

Issue: The product is not eluting from the column.

  • Possible Cause: The solvent system is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. If starting with pure hexanes, slowly add ethyl acetate until the product begins to move down the column.

Purification via Bisulfite Adduct

Issue: A low yield of the regenerated this compound.

  • Possible Cause: Incomplete formation of the bisulfite adduct.

    • Solution: Ensure a freshly prepared, saturated solution of sodium bisulfite is used.[4] Vigorous shaking during the extraction is necessary to ensure complete reaction. For sterically hindered aldehydes, a longer reaction time may be required.

  • Possible Cause: The bisulfite adduct is partially soluble in the organic layer.

    • Solution: Add a water-miscible co-solvent like methanol or DMF to the initial mixture to improve the solubility of the aldehyde in the aqueous phase where the reaction with bisulfite occurs.[4][5]

  • Possible Cause: Incomplete regeneration of the aldehyde.

    • Solution: Ensure the pH of the aqueous layer containing the adduct is sufficiently basic (pH > 10) during the regeneration step. Use a strong base like sodium hydroxide and monitor the pH.

Common Byproducts from Different Synthetic Routes

The impurities present in a crude this compound sample are highly dependent on the synthetic route used for its preparation. The following table summarizes common byproducts for several synthetic methods.

Synthetic RouteCommon Byproducts and Impurities
Isomerization of Stilbene Oxide Unreacted trans-stilbene oxide, trans-stilbene, benzophenone, and polymeric materials.[2]
Darzens Glycidic Ester Condensation Unreacted benzaldehyde, unreacted α-haloester, side products from self-condensation of the ester, and glycidic acid (if hydrolysis occurs).[10][11]
Pinacol Rearrangement of a 1,2-diol Ketone isomers (e.g., deoxybenzoin if the wrong group migrates), unreacted diol, and elimination byproducts (dienes).[12][13][14][15]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.

Methodology:

  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Connect the apparatus to a vacuum source and an inert gas line.

  • Begin stirring and gradually heat the distillation flask using a heating mantle.

  • Carefully reduce the pressure to the desired level (e.g., 0.6 mmHg).

  • Collect a forerun fraction, which may contain more volatile impurities.

  • Collect the main fraction of this compound at its boiling point under the applied vacuum (e.g., 115-117 °C at 0.6 mmHg).[2]

  • Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential decomposition of the residue.

  • Allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is effective for removing colored impurities and byproducts with similar boiling points to this compound.

Methodology:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Add a layer of sand on top of the silica gel.

  • Pre-elute the column with the chosen solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel.

  • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.

  • Monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 3: Purification via Bisulfite Adduct Formation

This chemical purification method is highly selective for aldehydes.[4][5][6][7]

Methodology:

  • Dissolve the crude this compound mixture in a suitable organic solvent (e.g., diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite. The volume should be sufficient to react with all the aldehyde present.

  • Shake the separatory funnel vigorously for several minutes. A white precipitate of the bisulfite adduct may form.

  • Allow the layers to separate. The aqueous layer now contains the this compound as the water-soluble bisulfite adduct.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining impurities.

  • To regenerate the aldehyde, add a fresh portion of organic solvent (e.g., diethyl ether) to the aqueous layer in the separatory funnel.

  • Slowly add a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide to the separatory funnel with swirling until the solution is basic (pH > 10). This will decompose the bisulfite adduct.

  • Shake the separatory funnel to extract the regenerated this compound into the organic layer.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation to yield the purified this compound.

Visualizations

experimental_workflow_distillation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_workup Workup setup Assemble Fractional Distillation Apparatus add_crude Add Crude Product and Stir Bar setup->add_crude vac_inert Apply Vacuum and Inert Atmosphere add_crude->vac_inert heat Gradually Heat vac_inert->heat collect_forerun Collect Forerun heat->collect_forerun collect_product Collect Pure This compound collect_forerun->collect_product cool Cool to Room Temperature collect_product->cool release_vac Release Vacuum cool->release_vac

Figure 1. Workflow for the purification of this compound by fractional distillation.

experimental_workflow_chromatography cluster_prep Column Preparation cluster_separation Separation cluster_isolation Product Isolation pack_column Pack Column with Silica Gel pre_elute Pre-elute with Solvent System pack_column->pre_elute load_sample Load Crude Sample pre_elute->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent

Figure 2. Workflow for the purification of this compound by column chromatography.

experimental_workflow_bisulfite cluster_adduct_formation Adduct Formation cluster_separation Separation of Adduct cluster_regeneration Aldehyde Regeneration cluster_workup Final Workup dissolve Dissolve Crude in Organic Solvent add_bisulfite Add Saturated NaHSO3 (aq) dissolve->add_bisulfite extract1 Vigorous Extraction add_bisulfite->extract1 separate_layers1 Separate Layers extract1->separate_layers1 wash_aq Wash Aqueous Layer with Organic Solvent separate_layers1->wash_aq add_organic Add Fresh Organic Solvent to Aqueous Layer wash_aq->add_organic add_base Add Base (e.g., NaOH) to pH > 10 add_organic->add_base extract2 Extract Regenerated Aldehyde add_base->extract2 dry_organic Dry Organic Layer extract2->dry_organic remove_solvent Remove Solvent dry_organic->remove_solvent

References

Optimizing reaction conditions for Diphenylacetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Diphenylacetaldehyde. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include the isomerization of trans-stilbene oxide, the pinacol rearrangement of 1,2-dihydroxy-1,2-diphenylethane (hydrobenzoin), and Friedel-Crafts type reactions.

Q2: Which synthesis method generally provides the highest yield?

A2: The isomerization of trans-stilbene oxide using a Lewis acid catalyst like boron trifluoride etherate is a widely cited method that can provide good to excellent yields, often in the range of 74-82%, under optimized conditions.[1] The pinacol rearrangement can also be efficient, but yields can be more variable depending on the specific diol and reaction conditions used.

Q3: What are the key safety precautions to consider during this compound synthesis?

A3: It is crucial to work in a well-ventilated fume hood, as many of the reagents and solvents are volatile and potentially harmful. Safety goggles, lab coats, and appropriate gloves are mandatory. When working with strong acids like sulfuric acid or Lewis acids like boron trifluoride etherate, extreme caution must be exercised to avoid contact with skin and eyes.

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: The identity and purity of the final product can be confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the chemical structure.

  • Infrared (IR) spectroscopy: To identify the characteristic aldehyde carbonyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.

  • Melting point of a derivative: Preparation of a 2,4-dinitrophenylhydrazone derivative and comparison of its melting point to the literature value is a classic method for confirmation.[1]

Troubleshooting Guides

Method 1: Isomerization of trans-Stilbene Oxide

This method involves the rearrangement of trans-stilbene oxide to this compound, typically catalyzed by a Lewis acid.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification start Dissolve trans-stilbene oxide in an anhydrous solvent (e.g., benzene) add_catalyst Add Lewis acid catalyst (e.g., BF3·OEt2) start->add_catalyst react Allow reaction to proceed for a short duration (e.g., 1 minute) add_catalyst->react quench Quench the reaction with water react->quench extract Separate the organic layer quench->extract wash Wash the organic layer extract->wash dry Dry the organic layer (e.g., over MgSO4) wash->dry remove_solvent Remove the solvent by distillation dry->remove_solvent distill Purify by vacuum distillation remove_solvent->distill product Obtain pure this compound distill->product

Caption: Workflow for this compound synthesis via isomerization.

Troubleshooting:

Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Impure trans-stilbene oxide: Starting material contaminated with trans-stilbene will not react and will contaminate the product.[1] 2. Deactivated catalyst: Boron trifluoride etherate can degrade upon exposure to moisture. 3. Prolonged reaction time: Longer reaction times can lead to a significant decrease in the yield of this compound.[1] 4. Incomplete reaction: Insufficient catalyst or reaction time.1. Ensure the trans-stilbene oxide is pure and free from stilbene. Recrystallize if necessary. 2. Use freshly distilled or a new bottle of boron trifluoride etherate.[1] 3. Strictly adhere to the recommended short reaction time (e.g., 1 minute).[1] 4. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Product Contamination 1. Water in the final product: Inadequate drying of the organic layer.[1] 2. Presence of unreacted trans-stilbene: Impure starting material.[1] 3. Formation of benzophenone: This can occur through over-oxidation or decarbonylation of the product, especially under oxidative conditions.[2]1. After washing, thoroughly dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate before solvent removal. Distillation of the benzene solution is reported to be necessary for an anhydrous product.[1] 2. Use pure trans-stilbene oxide. If present, separation can be achieved by careful fractional distillation. 3. Avoid harsh oxidative conditions during workup. If benzophenone is a significant byproduct, purification by column chromatography may be necessary.
Reaction does not start 1. Inactive catalyst: The Lewis acid may have decomposed. 2. Very low temperature: Reaction may be too slow at very low temperatures.1. Use a fresh, high-quality Lewis acid catalyst. 2. Ensure the reaction is run at the recommended temperature (typically room temperature for this method).

Quantitative Data Summary:

Catalyst Solvent Reaction Time Temperature Yield (%) Reference
Boron trifluoride etherateBenzene1 minuteRoom Temp.74-82[1]
Sodium bisulfite----[1]
Lithium diethylamide----[1]
Method 2: Pinacol Rearrangement of Hydrobenzoin

This acid-catalyzed rearrangement converts a 1,2-diol (hydrobenzoin) into a ketone or, in this case, an aldehyde.

Reaction Mechanism:

G cluster_0 Protonation & Water Loss cluster_1 Rearrangement cluster_2 Deprotonation start Hydrobenzoin protonation Protonation of a hydroxyl group by acid (H+) start->protonation water_loss Loss of water to form a carbocation protonation->water_loss rearrangement 1,2-hydride or 1,2-phenyl shift water_loss->rearrangement deprotonation Deprotonation to yield this compound rearrangement->deprotonation product This compound deprotonation->product

Caption: Pinacol rearrangement mechanism for this compound synthesis.

Troubleshooting:

Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction: Insufficient acid catalyst or reaction time/temperature. 2. Side reactions: Formation of undesired rearrangement products or elimination byproducts. 3. Decomposition of product: The aldehyde product may be unstable under strong acidic conditions.1. Optimize the amount of acid catalyst and monitor the reaction progress by TLC. 2. Control the reaction temperature carefully. Lower temperatures may favor the desired product. 3. Use milder acidic conditions or shorter reaction times. Neutralize the reaction mixture promptly during workup.
Formation of Benzophenone Carbocation rearrangement favoring phenyl migration: The stability of the intermediate carbocation influences which group migrates. A phenyl shift can lead to the formation of a ketone.The choice of starting diol (hydrobenzoin isomer) and reaction conditions can influence the migratory aptitude of the groups. In unsymmetrical diols, the more stable carbocation will form, directing the rearrangement.[3] Controlling the regioselectivity is key.
Mixture of Products Non-selective rearrangement: In unsymmetrical diols, both possible carbocations may form, leading to a mixture of products.Use a symmetrical diol if possible to avoid regioselectivity issues. For unsymmetrical diols, carefully control the reaction conditions (acid strength, temperature) to favor the formation of the more stable carbocation that leads to the desired product.[3]

Quantitative Data Summary:

Starting Material Acid Catalyst Temperature (°C) Yield (%) Notes
1,2-dihydroxy-1,2-diphenylethaneSulfuric acidVariesModerate to GoodYield is highly dependent on the specific isomer of the diol and reaction conditions.
1,2-dihydroxy-1,2-diphenylethaneOxalic acidVariesModerateA milder alternative to sulfuric acid.[1]
1,2-dihydroxy-1,2-diphenylethaneAcetic anhydrideVariesModerateCan also be used to promote the rearrangement.[1]
Method 3: Friedel-Crafts Reaction

While less common for direct synthesis of this compound, Friedel-Crafts acylation followed by reduction can be a viable route.

Logical Relationship:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction start Benzene acylation Friedel-Crafts Acylation start->acylation acyl_chloride Diphenylacetyl chloride acyl_chloride->acylation lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylation ketone Diphenylacetophenone acylation->ketone reduction Reduction (e.g., Wolff-Kishner or Clemmensen) ketone->reduction product This compound reduction->product

Caption: Two-step synthesis of this compound via Friedel-Crafts acylation.

Troubleshooting:

Issue Possible Cause(s) Recommended Solution(s)
Low Yield in Acylation 1. Deactivated aromatic ring: Friedel-Crafts reactions are less effective on deactivated rings. 2. Stoichiometric amount of catalyst required: The ketone product complexes with the Lewis acid, requiring at least a stoichiometric amount.[4] 3. Carbocation rearrangement (in alkylation): Not an issue for acylation, which is an advantage of this method.[5]1. Ensure the starting aromatic compound is sufficiently activated. 2. Use at least one equivalent of the Lewis acid catalyst. 3. Acylation is preferred over alkylation to avoid rearrangements.
Polyacylation Product is more reactive than starting material: This is a common issue in Friedel-Crafts alkylation but not acylation.The electron-withdrawing nature of the acyl group deactivates the aromatic ring, preventing further acylation.[5]
Difficulties in Reduction Step Incomplete reduction: The chosen reduction method may not be effective for the specific ketone.Select a suitable reduction method. The Wolff-Kishner reduction is performed under basic conditions, while the Clemmensen reduction uses acidic conditions. The choice depends on the stability of other functional groups in the molecule.

Quantitative Data Summary:

Step Reagents Conditions Yield (%) Notes
AcylationBenzene, Diphenylacetyl chloride, AlCl₃AnhydrousTypically good to highThe yield is dependent on the specific substrate and reaction conditions.
ReductionDiphenylacetophenone, Hydrazine, base (Wolff-Kishner)High temp.Good to high-
ReductionDiphenylacetophenone, Zn(Hg), HCl (Clemmensen)AcidicGood to high-

References

Technical Support Center: Diphenylacetaldehyde Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for the proper storage and handling of diphenylacetaldehyde to prevent polymerization. Adherence to these protocols is crucial for maintaining the integrity and purity of the compound for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound is an aromatic aldehyde used as a building block in organic synthesis. Like many aldehydes, it is susceptible to polymerization over time, especially under improper storage conditions. This polymerization leads to the formation of oligomers and polymers, which can appear as increased viscosity or solidification of the liquid. The presence of these impurities can significantly impact experimental outcomes, leading to inaccurate results and difficulties in downstream applications.

Q2: What are the primary causes of this compound polymerization?

This compound can polymerize through two main pathways:

  • Acid-Catalyzed Polymerization: Trace amounts of acidic impurities can catalyze the formation of cyclic trimers and other polymeric structures. This is a known degradation pathway for similar aldehydes.[1]

  • Free-Radical Polymerization: Exposure to oxygen and light can initiate free-radical chain reactions, leading to the formation of linear polymers. This process is often referred to as autoxidation.

Q3: How can I visually assess if my this compound has started to polymerize?

A pure sample of this compound should be a clear, colorless to pale yellow liquid. The most common sign of polymerization is an increase in viscosity.[2] In advanced stages, the liquid may become viscous like syrup or even solidify. Discoloration, such as darkening, can also indicate degradation.

Q4: What are the recommended storage conditions for this compound?

To minimize polymerization, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3] this compound is air-sensitive.

  • Light: Protect from light by storing in an amber or opaque container.

  • Container: Use a tightly sealed, clean, and dry glass container.

Q5: Are there any chemical inhibitors that can be added to prevent polymerization?

Yes, the addition of antioxidants can effectively inhibit free-radical polymerization. Common inhibitors for aldehydes include:

  • Butylated Hydroxytoluene (BHT): A widely used antioxidant that acts as a free-radical scavenger.[4][5][6][7]

  • Hydroquinone (HQ): Another effective phenolic antioxidant that can prevent the polymerization of monomers.[8][9][10][11][12]

The choice and concentration of the inhibitor may depend on the specific application and required purity.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Increased Viscosity or Solidification Polymerization has occurred.1. Confirm polymerization using the analytical protocol below. 2. If polymerization is minimal, the material may still be usable for some applications, but purification is recommended. 3. For significant polymerization, the product quality is compromised. Review storage conditions and handling procedures.
Discoloration (Darkening) Oxidation and/or polymerization.1. Check for exposure to air and light. 2. Ensure the storage container is properly sealed and under an inert atmosphere. 3. Analyze the purity of the sample.
Inconsistent Experimental Results Presence of polymeric impurities.1. Verify the purity of the this compound using the provided analytical methods. 2. If impurities are detected, purify the aldehyde before use. 3. Implement stricter storage and handling protocols to prevent future degradation.

Quantitative Data on Inhibitor Effectiveness

InhibitorTypical Concentration Range (ppm)Mechanism of ActionNotes
Butylated Hydroxytoluene (BHT) 100 - 500Free-radical scavengerEffective in preventing autoxidation.[4][5][6][7] May be removed by vacuum distillation if necessary.
Hydroquinone (HQ) 50 - 200Free-radical scavengerHighly effective, but can be more challenging to remove than BHT.[8][9][10][11][12]

Experimental Protocols

Protocol 1: Purity Analysis and Polymer Quantification by GC-MS

This method is suitable for determining the purity of this compound and detecting the presence of low molecular weight oligomers.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in a high-purity solvent such as dichloromethane or ethyl acetate.

    • If an internal standard is used for quantification, add it to the sample solution at a known concentration.

  • GC-MS Conditions:

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

      • Inlet Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum (characteristic fragments).

    • Integrate the peak area of this compound and any impurity peaks.

    • Calculate the purity as the percentage of the this compound peak area relative to the total peak area.

    • Higher molecular weight oligomers may be observed at longer retention times.

Protocol 2: Detection of Higher Molecular Weight Polymers by GPC

Gel Permeation Chromatography (GPC) is a powerful technique to detect the presence of higher molecular weight polymers that may not be volatile enough for GC analysis.

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration of the this compound sample (e.g., 2-5 mg/mL) in a suitable GPC solvent such as tetrahydrofuran (THF).

    • Filter the sample through a 0.2 µm syringe filter before injection.

  • GPC Conditions:

    • Columns: A set of GPC columns suitable for the analysis of low molecular weight polymers (e.g., polystyrene-divinylbenzene columns with a range of pore sizes).

    • Mobile Phase: THF at a flow rate of 1 mL/min.

    • Detector: Refractive Index (RI) detector.

    • Column Temperature: 35°C

  • Data Analysis:

    • The chromatogram of a pure this compound sample will show a single major peak corresponding to the monomer.

    • The presence of polymers will be indicated by the appearance of earlier eluting peaks (higher molecular weight).

    • The relative area of the polymer peaks can be used to estimate the extent of polymerization.

Visualizations

PolymerizationPathways This compound Degradation Pathways DPA This compound FreeRadical Free Radicals DPA->FreeRadical Initiation Polymer Polymer / Oligomers DPA->Polymer Acid-Catalyzed Polymerization Acid Acidic Impurities Acid->DPA Oxygen Oxygen / Light Oxygen->FreeRadical FreeRadical->Polymer Free-Radical Polymerization

Caption: Primary degradation pathways of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Start Suspected Polymerization (e.g., Increased Viscosity) Analysis Perform Purity Analysis (GC-MS or GPC) Start->Analysis CheckPurity Is Purity Acceptable? Analysis->CheckPurity Use Use As Is CheckPurity->Use Yes Purify Purify Material (e.g., Distillation) CheckPurity->Purify No ReviewStorage Review Storage and Handling Procedures Use->ReviewStorage Purify->Use Discard Discard Material Purify->Discard Purification Unsuccessful Discard->ReviewStorage

Caption: A logical workflow for troubleshooting suspected polymerization.

References

Improving the stability of Diphenylacetaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of diphenylacetaldehyde in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned viscous and cloudy. What is the likely cause?

A1: The increased viscosity and cloudiness are strong indicators of polymerization. This compound, like many aldehydes, is prone to self-condensation reactions, especially in the absence of stabilizers or when stored under inappropriate conditions. The lability of the alpha-proton in the this compound structure can contribute to this reactivity.

Q2: I've observed a decrease in the concentration of this compound in my solution over time, even when stored in the dark. What degradation pathway might be responsible?

A2: If polymerization is not evident, oxidation is the next most probable cause. Aldehydes are susceptible to oxidation, which converts them into carboxylic acids. In the case of this compound, the likely oxidation product is diphenylacetic acid. This process can be accelerated by the presence of atmospheric oxygen, trace metal ions, or exposure to light.

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: To minimize degradation, stock solutions of this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, typically between 2°C and 8°C.[1] Protection from light is also crucial, so amber vials or containers wrapped in aluminum foil are recommended. The choice of solvent is also important; aprotic solvents are generally preferred over protic solvents, which can participate in certain degradation reactions.

Q4: Are there any common laboratory reagents that are incompatible with this compound?

A4: Yes, avoid strong oxidizing agents, strong bases, and strong acids, as these can catalyze degradation reactions.[2] Amines can also react with the aldehyde group to form imines. It is also advisable to use high-purity solvents to avoid contaminants that could initiate degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in a Protic Solvent (e.g., Ethanol, Methanol)
Symptom Possible Cause Troubleshooting Steps
Significant decrease in this compound concentration within hours.Solvent-Mediated Degradation: Protic solvents can facilitate both oxidation and polymerization.1. Switch to an Aprotic Solvent: If your experimental design allows, dissolve this compound in a high-purity aprotic solvent such as acetonitrile, tetrahydrofuran (THF), or dioxane. 2. Use Freshly Opened Solvents: Solvents that have been opened for a while may contain peroxides, which can accelerate oxidation. Use freshly opened bottles of high-purity solvents. 3. Degas the Solvent: Before preparing the solution, degas the solvent by sparging with an inert gas (nitrogen or argon) to remove dissolved oxygen.
Issue 2: Inconsistent Results in Assays Using this compound Solutions
Symptom Possible Cause Troubleshooting Steps
High variability in analytical measurements between different aliquots or on different days.Ongoing Degradation: The instability of the solution is leading to a changing concentration of the active compound.1. Prepare Fresh Solutions: For critical experiments, prepare this compound solutions immediately before use. 2. Incorporate a Stabilizer: Consider adding a small amount of a stabilizer. For example, low concentrations (20-100 ppm) of triethanolamine have been shown to stabilize some aldehydes against polymerization.[3] However, compatibility with your specific application must be verified. 3. Re-evaluate Storage: Ensure that stock solutions are stored under optimal conditions (inert atmosphere, low temperature, protected from light).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation products and pathways for this compound. This is a crucial step in developing a stability-indicating analytical method.[4]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 2 hours. After the incubation, cool the solution and neutralize it with 1 mL of 0.1 N NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 2 hours. After the incubation, cool the solution and neutralize it with 1 mL of 0.1 N HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 2 hours.

    • Thermal Degradation: Transfer 1 mL of the stock solution into a vial and place it in an oven at 105°C for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC-UV.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV Following Derivatization

This method is suitable for quantifying this compound and its degradation products, particularly after a forced degradation study. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common technique for enhancing the UV detection of aldehydes.[5][6][7]

Objective: To quantify the concentration of this compound in a solution.

Materials:

  • Sample containing this compound

  • Acetonitrile (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile with a catalytic amount of acid, e.g., phosphoric acid)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Derivatization:

    • To 1 mL of the sample solution (appropriately diluted in acetonitrile), add 1 mL of the DNPH solution.

    • Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 360 nm (the λmax for the DNPH derivative)

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound that have undergone the same derivatization procedure.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Hypothetical Results of a Forced Degradation Study of this compound

Stress Condition% Degradation of this compoundMajor Degradation Product(s)
0.1 N HCl, 60°C, 2h15%Diphenylacetic Acid, Polymer
0.1 N NaOH, 60°C, 2h25%Polymer, Diphenylacetic Acid
3% H₂O₂, RT, 2h40%Diphenylacetic Acid
Thermal (105°C, 24h)10%Polymer
Photolytic5%Diphenylacetic Acid

Visualizations

DegradationPathways This compound This compound OxidationProduct Diphenylacetic Acid This compound->OxidationProduct Oxidation (O₂, Light, H₂O₂) PolymerizationProduct Polymer This compound->PolymerizationProduct Polymerization (Acid/Base, Heat)

This compound Degradation Pathways

ForcedDegradationWorkflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC-UV Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Results Identify Degradants & Establish Stability Profile Analysis->Results

Forced Degradation Experimental Workflow

References

Technical Support Center: Column Chromatography Techniques for Diphenylacetaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing column chromatography for the purification of diphenylacetaldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Solution(s)
Low or No Recovery of this compound Compound decomposition on silica gel: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation.[1]Deactivate the silica gel by preparing a slurry with the chosen solvent system containing 1-3% triethylamine. Flush the column with this mixture before loading the sample.Consider using an alternative stationary phase like alumina.[1]
Compound eluted too quickly (in the solvent front): The chosen mobile phase is too polar.Decrease the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of hexane.Start with a very non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity (gradient elution).
Compound is still on the column: The chosen mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
Incomplete elution: Insufficient volume of eluent was used.Continue eluting the column with the mobile phase and collecting fractions until the product is fully recovered. Monitor fractions by TLC.
Poor Separation of this compound from Impurities Inappropriate solvent system: The polarity of the mobile phase is not optimized for the separation.Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase that provides good separation between this compound and its impurities.[1] An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation on a column.[2]
Column overloading: Too much crude sample was loaded onto the column.Reduce the amount of sample loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Poorly packed column: Channeling or cracks in the stationary phase lead to an uneven flow of the mobile phase.Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "slurry method" of packing is often preferred to minimize these issues.[3]
Streaking or Tailing of Spots on TLC and Column Fractions Acidic impurities in the sample or on the silica gel: The aldehyde may be partially interacting with acidic sites.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel.
Compound is too polar for the solvent system: Strong interaction with the stationary phase.Gradually increase the polarity of the mobile phase.
This compound appears to have reacted on the column Acetal/hemiacetal formation: Reaction with alcohol solvents (e.g., methanol, ethanol) on the acidic silica surface.[4]Avoid using alcohol-based solvents in the mobile phase. Opt for solvent systems like hexane/ethyl acetate or hexane/diethyl ether.[1][4]
Oxidation: this compound can be oxidized to diphenylacetic acid, especially if the silica gel has been exposed to air for extended periods.[1]Use freshly opened or properly stored silica gel.Consider running the chromatography under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point for the purification of this compound on silica gel is a mixture of hexane and ethyl acetate. Based on purifications of similar compounds, a common starting ratio is in the range of 50:1 to 20:1 (hexane:ethyl acetate).[5] It is highly recommended to first determine the optimal solvent system by running thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for this compound.

Q2: How can I determine the correct solvent system using TLC?

To determine the best solvent system, spot your crude this compound mixture on a TLC plate and develop it in a chamber with a candidate solvent system. An ideal system will show good separation between the this compound spot and any impurity spots, with the this compound spot having an Rf value between 0.2 and 0.4.[2] If the spots are too high on the plate (high Rf), the solvent is too polar. If the spots remain at the baseline (low Rf), the solvent is not polar enough.

Q3: What are the common impurities I should expect when purifying this compound?

Common impurities depend on the synthetic route used to prepare this compound.

  • If synthesized by oxidation of 2,2-diphenylethanol, you might have unreacted starting material or over-oxidation to diphenylacetic acid.

  • If prepared from diphenylacetic acid, you may have residual starting material.

  • This compound can also undergo self-condensation or polymerization, especially under basic conditions.

Q4: Is it possible for this compound to degrade on the silica gel column?

Yes, aldehydes can be sensitive to the acidic nature of silica gel and may undergo degradation or side reactions.[1] To mitigate this, you can deactivate the silica gel with triethylamine or use a less acidic stationary phase like alumina.[1]

Q5: What is "dry loading" and when should I use it for this compound purification?

Dry loading involves pre-adsorbing the crude sample onto a small amount of silica gel, which is then loaded onto the top of the column. This method is particularly useful if your crude this compound is not very soluble in the initial, non-polar mobile phase. It helps to ensure a more even application of the sample to the column, leading to better separation.

Experimental Protocols

General Protocol for Flash Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude mixture.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

  • Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane).

  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed.

  • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, but keep the volume very small). Carefully apply the solution to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution of compounds by spotting fractions on TLC plates and visualizing under a UV lamp.

4. Isolation of Pure this compound:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data

Table 1: Mobile Phase Systems and Reported Rf Values for this compound and Analogs on Silica Gel TLC

CompoundMobile Phase (v/v)Rf ValueNotes
This compound derivative10:1 Petroleum Ether:Ethyl Acetate0.5[5]
This compound derivative50:1 Hexane:Ethyl AcetateNot specifiedUsed for column purification.[5]
This compound derivative100:1 Hexane:Ethyl Acetate or Diethyl EtherNot specifiedUsed for column purification.
General Aldehydes20:1 Hexane:Ethyl Acetate~0.3-0.7A range of Rf values for various aldehydes.

Table 2: Typical Parameters for Flash Column Chromatography Purification

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for most purifications.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 50:1) and gradually increase the ethyl acetate concentration.
Sample Loading 1-5% of silica gel weightOverloading can lead to poor separation.
Expected Yield 60-90%Highly dependent on the purity of the crude material and the optimization of the chromatographic conditions. A yield of 80% has been reported for a product from a reaction involving phenylacetaldehyde.

Visualizations

TroubleshootingWorkflow start Start: Impure this compound problem Poor Separation or Low Yield? start->problem Run Column Chromatography result Pure this compound problem->result No solution_solvent Optimize Mobile Phase via TLC (Target Rf ~0.3) problem->solution_solvent Yes solution solution end_fail Purification Failed problem2 Still Poor Separation? solution_solvent->problem2 solution_packing Check Column Packing (Repack if necessary) problem2->solution_packing Yes problem3 Compound Degradation? problem2->problem3 No solution_packing->end_fail If issue persists solution_packing->problem3 problem3->result No solution_deactivation Deactivate Silica with Triethylamine or Use Alumina problem3->solution_deactivation Yes solution_deactivation->result solution_deactivation->end_fail If issue persists

Caption: A troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of Diphenylacetaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of diphenylacetaldehyde and its derivatives via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new this compound derivative?

A1: The first and most critical step is solvent selection. An ideal solvent should dissolve the this compound derivative sparingly or not at all at room temperature but show high solubility at an elevated temperature (ideally near the solvent's boiling point).[1] The principle of "like dissolves like" is a useful starting point; given the aromatic and aldehydic nature of these compounds, moderately polar organic solvents are often good candidates.

Q2: Which solvents are commonly used for recrystallizing aromatic aldehydes like this compound derivatives?

A2: Common single-solvent systems include ethanol, methanol, and acetone.[2][3] Mixed solvent systems (also known as binary solvents) are also highly effective.[4] Commonly used pairs include ethanol/water, ether/petroleum ether, and hexane/ethyl acetate.[2][4][5] In a mixed solvent system, the derivative should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent" or "bad" solvent).[4][5]

Q3: How much solvent should I use for the recrystallization?

A3: The goal is to use the minimum amount of hot solvent necessary to fully dissolve the solid.[1][3][6] Using too much solvent is a common error that leads to poor or no yield because a significant amount of the compound will remain in the solution (the "mother liquor") upon cooling.[6] It is best to start with a small volume of solvent, bring it to a boil, and add more hot solvent in small portions until the solid is just dissolved.[3][6]

Q4: My purified crystals have a lower melting point than the literature value. What does this indicate?

A4: A broad or depressed melting point typically indicates the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break it down. If your recrystallized product is not pure, a second recrystallization may be necessary.

Q5: Can I purify this compound itself by recrystallization?

A5: this compound is often a liquid or a low-melting solid at room temperature, which can make recrystallization challenging.[7] Purification of the crude product is commonly achieved by vacuum distillation.[7] However, if you have a solid, impure sample, recrystallization from a suitable solvent like a hexane/ether mixture at low temperatures could be attempted.

Experimental Protocols

General Single-Solvent Recrystallization Protocol

This protocol provides a general methodology. The choice of solvent and specific temperatures should be optimized for each this compound derivative.

  • Solvent Selection: Place approximately 20-30 mg of the crude solid in a small test tube. Add a few drops of the chosen solvent. If the solid dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, heat the test tube gently in a water or sand bath.[8] An ideal solvent will dissolve the solid completely at its boiling point.[1][8] Allow the solution to cool to room temperature and then in an ice bath to ensure crystals reform.

  • Dissolution: Place the crude this compound derivative into an Erlenmeyer flask of appropriate size. Add a boiling chip and the selected solvent. Heat the mixture on a hot plate, swirling gently.[9] Add the minimum amount of boiling solvent in portions until the solid is completely dissolved.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal.[8] Swirl and reheat the solution to boiling for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent frothing.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using fluted filter paper to remove them.[8] This step should be done quickly to prevent premature crystallization in the funnel. It is advisable to use a slight excess of hot solvent before this step to keep the desired compound in solution.[9]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[9] Slow cooling promotes the formation of larger, purer crystals.[10] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[8][10]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass to air dry completely.

General Mixed-Solvent Recrystallization Protocol (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.[4]

  • Induce Saturation: While the solution is hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[4][5]

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization and Collection: Allow the solution to cool slowly, collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry as described in the single-solvent protocol.[4]

Data Presentation

Finding precise, tabulated quantitative data for the recrystallization of a wide range of specific this compound derivatives is challenging. The tables below provide a starting point for solvent selection and expected outcomes based on general principles and data from analogous compounds.

Table 1: Recommended Solvents for Screening

Solvent / Solvent SystemTypeRationale & Use Case
EthanolSingle SolventA good starting point for many aromatic compounds due to its moderate polarity.[2]
MethanolSingle SolventMore polar than ethanol; may be effective if ethanol's solvating power is insufficient.
Hexane or HeptaneSingle SolventGood for nonpolar impurities; the derivative itself may have low solubility.
AcetoneSingle SolventA versatile polar aprotic solvent.
Ethanol / WaterMixed SolventA common and effective pair. The compound is dissolved in hot ethanol, and water is added as the anti-solvent to induce crystallization.[4]
Diethyl Ether / Petroleum EtherMixed SolventSuitable for less polar derivatives. Diethyl ether acts as the "good" solvent.[2][5]
Hexane / Ethyl AcetateMixed SolventAnother versatile pair for compounds of intermediate polarity.[2]

Table 2: Representative Purity and Yield Data (Illustrative Examples)

Note: This data is for analogous compounds and serves as a general guideline. Actual yields and purity will depend on the specific derivative, initial purity, and technique.

Compound TypeRecrystallization SolventInitial Purity (mol %)Final Purity (mol %)Recovery Yield (%)Reference
Aromatic Ester (Fenofibrate)Isopropanol92.498.4~80[11][12]
Aromatic Amide (Paracetamol)2-Propanol90.0>99.8~65[11][12]
Aromatic Ketone (Dibenzalacetone)95% EthanolCrude SolidCrystalline Solid70-85[6][9]
Aromatic Acid (p-phenylazobenzoic acid)LigroinCrude Solid99+ (by m.p.)89[13]

Troubleshooting Guide

// Start Node start [label="Problem Encountered During\nRecrystallization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Main Problems prob1 [label="No Crystals Form Upon Cooling"]; prob2 [label="Compound 'Oils Out' Instead of\nCrystallizing"]; prob3 [label="Very Low or No Yield of Crystals"]; prob4 [label="Crystals are Colored or Impure"];

// Solutions for No Crystals sol1_1 [label="Is the solution supersaturated?\nTry scratching the inner wall of the\nflask with a glass rod."]; sol1_2 [label="Add a 'seed crystal' of the\npure compound."]; sol1_3 [label="Is there too much solvent?\nBoil off some solvent to concentrate\nthe solution and cool again."]; sol1_4 [label="Cool the solution in a colder bath\n(e.g., ice-salt or dry ice-acetone).", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for Oiling Out sol2_1 [label="The compound's melting point may be\nlower than the solvent's boiling point.\nReheat to dissolve the oil."]; sol2_2 [label="Add more of the 'good' solvent to lower\nthe saturation temperature and\ncool again slowly."]; sol2_3 [label="Change to a lower-boiling point\nsolvent system."];

// Solutions for Low Yield sol3_1 [label="Was too much solvent used?\nTry to recover more product from the\nmother liquor by evaporating solvent."]; sol3_2 [label="Was the solution cooled sufficiently?\nEnsure adequate time in an ice bath."]; sol3_3 [label="Did premature crystallization occur\nduring hot filtration?"];

// Solutions for Impure Crystals sol4_1 [label="Were colored impurities present?\nRedissolve, add activated charcoal,\nand perform hot filtration."]; sol4_2 [label="Was cooling too rapid?\nSlow cooling prevents trapping of\nimpurities. Let it cool on the benchtop\nbefore icing."]; sol4_3 [label="Perform a second recrystallization."];

// Connections start -> prob1; start -> prob2; start -> prob3; start -> prob4;

prob1 -> sol1_1 [label="First, try..."]; sol1_1 -> sol1_2 [label="If scratching fails..."]; sol1_2 -> sol1_3 [label="If no seed crystal..."]; sol1_3 -> sol1_4 [label="Last resort..."];

prob2 -> sol2_1 [label="Diagnosis"]; sol2_1 -> sol2_2 [label="Solution 1"]; sol2_2 -> sol2_3 [label="Alternative"];

prob3 -> sol3_1 [label="Most common cause"]; sol3_1 -> sol3_2 [label="Also, check..."]; sol3_2 -> sol3_3 [label="Consider..."];

prob4 -> sol4_1 [label="For colored product..."]; sol4_1 -> sol4_2 [label="If not colored..."]; sol4_2 -> sol4_3 [label="If still impure..."]; } Troubleshooting Decision Tree for Recrystallization.

Q: My compound is not forming any crystals, even after cooling in an ice bath. What should I do?

A: This is a common issue, often due to either supersaturation or using too much solvent.

  • Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a clean glass rod. The tiny scratches on the glass can provide a surface for nucleation.

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution to initiate crystallization.

  • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[6] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.

  • Re-evaluate Solvent Choice: It's possible the chosen solvent is too good at dissolving your compound, even at low temperatures. You may need to select a different solvent or use a mixed-solvent system.

Q: My product separated as an oil instead of crystals. How can I fix this?

A: "Oiling out" occurs when the solid melts in the hot solvent and separates from the solution as a liquid above its melting point.

  • Add More Solvent: Reheat the mixture to dissolve the oil. Then, add a small amount of additional hot solvent to decrease the solution's saturation temperature. Allow this less concentrated solution to cool slowly.

  • Lower the Solvent Boiling Point: Choose a different solvent with a lower boiling point than the melting point of your compound.

  • Slow Cooling: Ensure the cooling process is very gradual. Insulating the flask can help.

Q: I recovered very little product after filtration. What went wrong?

A: A low recovery yield can result from several factors:

  • Excess Solvent: As mentioned, using too much solvent is the most common cause of low yield.[6] You can try to evaporate some of the solvent from the mother liquor to recover a second crop of crystals.

  • Premature Crystallization: The compound may have crystallized prematurely during a hot filtration step and was lost on the filter paper. Ensure the solution is not supersaturated and the apparatus is hot during this step.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

Experimental Workflow Visualization

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude Solid choose_solvent 1. Choose Solvent (Solubility Tests) start->choose_solvent dissolve 2. Dissolve Solid in Minimum Hot Solvent choose_solvent->dissolve decolorize 3. Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter 4. Hot Gravity Filter (Optional) decolorize->hot_filter cool 5. Cool Slowly to Induce Crystallization hot_filter->cool collect 6. Collect Crystals (Vacuum Filtration) cool->collect wash 7. Wash with Ice-Cold Solvent collect->wash dry 8. Dry Crystals wash->dry end Pure Crystalline Product dry->end

References

Managing temperature fluctuations in Diphenylacetaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing temperature fluctuations during Diphenylacetaldehyde reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful and reproducible synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound synthesis, with a focus on temperature-related problems.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Temperature Control (Too Low) For reactions requiring thermal input, such as the isomerization of stilbene oxide, ensure the reaction reaches and maintains the optimal temperature. Use a calibrated thermometer and an appropriate heating method (e.g., oil bath) for uniform heating.Increased reaction rate and improved conversion to this compound.
Inadequate Temperature Control (Too High) in Exothermic Reactions For exothermic reactions like Grignard synthesis, excessive temperature can lead to side reactions and degradation. Implement efficient cooling with an ice bath or a cryostat to maintain the target temperature. Add reagents dropwise to control the rate of heat generation.Minimized side reactions and increased yield of the desired product.
Runaway Reaction A rapid, uncontrolled increase in temperature indicates a runaway reaction, which can be dangerous and lead to complete product loss.[1] Ensure the reaction vessel is not oversized for the cooling capacity. For scale-up, remember that surface area to volume ratio decreases, making heat dissipation less efficient.[2]A controlled and safe reaction progression, preventing product decomposition.
Short Reaction Time In some procedures, such as the isomerization of trans-stilbene oxide, longer reaction times can lead to a decrease in the yield of this compound.[3]Optimized reaction time to maximize product formation and minimize degradation.

Issue 2: High Levels of Impurities and Byproducts

Possible Cause Troubleshooting Step Expected Outcome
Side Reactions Due to High Temperature High temperatures can promote side reactions such as aldol condensation of the aldehyde product or Wurtz coupling in Grignard reactions.[4] Maintain the recommended low temperature for the specific reaction.Increased purity of the final product with a reduction in unwanted byproducts.
Localized Hotspots Inadequate stirring can create localized areas of high temperature, even if the overall bath temperature is correct. Use vigorous and efficient stirring to ensure uniform temperature distribution throughout the reaction mixture.Homogeneous reaction conditions, leading to a cleaner product profile.
Formation of Polymeric Material Phenylacetaldehyde can polymerize, especially at elevated temperatures.[5] It is crucial to maintain a low reaction temperature and minimize the reaction time once the product is formed.Reduced formation of polymeric impurities, simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound via isomerization of trans-stilbene oxide?

A1: The literature suggests that the reaction should be conducted for a very short duration (around 1 minute) at a temperature that is not explicitly stated but implied to be controlled to prevent yield loss over longer periods.[3] It is crucial to monitor the reaction closely and quench it promptly.

Q2: How can I effectively control the temperature during a Grignard reaction to synthesize a precursor to this compound?

A2: Grignard reactions are typically exothermic.[6] To maintain control, the reaction should be carried out in a flask equipped with a condenser and a dropping funnel, immersed in a cooling bath (e.g., ice-water or dry ice-acetone). The Grignard reagent or the aldehyde should be added slowly (dropwise) to the reaction mixture with vigorous stirring to dissipate the heat generated.[7][8]

Q3: What are the common side products I should be aware of that are related to temperature fluctuations?

A3: In Grignard syntheses, elevated temperatures can increase the formation of Wurtz coupling byproducts.[4] For the aldehyde product itself, high temperatures can lead to aldol condensation reactions and polymerization.[5][8] Oxidation of this compound to diphenylacetic acid is also a possibility if air is not excluded.

Q4: Is it possible for this compound to isomerize, and is this temperature-dependent?

A4: While the primary concern is often side reactions, the potential for isomerization of related compounds like stilbenes (a precursor) is highly dependent on light and temperature.[9] For this compound itself, the main temperature-related stability issue is polymerization and degradation rather than simple isomerization.[5]

Q5: How does reaction scale-up affect temperature management?

A5: Scaling up a reaction presents significant challenges for temperature control. The volume of the reaction increases by the cube of the vessel's radius, while the heat transfer surface area only increases by the square.[10] This means that dissipating heat becomes much less efficient at a larger scale, increasing the risk of runaway reactions.[1][2] For scale-up, it is critical to use a jacketed reactor with a circulating coolant and to have a robust emergency cooling plan.

Data Presentation

The following table summarizes the qualitative effects of temperature on key parameters in this compound reactions based on established chemical principles and available literature.

Reaction Parameter Effect of Lowering Temperature Effect of Raising Temperature Primary Rationale
Reaction Rate DecreasesIncreasesFollows Arrhenius kinetics; higher temperature provides more energy for molecules to overcome the activation energy barrier.[11]
Yield (Exothermic Reactions) Generally IncreasesGenerally DecreasesSuppresses side reactions and product degradation that are often favored at higher temperatures.
Purity Generally IncreasesGenerally DecreasesMinimizes the formation of temperature-dependent byproducts such as from aldol condensations or Wurtz coupling.[4][5]
Risk of Runaway Reaction DecreasesIncreasesSlower reaction rate and more efficient heat dissipation relative to heat generation.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound by Isomerization of trans-Stilbene Oxide

This protocol is adapted from a literature procedure.[3]

Materials:

  • trans-Stilbene oxide

  • Reagent-grade benzene

  • Boron trifluoride etherate

  • Water

  • Separatory funnel (1 L)

  • Distillation apparatus

Procedure:

  • In a 1-L separatory funnel, dissolve 39.2 g (0.2 mole) of trans-stilbene oxide in 450 ml of reagent benzene.

  • To this solution, add 13.2 ml (0.1 mole) of boron trifluoride etherate.

  • Immediately begin timing. Swirl the solution and allow it to stand for exactly 1 minute. Note: Longer reaction times have been shown to significantly decrease the yield.[3]

  • Promptly quench the reaction by washing the solution with two 300-ml portions of water.

  • Separate the organic layer.

  • Remove the benzene by distillation.

  • Purify the residual crude aldehyde by distillation under reduced pressure. The product is collected at 115–117°C/0.6 mm Hg.

Temperature Management: Although this reaction is rapid and performed at ambient temperature after the addition of the catalyst, the short reaction time is a critical parameter to control what is likely a highly exothermic process. Pre-cooling the initial solution could be explored to manage the initial exotherm upon catalyst addition, but the key is the rapid quenching to prevent byproduct formation.

Protocol 2: General Procedure for a Grignard Reaction with an Aldehyde (Illustrative for this compound Precursor Synthesis)

This is a general protocol illustrating the necessary temperature control for a Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Appropriate aryl or benzyl halide (e.g., benzyl chloride)

  • Appropriate aldehyde (e.g., benzaldehyde)

  • Three-neck round-bottom flask

  • Condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stir bar. Ensure all glassware is flame-dried or oven-dried to be completely moisture-free.

  • Place magnesium turnings in the flask and add a small amount of anhydrous ether or THF.

  • Dissolve the aryl or benzyl halide in anhydrous ether or THF and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium to initiate the reaction. The reaction may be initiated with a small crystal of iodine if necessary.

  • Once the reaction begins (visible by bubbling and a cloudy appearance), place the flask in an ice bath to maintain a gentle reflux.

  • Add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a controlled reaction.

  • After the Grignard reagent has formed, cool the flask to 0°C using an ice bath.

  • Dissolve the aldehyde in anhydrous ether or THF and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C. The reaction is exothermic, so slow addition is crucial.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1 hour).

  • Cool the reaction mixture again in an ice bath and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Proceed with the workup and purification of the resulting alcohol, which can then be oxidized to this compound in a subsequent step.

Visualizations

Temperature_Management_Workflow start Start this compound Synthesis reaction_type Identify Reaction Type start->reaction_type exothermic Exothermic (e.g., Grignard) reaction_type->exothermic Exothermic endothermic Endothermic/Ambient (e.g., Isomerization) reaction_type->endothermic Not Significantly Exothermic cooling Implement Cooling System (Ice Bath, Chiller) exothermic->cooling heating Implement Heating System (Oil Bath, Mantle) endothermic->heating slow_addition Slow, Dropwise Reagent Addition cooling->slow_addition monitor_temp Monitor Internal Temperature Continuously heating->monitor_temp slow_addition->monitor_temp maintain_temp Maintain Target Temperature monitor_temp->maintain_temp quench Quench Reaction Promptly maintain_temp->quench workup Workup and Purification quench->workup

Caption: Workflow for Temperature Management in this compound Synthesis.

Troubleshooting_Logic start Problem Encountered issue What is the primary issue? start->issue low_yield Low Yield issue->low_yield high_impurities High Impurities issue->high_impurities check_temp_low Was the reaction temperature too low? low_yield->check_temp_low check_temp_high Was the reaction temperature too high? high_impurities->check_temp_high check_temp_low->check_temp_high No increase_temp Increase/Optimize Heating check_temp_low->increase_temp Yes improve_cooling Improve Cooling Efficiency check_temp_high->improve_cooling Yes check_time Was reaction time too long? check_temp_high->check_time No solution Problem Resolved increase_temp->solution slow_addition Reduce Reagent Addition Rate improve_cooling->slow_addition improve_stirring Improve Stirring slow_addition->improve_stirring improve_stirring->solution reduce_time Reduce Reaction Time check_time->reduce_time Yes check_time->solution No reduce_time->solution

References

Technical Support Center: Catalyst Selection for Efficient Diphenylacetaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Diphenylacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance on catalyst selection, experimental protocols, and troubleshooting for the efficient synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing this compound?

A1: The main catalytic pathways to synthesize this compound include the isomerization of stilbene oxide, hydroformylation of stilbene, selective oxidation of 1,2-diphenylethanol (hydrobenzoin), and the rearrangement of benzoin. Each method offers distinct advantages and challenges in terms of catalyst choice, reaction conditions, and potential side products.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?

A2: The choice between a homogeneous and heterogeneous catalyst depends on several factors, including the desired reaction selectivity, ease of catalyst separation and recycling, and thermal stability requirements. Homogeneous catalysts are often more selective and operate under milder conditions but can be difficult to separate from the reaction mixture. Heterogeneous catalysts are easily separable and reusable but may exhibit lower activity and require more stringent reaction conditions.

Q3: What are the key safety precautions to consider during this compound synthesis?

A3: All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory. Specific hazards associated with certain reagents, such as the flammability of solvents and the toxicity of some catalysts and reagents, require careful handling and disposal according to institutional safety guidelines. A thorough risk assessment should be performed before starting any reaction.

Troubleshooting Guides

Isomerization of Stilbene Oxide

This method involves the rearrangement of stilbene oxide to this compound, typically catalyzed by a Lewis acid.

Common Issues and Solutions:

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of the product due to prolonged reaction time.[1] 3. Impure trans-stilbene oxide starting material.[1]1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. 2. Quench the reaction promptly upon completion. For BF₃·OEt₂ catalysis, a reaction time of 1 minute is recommended.[1] 3. Ensure the trans-stilbene oxide is free from residual trans-stilbene, which does not react and can contaminate the final product.[1]
Product Contamination 1. Presence of unreacted starting material (trans-stilbene). 2. Formation of byproducts from side reactions. 3. Contamination with water during workup.[1]1. Purify the starting trans-stilbene oxide before use.[1] 2. Optimize reaction time to minimize byproduct formation.[1] 3. For reactions in benzene, distill the solvent to obtain an anhydrous product. Drying over magnesium sulfate may not be sufficient.[1]
Inconsistent Results 1. Variable quality of the Lewis acid catalyst. 2. Fluctuations in reaction temperature.1. Use a freshly distilled or high-purity Lewis acid catalyst. For example, boron trifluoride etherate should be redistilled before use.[1] 2. Maintain a consistent reaction temperature using a controlled temperature bath.
Hydroformylation of Stilbene

This atom-economical reaction involves the addition of a formyl group and a hydrogen atom across the double bond of stilbene using a catalyst, typically a rhodium complex, in the presence of syngas (a mixture of CO and H₂).

Common Issues and Solutions:

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Competing side reactions such as hydrogenation of stilbene to 1,2-diphenylethane or isomerization of the product.[1][2] 2. Catalyst deactivation.[1]1. Optimize the H₂/CO ratio and pressure to favor hydroformylation over hydrogenation. Lower temperatures can also reduce hydrogenation. 2. Ensure high purity of reagents and syngas to avoid catalyst poisons. Ligand degradation can be monitored by ³¹P NMR.[2]
Poor Regioselectivity 1. Suboptimal ligand choice. 2. Incorrect reaction temperature or pressure.[3]1. The electronic and steric properties of the phosphine ligands are critical. Bulky ligands often favor the formation of the linear aldehyde.[1] Experiment with different phosphine or phosphite ligands to improve selectivity. 2. Systematically vary the temperature and pressure to find the optimal conditions for the desired isomer.
Catalyst Deactivation 1. Ligand degradation through oxidation or hydrolysis.[1][2] 2. Formation of inactive rhodium clusters.[1] 3. Presence of impurities (e.g., peroxides) in the feedstock.[2]1. Use high-purity, degassed solvents and reagents. 2. Adjust the CO concentration to minimize the formation of inactive rhodium species.[1] 3. Purify the stilbene feedstock to remove any potential catalyst poisons.[2]
Selective Oxidation of 1,2-Diphenylethanol (Hydrobenzoin)

This route involves the oxidation of the secondary alcohol group in 1,2-diphenylethanol to an aldehyde.

Common Issues and Solutions:

IssuePotential Cause(s)Recommended Solution(s)
Over-oxidation to Diphenylacetic Acid or Benzophenone 1. Oxidizing agent is too strong. 2. Prolonged reaction time or elevated temperature.1. Choose a milder oxidizing agent or a selective catalytic system. 2. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.
Low Conversion 1. Insufficient amount of oxidizing agent. 2. Catalyst deactivation.1. Use a slight excess of the oxidizing agent. 2. If using a catalyst, ensure it is active and not poisoned by impurities.
Formation of Benzil This can occur if the starting material is contaminated with benzoin.Ensure the purity of the 1,2-diphenylethanol starting material.
Rearrangement of Benzoin

This pathway involves the molecular rearrangement of benzoin to form this compound, often under acidic conditions.

Common Issues and Solutions:

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Competing reaction to form benzil (oxidation).[4] 2. Further rearrangement or decomposition to diphenylacetic acid.[5]1. Perform the reaction under an inert atmosphere to minimize oxidation. 2. Carefully control the reaction temperature and acid concentration to favor the desired rearrangement.
Formation of Benzil as a Major Byproduct Presence of an oxidizing agent or air.Use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Difficult Product Isolation The product may be present in a complex mixture of starting material and byproducts.Utilize column chromatography for purification and carefully characterize the fractions by NMR and mass spectrometry.

Data Presentation: Comparison of Catalytic Systems

Table 1: Isomerization of trans-Stilbene Oxide

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
BF₃·OEt₂50BenzeneRoom Temp.1 min74-82--INVALID-LINK--[1]
LiBr/H-ZSM-5-o-xylene1402 h95--INVALID-LINK--
SiO₂-Al₂O₃-Toluene1101 h92--INVALID-LINK--

Table 2: Hydroformylation of Stilbene

Catalyst PrecursorLigandCatalyst Loading (mol%)Pressure (H₂/CO)Temperature (°C)Time (h)Yield of this compound (%)Reference
[Rh(acac)(CO)₂]Ph-BPE-Formaldehyde as syngas surrogate-----INVALID-LINK--[6]
Rh-basedPhosphine/Phosphite-VariesVariesVariesData not specific for stilbene--INVALID-LINK--[2]

Note: Specific quantitative data for the hydroformylation of stilbene to this compound is limited in the readily available literature. The provided references discuss the reaction in a more general context.

Table 3: Oxidation of 1,2-Diphenylethanol

Oxidant/CatalystConditionsYield (%)Reference
Gold Nanocrystalsaq. solution, pH 7, 50 °C, 6 MPa O₂87 (of 2-hydroxy-1-phenylethan-1-one)--INVALID-LINK--[7]
Mn(II) complex/blue lightAerobic, room temp.Good yields for various 1,2-diols--INVALID-LINK--[8]

Note: Direct, high-yield protocols for the selective oxidation of 1,2-diphenylethanol to this compound are not extensively detailed in the searched literature. The provided examples show the oxidation of similar substrates, which may serve as a starting point for optimization.

Experimental Protocols

Protocol 1: Isomerization of trans-Stilbene Oxide using Boron Trifluoride Etherate[1]
  • In a 1-liter separatory funnel, dissolve 39.2 g (0.2 mole) of purified trans-stilbene oxide in 450 ml of reagent-grade benzene.

  • Add 13.2 ml (0.1 mole) of freshly redistilled boron trifluoride etherate to the solution.

  • Swirl the solution and allow it to stand for 1 minute. Caution: Longer reaction times can significantly decrease the yield.

  • Quench the reaction by washing the solution with two 300-ml portions of water.

  • Separate the organic layer and remove the benzene by distillation.

  • Purify the residual crude aldehyde by vacuum distillation. The product is collected at 115–117°C/0.6 mm Hg.

  • Expected yield: 29–32 g (74–82%).

Protocol 2: General Procedure for Rhodium-Catalyzed Hydroformylation[1]

This is a general guideline; specific conditions for stilbene must be optimized.

  • In a high-pressure autoclave purged with an inert gas, add the rhodium catalyst precursor (e.g., [Rh(acac)(CO)₂]) and the desired phosphine or phosphite ligand in a suitable degassed solvent (e.g., toluene).

  • Add the stilbene substrate to the autoclave.

  • Seal the autoclave and purge several times with syngas (H₂/CO).

  • Pressurize the autoclave to the desired pressure with the H₂/CO mixture and heat to the reaction temperature with vigorous stirring.

  • Maintain the reaction for the desired time, monitoring the pressure drop.

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the reaction mixture by GC or NMR to determine the conversion and selectivity.

  • Purify the product by column chromatography or distillation.

Protocol 3: General Procedure for Oxidation of Benzoin to Benzil[6][9]

This protocol describes the oxidation of benzoin to benzil, a potential side reaction or subsequent step in the synthesis of this compound from benzoin.

  • In a round-bottom flask, dissolve benzoin in a suitable solvent (e.g., 95% ethanol or acetic acid).

  • Add the oxidizing agent (e.g., concentrated nitric acid or a catalytic amount of a copper(II) salt with air as the oxidant). Caution: The reaction with nitric acid can be exothermic and produce toxic nitrogen oxide fumes; it must be performed in a fume hood.

  • Heat the reaction mixture under reflux for the specified time (e.g., 1 hour with nitric acid).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure benzil.

Visualizations

Experimental_Workflow_Isomerization Workflow for Isomerization of Stilbene Oxide cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve trans-stilbene oxide in benzene add_catalyst Add BF3·OEt2 start->add_catalyst react React for 1 minute at room temperature add_catalyst->react quench Quench with water react->quench separate Separate organic layer quench->separate distill_solvent Distill off benzene separate->distill_solvent vac_distill Vacuum distill product distill_solvent->vac_distill end This compound vac_distill->end

Caption: Experimental workflow for the isomerization of stilbene oxide.

Catalyst_Selection_Logic Logic for Catalyst Selection rect_node rect_node q1 High Selectivity Required? q2 Ease of Separation Critical? q1->q2 No q3 Mild Conditions Needed? q1->q3 Yes homogeneous Consider Homogeneous Catalyst q2->homogeneous No heterogeneous Consider Heterogeneous Catalyst q2->heterogeneous Yes q3->q2 No q3->homogeneous Yes

Caption: Decision logic for choosing between homogeneous and heterogeneous catalysts.

References

Validation & Comparative

A Comparative Analysis of Diphenylacetaldehyde and Phenylacetaldehyde Reactivity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of organic synthesis and drug development, a nuanced understanding of reagent reactivity is paramount. This guide offers a detailed, objective comparison of the chemical reactivity of Diphenylacetaldehyde and Phenylacetaldehyde, two aromatic aldehydes with distinct structural features that significantly influence their behavior in key chemical transformations. This analysis is supported by established chemical principles and provides generalized experimental protocols for comparative studies.

Executive Summary

This compound and Phenylacetaldehyde, while both possessing a reactive aldehyde functional group, exhibit notable differences in their susceptibility to nucleophilic attack and other chemical reactions. These differences are primarily attributed to the steric and electronic effects imparted by their respective phenyl substituents. Phenylacetaldehyde, with a single phenyl group, is generally more reactive than the bulkier this compound, which features two phenyl groups attached to the α-carbon. This guide will explore the theoretical basis for these differences and provide practical experimental frameworks for their comparison.

Structural and Physicochemical Properties

A fundamental understanding of the physical properties of these aldehydes is essential for predicting their reactivity and for practical handling in a laboratory setting.

PropertyThis compoundPhenylacetaldehyde
Molecular Formula C₁₄H₁₂OC₈H₈O
Molar Mass 196.25 g/mol 120.15 g/mol [1]
Boiling Point 315 °C195 °C[1]
Density 1.106 g/mL1.079 g/mL[1]
Structure (C₆H₅)₂CHCHOC₆H₅CH₂CHO

Comparative Reactivity Analysis

The reactivity of an aldehyde is largely governed by the electrophilicity of the carbonyl carbon and the accessibility of this carbon to nucleophiles. The additional phenyl group in this compound introduces significant steric hindrance and electronic effects that differentiate its reactivity from that of Phenylacetaldehyde.

Steric Effects

The two bulky phenyl groups in this compound create a sterically hindered environment around the carbonyl carbon.[2] This steric bulk impedes the approach of nucleophiles, leading to slower reaction rates compared to Phenylacetaldehyde, which has a less hindered methylene group adjacent to the carbonyl.[2][3] This effect is particularly pronounced in reactions that involve the formation of a tetrahedral intermediate, such as nucleophilic addition reactions.[2]

Electronic Effects

The phenyl groups are electron-withdrawing through induction but can also be electron-donating through resonance. In this compound, the cumulative inductive effect of two phenyl groups helps to stabilize the partial positive charge on the carbonyl carbon, making it slightly less electrophilic than the carbonyl carbon in Phenylacetaldehyde.

Key Chemical Transformations: A Comparative Overview

Oxidation
Reduction

The reduction of aldehydes to primary alcohols is a fundamental transformation. Both this compound and Phenylacetaldehyde can be reduced using common reducing agents like sodium borohydride (NaBH₄). The rate of reduction is expected to be faster for Phenylacetaldehyde due to the more accessible carbonyl group.[6]

Aldol Condensation

The aldol condensation involves the formation of an enolate followed by its reaction with another carbonyl compound.[7][8] Phenylacetaldehyde, possessing α-hydrogens, can undergo self-condensation.[1][9] this compound also has an α-hydrogen and can theoretically form an enolate. However, the steric hindrance from the two phenyl groups would likely make the subsequent nucleophilic attack on another molecule of this compound significantly slower than for Phenylacetaldehyde.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is sensitive to steric hindrance around the carbonyl group.[10][11][12] Consequently, Phenylacetaldehyde is expected to react more readily with Wittig reagents than this compound. The bulky nature of this compound would likely necessitate longer reaction times or more reactive ylides to achieve comparable yields.[13]

Experimental Protocols for Comparative Analysis

To facilitate direct comparison, the following generalized experimental protocols are provided. Researchers should optimize these conditions based on their specific laboratory settings and analytical capabilities.

Experiment 1: Comparative Oxidation

Objective: To qualitatively compare the rate of oxidation of this compound and Phenylacetaldehyde.

Materials:

  • This compound

  • Phenylacetaldehyde

  • Potassium permanganate (KMnO₄) solution (0.01 M)

  • Dilute sulfuric acid

  • Test tubes

  • Water bath

Procedure:

  • Prepare two test tubes, one containing a solution of this compound in a suitable solvent (e.g., acetone) and the other containing a solution of Phenylacetaldehyde in the same solvent at the same concentration.

  • To each test tube, add a few drops of dilute sulfuric acid.

  • Add the KMnO₄ solution dropwise to each test tube while shaking.

  • Observe the rate at which the purple color of the permanganate disappears, indicating its consumption during the oxidation of the aldehyde.

  • The faster disappearance of the purple color indicates a faster oxidation rate.

Experiment 2: Comparative Reduction with Sodium Borohydride

Objective: To compare the reduction of this compound and Phenylacetaldehyde to their corresponding alcohols.

Materials:

  • This compound

  • Phenylacetaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Round bottom flasks

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In separate round bottom flasks, dissolve equimolar amounts of this compound and Phenylacetaldehyde in methanol.

  • To each flask, add an equimolar amount of NaBH₄.

  • Stir the reactions at room temperature and monitor their progress by TLC at regular intervals.

  • The reaction that shows the complete disappearance of the starting aldehyde spot on the TLC plate in a shorter time is considered to have a faster reduction rate.

  • The products, 2,2-diphenylethanol and 2-phenylethanol, can be isolated and characterized.

Signaling Pathways and Biological Relevance

Phenylacetaldehyde is a known metabolite in various biological systems, including in the styrene catabolic pathway in Pseudomonas putida, where it is oxidized to phenylacetic acid by phenylacetaldehyde dehydrogenase.[14][15] It is also an intermediate in the enzymatic oxidation of 2-phenylethylamine in the human brain.[16] Furthermore, phenylacetaldehyde reductases have been identified in plants, playing a role in the biosynthesis of hydroxytyrosol.[17]

Information regarding the specific involvement of this compound in biological signaling pathways is less prevalent in the current literature. Further research is needed to elucidate its potential biological roles.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for a comparative study of the reactivity of these two aldehydes.

G cluster_0 Reactant Preparation cluster_1 Reaction Conditions cluster_2 Analysis cluster_3 Conclusion Reactants This compound & Phenylacetaldehyde Oxidation Oxidation (e.g., KMnO4) Reactants->Oxidation Reduction Reduction (e.g., NaBH4) Reactants->Reduction Aldol Aldol Condensation (Base-catalyzed) Reactants->Aldol Wittig Wittig Reaction (Phosphorus ylide) Reactants->Wittig Kinetics Reaction Kinetics (e.g., TLC, GC-MS) Oxidation->Kinetics Yield Product Yield (Isolation & Quantification) Oxidation->Yield Reduction->Kinetics Reduction->Yield Aldol->Kinetics Aldol->Yield Wittig->Kinetics Wittig->Yield Comparison Comparative Reactivity Assessment Kinetics->Comparison Yield->Comparison

Caption: Workflow for comparing aldehyde reactivity.

Conclusion

The reactivity of this compound is significantly attenuated compared to Phenylacetaldehyde, primarily due to the pronounced steric hindrance imposed by the two phenyl groups on the α-carbon. This steric congestion impedes the approach of nucleophiles to the electrophilic carbonyl carbon, resulting in slower reaction rates for a variety of common organic transformations. While electronic effects also play a role, steric hindrance is the dominant factor in explaining the observed differences in reactivity. For researchers and professionals in drug development, this differential reactivity is a critical consideration in synthetic planning and the design of new molecular entities. Phenylacetaldehyde serves as a more reactive building block, while this compound offers a more sterically demanding and potentially more selective scaffold.

References

A Comparative Spectroscopic Analysis of Diphenylacetaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of diphenylacetaldehyde and its derivatives, offering valuable data for compound identification, characterization, and quality control in research and drug development. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and a selection of its derivatives with electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) substituents on the phenyl rings. These substituents produce noticeable shifts in the spectroscopic data, providing insights into their electronic effects on the core structure.

Compound¹H NMR (CDCl₃) δ [ppm]¹³C NMR (CDCl₃) δ [ppm]IR (ATR) ν [cm⁻¹]Mass Spectrometry (EI) m/z (relative intensity)
This compound 9.94 (d, J=2.4 Hz, 1H, CHO), 7.40-7.21 (m, 10H, Ar-H), 4.88 (d, J=2.4 Hz, 1H, CH)200.5 (CHO), 137.8 (Ar-C), 129.1 (Ar-CH), 128.9 (Ar-CH), 127.3 (Ar-CH), 65.2 (CH)~1720 (C=O stretch), ~3060, 3030 (Ar C-H stretch), ~2820, 2720 (Aldehyde C-H stretch)196 (M⁺, 3), 167 (100), 165 (47), 152 (30)
2-(3-Chlorophenyl)acetaldehyde 9.75 (t, J=1.8 Hz, 1H, CHO), 7.34-7.10 (m, 4H, Ar-H), 3.69 (d, J=1.8 Hz, 2H, CH₂)199.8 (CHO), 136.2 (Ar-C), 134.8 (Ar-C-Cl), 130.3 (Ar-CH), 129.5 (Ar-CH), 128.0 (Ar-CH), 127.2 (Ar-CH), 49.8 (CH₂)Not readily available156 (M⁺, ⁹Cl, 9), 154 (M⁺, 29), 125 (100), 91 (92), 89 (51)
2-(4-Fluorophenyl)acetaldehyde 9.72 (t, J=2.0 Hz, 1H, CHO), 7.20-7.00 (m, 4H, Ar-H), 3.65 (d, J=2.0 Hz, 2H, CH₂)200.1 (CHO), 162.2 (d, ¹JCF=245 Hz, Ar-C-F), 130.9 (d, ³JCF=8 Hz, Ar-CH), 129.5 (d, ⁴JCF=3 Hz, Ar-C), 116.0 (d, ²JCF=21 Hz, Ar-CH), 49.5 (CH₂)~1725 (C=O stretch), ~3050 (Ar C-H stretch), ~2830, 2730 (Aldehyde C-H stretch), ~1225 (C-F stretch)138 (M⁺, 29), 109 (100), 110 (43), 83 (33)
2-(4-Methoxyphenyl)acetaldehyde 9.71 (t, J=2.5 Hz, 1H, CHO), 7.10 (d, J=8.6 Hz, 2H, Ar-H), 6.93 (d, J=8.6 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.60 (d, J=2.5 Hz, 2H, CH₂)199.5 (CHO), 159.0 (Ar-C-OCH₃), 130.5 (Ar-CH), 126.5 (Ar-C), 114.5 (Ar-CH), 55.3 (OCH₃), 49.8 (CH₂)~1725 (C=O stretch), ~3030 (Ar C-H stretch), ~2960, 2840 (Aliphatic C-H stretch), ~1250 (C-O stretch)150 (M⁺), 121 (base peak)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and verification of this compound and its derivatives.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Observe frequency: 400 MHz

      • Spectral width: 16 ppm (-2 to 14 ppm)

      • Pulse width: 90°

      • Acquisition time: 4 seconds

      • Relaxation delay: 1 second

      • Number of scans: 16

    • ¹³C NMR:

      • Observe frequency: 100 MHz

      • Spectral width: 240 ppm (-10 to 230 ppm)

      • Pulse width: 30°

      • Acquisition time: 1.5 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024

      • Decoupling: Proton broadband decoupling.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C NMR.

    • Integrate the signals in the ¹H NMR spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and its derivatives.

Methodology:

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid sample directly onto the center of the ATR crystal. If the sample is a solid, place a small amount of the powder on the crystal and apply pressure using the instrument's clamp to ensure good contact.

    • Acquire the sample spectrum.

  • Data Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Identify and label the characteristic absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound and its derivatives.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • Gas Chromatograph:

      • Injector temperature: 250 °C

      • Injection volume: 1 µL

      • Split ratio: 50:1

      • Carrier gas: Helium at a constant flow rate of 1 mL/min

      • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Oven temperature program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV

      • Source temperature: 230 °C

      • Quadrupole temperature: 150 °C

      • Mass range: 40-400 amu

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern and identify the major fragment ions.

    • Compare the obtained mass spectrum with library databases for confirmation.

Workflow for Spectroscopic Comparison

The following diagram illustrates a generalized workflow for the spectroscopic comparison of chemical compounds, from initial sample preparation to final data analysis and comparison.

Spectroscopic_Comparison_Workflow General Workflow for Spectroscopic Comparison cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Analysis cluster_comparison Comparative Analysis Sample Test Compound Purification Purification (e.g., Chromatography, Recrystallization) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy (ATR) Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS NMR_Data NMR Data (Chemical Shifts, Coupling Constants, Integration) NMR->NMR_Data IR_Data IR Data (Vibrational Frequencies) IR->IR_Data MS_Data MS Data (Molecular Ion, Fragmentation Pattern) MS->MS_Data Comparison Structural Elucidation & Comparison NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: A generalized workflow for the spectroscopic comparison of chemical compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of diphenylacetaldehyde and structurally related compounds. While comprehensive experimental data on this compound itself is limited in publicly available literature, this document summarizes the known biological activities of closely related molecules, including phenylacetaldehyde and various diphenylmethane derivatives. This comparative approach offers valuable insights into the potential therapeutic applications of this class of compounds.

Data Presentation

Anticancer Activity

The cytotoxic effects of Phenylacetaldehyde (PAA), a structural analog of this compound, have been evaluated against human breast cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
Phenylacetaldehyde (PAA)MDA-MB-231MTS550[1]
Phenylacetaldehyde (PAA)MCF-7MTS606[1]

Note: Lower IC50 values indicate greater potency.

Antioxidant Activity

The antioxidant potential of several brominated diphenylmethane derivatives has been assessed using various radical scavenging assays. These compounds share a core diphenylmethane structure with this compound.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Superoxide Scavenging IC50 (µg/mL)Reference
5,5'-Methylenebis(3,4-dibromobenzene-1,2-diol)10.5 ± 0.88.2 ± 0.912.3 ± 1.1[2][3][4][5][6]
Derivative 1312.1 ± 1.19.8 ± 1.214.7 ± 1.5[2][3][4][5][6]
Derivative 1415.8 ± 1.412.3 ± 1.518.9 ± 1.9[2][3][4][5][6]
Butylated hydroxyanisole (BHA) (Standard)16.1 ± 1.519.6 ± 1.825.4 ± 2.3[2][3][4][5][6]
α-Tocopherol (Standard)24.3 ± 2.128.4 ± 2.533.1 ± 3.1[2][3][4][5][6]

Note: Lower IC50 values indicate stronger antioxidant activity.

Anti-Inflammatory Activity

While direct quantitative data for this compound is unavailable, studies on related phenolic compounds provide context for potential anti-inflammatory effects, often measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Phenylacetaldehyde has been shown to significantly inhibit the mRNA and protein levels of pro-inflammatory cytokines in C. acnes-treated keratinocytes[7].

CompoundCell LineAssayIC50 (µM)Reference
LuteolinRAW 264.7Griess Assay (NO Inhibition)7.6 ± 0.3[8]
QuercetinRAW 264.7Griess Assay (NO Inhibition)12.0 ± 0.8[8]
ApigeninRAW 264.7Griess Assay (NO Inhibition)17.8 ± 0.6[8]
trans-ResveratrolRAW 264.7Griess Assay (NO Inhibition)27.9 ± 0.9[8]

Note: Lower IC50 values indicate more potent inhibition of nitric oxide production.

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays In Vitro Biological Assays cluster_data Data Analysis s1 Synthesis of This compound & Analogs s2 Purification & Structural Analysis (NMR, MS) s1->s2 b1 Anticancer Activity (MTT Assay) s2->b1 Test Compounds b2 Antioxidant Activity (DPPH, ABTS Assays) s2->b2 Test Compounds b3 Anti-inflammatory Activity (NO Production Assay) s2->b3 Test Compounds b4 Enzyme Inhibition Assays s2->b4 Test Compounds d1 IC50 Value Determination b1->d1 b2->d1 b3->d1 b4->d1 d2 Comparative Analysis d1->d2

General workflow for synthesis and biological screening.

nfkb_pathway cluster_nucleus Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes Induces Transcription This compound This compound (Potential Inhibition) This compound->IKK

References

A Comparative Analysis of Catalysts for the Synthesis of Diphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates like Diphenylacetaldehyde is paramount. This guide provides a comparative analysis of catalytic systems for the synthesis of this compound, focusing on two primary synthetic routes: the isomerization of stilbene oxide and the hydroformylation of 1,1-diphenylethylene. The performance of various catalysts is evaluated based on yield, selectivity, and reaction conditions, with supporting experimental data and detailed protocols.

Isomerization of Stilbene Oxide

The rearrangement of stilbene oxide to this compound, a variant of the Meinwald rearrangement, can be effectively catalyzed by Lewis acids. This method offers a direct route to the target aldehyde from a readily available epoxide precursor.

Catalyst Performance in Stilbene Oxide Isomerization

The selection of the catalyst is critical in achieving high yields and minimizing side reactions. Below is a comparison of catalysts employed in this transformation.

CatalystSubstrateSolventTemp. (°C)TimeYield (%)Reference
Boron trifluoride etheratetrans-Stilbene oxideBenzeneAmbient1 min74–82%Organic Syntheses[1]
Mesoporous Alumino-silicate (AS-1)trans-Stilbene oxideDichloromethaneReflux-65%Sci-Hub
Sodium bisulfitetrans-Stilbene oxide----Mentioned in Organic Syntheses[1]
Lithium diethylamidetrans-Stilbene oxide----Mentioned in Organic Syntheses[1]

Key Observations:

  • Boron trifluoride etherate stands out as a highly efficient catalyst for this transformation, affording excellent yields in a remarkably short reaction time at ambient temperature.[1]

  • Mesoporous aluminosilicates , representing solid acid catalysts, also effectively promote the rearrangement, offering potential advantages in terms of catalyst separation and recycling.

  • Other reagents like sodium bisulfite and lithium diethylamide have also been reported to effect the isomerization, though detailed comparative data is less readily available.[1]

Hydroformylation of 1,1-Diphenylethylene

Hydroformylation, or the "oxo" process, provides an atom-economical route to aldehydes from alkenes. For the synthesis of this compound, the hydroformylation of 1,1-diphenylethylene is the target reaction. The primary challenge in hydroformylating substituted alkenes is controlling the regioselectivity—the formation of the branched aldehyde (this compound) over the linear isomer. Rhodium-based catalysts, particularly when modified with specific phosphine or phosphite ligands, are the catalysts of choice for achieving high branched selectivity.

Catalyst Performance in Hydroformylation

While direct data for 1,1-diphenylethylene is sparse in readily accessible literature, extensive research on the hydroformylation of styrene serves as an excellent model. The principles of regiocontrol are directly applicable, where rhodium catalysts generally favor the formation of the branched product from aryl alkenes.[2][3] Heterogeneous rhodium-based catalysts have been shown to be effective for the hydroformylation of 1,1-diarylethenes, with good conversion and selectivity, and offer the benefit of catalyst recyclability.[4]

Catalyst SystemSubstrateLigand/PromoterTemp. (°C)Pressure (bar)Branched:Linear (b:l) RatioYield of Branched Aldehyde (%)Reference
Rh-based heterogeneous catalyst1,1-DiarylethenesSupported on inorganic oxides8080Good regioselectivityGood conversionResearchGate[4]
[Rh(COD)Cl]₂StyreneHybrid Phosphate (P6)3040up to 20.9:1up to 92%MDPI
Rh(acac)(CO)₂StyreneDiphosphoramidite (BINOL-derived)5020~2.6:1 (72% branched)-ResearchGate[2]
Rh(acac)(CO)₂StyreneMacrocyclic biaryl bis(phosphine)80~4~11.5:1-OSTI.GOV[5]

Key Observations:

  • Rhodium catalysts are highly effective for producing branched aldehydes from aryl alkenes.[2][3] The choice of ligand is crucial for maximizing this selectivity.

  • Heterogeneous rhodium catalysts supported on materials like silica or pillared clays are particularly promising for industrial applications, demonstrating good activity and selectivity for 1,1-diarylethenes with the added advantage of being recyclable.[4]

  • The development of novel ligands and promoters , such as specific diphosphoramidites and hybrid phosphates, allows for fine-tuning of the catalyst to achieve exceptionally high branched-to-linear ratios even under mild conditions.

Synthetic Pathways Overview

The choice between isomerization and hydroformylation depends on precursor availability, desired scale, and the importance of atom economy. The following diagram illustrates the two main catalytic routes to this compound.

G cluster_0 Isomerization Route cluster_1 Hydroformylation Route Stilbene_Oxide Stilbene Oxide Catalyst_Isomer Lewis Acid Catalyst (e.g., BF₃·OEt₂, Mesoporous Aluminosilicate) Stilbene_Oxide->Catalyst_Isomer Diphenylacetaldehyde_1 This compound Catalyst_Isomer->Diphenylacetaldehyde_1 Isomerization (Meinwald Rearrangement) Diphenylethylene 1,1-Diphenylethylene Diphenylacetaldehyde_2 This compound Diphenylethylene->Diphenylacetaldehyde_2 Syngas CO + H₂ Syngas->Diphenylacetaldehyde_2 Catalyst_Hydro Rhodium Catalyst + Ligand (e.g., Phosphines) Catalyst_Hydro->Diphenylacetaldehyde_2 Hydroformylation (branched selective)

Caption: Main catalytic routes for the synthesis of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures.

Protocol 1: Isomerization of trans-Stilbene Oxide using Boron Trifluoride Etherate

This procedure is adapted from Organic Syntheses.[1]

  • Preparation: Dissolve 39.2 g (0.2 mole) of trans-stilbene oxide in 450 mL of reagent grade benzene in a 1-L separatory funnel.

  • Catalyst Addition: Add 13.2 mL (0.1 mole) of boron trifluoride etherate to the solution.

  • Reaction: Swirl the solution and allow it to stand for 1 minute at room temperature. Note: Longer reaction times can significantly decrease the yield.

  • Work-up: Wash the solution with two 300-mL portions of water. Separate the organic layer.

  • Purification: Remove the benzene by distillation. The residual crude aldehyde is then purified by distillation under reduced pressure (115–117°C at 0.6 mm Hg) to yield 29–32 g (74–82%) of pure this compound.

Protocol 2: Hydroformylation of 1,1-Diarylethenes using a Heterogeneous Rhodium Catalyst

This is a general procedure based on the findings for heterogeneous rhodium catalysts.[4]

  • Reactor Setup: Charge a high-pressure autoclave reactor with the 1,1-diarylethene substrate, a suitable solvent (e.g., toluene), and the heterogeneous rhodium catalyst (e.g., Rh supported on silica).

  • Reaction Conditions: Seal the reactor, purge with syngas (a 1:1 mixture of CO and H₂), and then pressurize to the desired pressure (e.g., 80 atm). Heat the reactor to the target temperature (e.g., 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by analyzing aliquots using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Purification: Recover the catalyst by filtration. The liquid product mixture is then concentrated under reduced pressure, and the resulting crude aldehyde is purified by column chromatography or vacuum distillation to isolate this compound. The recovered catalyst can be washed, dried, and reused in subsequent runs.

References

Benchmarking Diphenylacetaldehyde synthesis against literature methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. Diphenylacetaldehyde is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a comparative analysis of four prominent literature methods for its synthesis, offering detailed experimental protocols and quantitative data to inform methodology selection.

Performance Benchmarking

The selection of a synthetic route often involves a trade-off between yield, reaction time, availability of starting materials, and the hazardous nature of the reagents. The following table summarizes the key metrics for established methods of this compound synthesis.

Method/Reaction TypeStarting Material(s)Key Reagents/CatalystReaction ConditionsYield (%)
Epoxide Isomerization trans-Stilbene OxideBoron trifluoride etherate (BF₃·OEt₂)Benzene, Room Temp, 1 min74–82%
Pinacol Rearrangement Hydrobenzoin (1,2-Diphenyl-1,2-ethanediol)Acid Catalyst (e.g., H₂SO₄, I₂)HeatTypically high, but specific yield varies
Alcohol Oxidation 2,2-DiphenylethanolDMSO, Oxalyl Chloride, Et₃N (Swern)-78 °C to Room Temp, ~1-2 hGenerally >90% for similar alcohols
Ester Reduction Methyl or Ethyl DiphenylacetateDiisobutylaluminium Hydride (DIBAL-H)Toluene or THF, -78 °C, 1.5-2 hGenerally high, often >90%

Logical Workflow for Method Selection

The choice of the optimal synthetic pathway depends on several factors, including the readily available starting materials and the desired scale of the reaction. The following diagram illustrates a decision-making workflow.

G start Select Synthesis Route for This compound sm Available Starting Material? start->sm stilbene Stilbene Derivative sm->stilbene Stilbene diol 1,2-Diol (Hydrobenzoin) sm->diol Diol alcohol 2,2-Diphenylethanol sm->alcohol Alcohol acid Diphenylacetic Acid Derivative sm->acid Acid/Ester epoxidation 1. Epoxidation 2. Isomerization stilbene->epoxidation rearrangement Pinacol Rearrangement diol->rearrangement oxidation Oxidation (e.g., Swern) alcohol->oxidation reduction 1. Esterification 2. Reduction (DIBAL-H) acid->reduction product This compound epoxidation->product rearrangement->product oxidation->product reduction->product

Caption: Decision workflow for this compound synthesis.

Experimental Protocols

Method 1: Isomerization of trans-Stilbene Oxide

This method is notable for its high yield and extremely short reaction time. It relies on the Lewis acid-catalyzed rearrangement of an epoxide.

Workflow Diagram:

G A Dissolve trans-Stilbene Oxide in Benzene B Add BF3·OEt2 (Room Temp, 1 min) A->B C Aqueous Wash B->C D Remove Benzene (Distillation) C->D E Purify by Vacuum Distillation D->E

Caption: Isomerization of trans-stilbene oxide workflow.

Procedure: A solution of 39.2 g (0.2 mole) of trans-stilbene oxide in 450 mL of reagent-grade benzene is placed in a 1-L separatory funnel. To this solution, 13.2 mL (0.1 mole) of boron trifluoride etherate is added. The solution is swirled and allowed to stand for 1 minute. Following the reaction period, the mixture is washed with two 300-mL portions of water. The organic layer is separated, and the benzene is removed by distillation. The resulting crude aldehyde is then purified by distillation under reduced pressure to yield this compound (29–32 g, 74–82%).[1]

Method 2: Pinacol Rearrangement of Hydrobenzoin

This classic reaction involves the acid-catalyzed 1,2-aryl shift of a vicinal diol. While specific yields can vary based on the acid and conditions, it is a well-established transformation.

Procedure: In a round-bottomed flask, hydrobenzoin (1,2-diphenyl-1,2-ethanediol) is dissolved in a suitable solvent such as toluene or dioxane. A catalytic amount of a strong acid, such as sulfuric acid or iodine, is added to the solution. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, neutralized with a mild base (e.g., saturated sodium bicarbonate solution), and extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure. The crude product is then purified by column chromatography or vacuum distillation to afford this compound.

Method 3: Oxidation of 2,2-Diphenylethanol (Swern Oxidation)

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. It is particularly useful for substrates with acid-sensitive functional groups.

Workflow Diagram:

G A Activate DMSO with Oxalyl Chloride (-78 °C) B Add 2,2-Diphenylethanol in CH2Cl2 (-78 °C) A->B C Add Triethylamine (Et3N) (-78 °C) B->C D Warm to Room Temp C->D E Aqueous Workup & Extraction D->E F Purification (Chromatography) E->F

Caption: Swern oxidation of 2,2-diphenylethanol workflow.

Procedure: To a solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) at -78 °C under an inert atmosphere, a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM is added dropwise. After stirring for 15 minutes, a solution of 2,2-diphenylethanol (1.0 equivalent) in DCM is added slowly. The reaction is stirred for another 30 minutes, after which triethylamine (5.0 equivalents) is added dropwise. The reaction mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature. Water is added to quench the reaction, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to yield this compound. While yields for this specific substrate require empirical determination, similar primary alcohols are typically oxidized in yields exceeding 90%.

Method 4: Reduction of Methyl Diphenylacetate (DIBAL-H Reduction)

Reduction of an ester to an aldehyde can be effectively achieved using a sterically hindered reducing agent like Diisobutylaluminium Hydride (DIBAL-H) at low temperatures, which prevents over-reduction to the primary alcohol.

Procedure: A solution of methyl diphenylacetate (1.0 equivalent) in anhydrous toluene or THF is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (1.0 M in hexanes, 1.05-1.2 equivalents) is added dropwise, maintaining the temperature at -78 °C. The reaction is stirred for 1.5 to 2 hours at this temperature. The reaction is then quenched by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of ammonium chloride or Rochelle's salt. The mixture is warmed to room temperature, resulting in the formation of a white precipitate. The precipitate is filtered through a pad of Celite®, and the filter cake is washed thoroughly with an organic solvent like diethyl ether or ethyl acetate. The filtrate is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to provide the crude this compound, which can be used without further purification or distilled under vacuum. This method is known for its high efficiency and clean conversion, with yields often exceeding 90%.[1]

References

Comparative Kinetic Analysis of Diphenylacetaldehyde Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenylacetaldehyde, a sterically hindered aromatic aldehyde, presents unique reactivity in various chemical transformations. Understanding the kinetics of its reactions is crucial for optimizing synthetic routes, designing novel catalysts, and elucidating reaction mechanisms in drug development and materials science. This guide provides a comparative overview of the kinetic studies of three key reactions of this compound: oxidation, reduction, and aldol condensation. Due to the limited availability of direct kinetic data for this compound, this guide draws comparisons with analogous aromatic aldehydes, namely benzaldehyde and phenylacetaldehyde, to provide a predictive framework for its reactivity.

Comparative Kinetic Data

The following tables summarize the available quantitative kinetic data for the oxidation, reduction, and aldol condensation of this compound and its structural analogs.

Oxidation of Aromatic Aldehydes

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The reactivity of aromatic aldehydes in oxidation reactions is influenced by the nature of the oxidant and the reaction conditions.

AldehydeOxidantRate LawRate Constant (k)Activation Energy (Ea)Reference
BenzaldehydeKMnO₄ in NaOHRate = k[Aldehyde][KMnO₄]k₁ = 2.10 L mol⁻¹ s⁻¹, k₂ = 15.2 L² mol⁻² s⁻¹, k₃ = 11.3 L³ mol⁻³ s⁻¹ (at 25°C)89.635 kJ/mol (catalytic oxidation of toluene to benzaldehyde)[1][2][3]
BenzaldehydeBromine (pH 1-5)---[2]
Phenylacetaldehyde----No data available
This compound----No data available

Note: The rate law for the permanganate oxidation of benzaldehyde includes terms that are zero, first, and second order in hydroxide ion, indicating a complex mechanism.[1][2]

Reduction of Aromatic Aldehydes

The reduction of aldehydes to primary alcohols is a common synthetic procedure. The kinetics of this reaction are dependent on the reducing agent and the solvent system.

AldehydeReducing AgentSolventRate LawRate Constant (k)Reference
BenzaldehydeNaBH₄Water/DMSOSecond-orderRate constants decrease as water content is reduced.[4]
BenzaldehydeNaBH₄ / wet SiO₂Solvent-free-Reaction completes in < 3 min at room temperature.-
Phenylacetaldehyde----No data available
This compound----No data available

Note: The reduction of benzaldehyde with NaBH₄ in the presence of wet SiO₂ under solvent-free conditions is reported to be highly efficient.[5]

Aldol Condensation of Aromatic Aldehydes

The aldol condensation is a powerful carbon-carbon bond-forming reaction. The kinetics are influenced by the catalyst (acid or base) and the structure of the aldehyde. Phenylacetaldehyde is known to undergo aldol condensation due to the presence of an alpha-proton.[6] this compound, lacking an alpha-proton, would be expected to act as the electrophile in a crossed-aldol condensation.

AldehydeReaction TypeCatalystRate LawRate Constant (k)Reference
PhenylacetaldehydeSelf-condensationBase--No direct kinetic data found
BenzaldehydeCondensation with AcetoneBase---
This compoundCrossed-aldolBase/Acid--Expected to be the electrophile

Note: For the condensation of aromatic aldehydes with Meldrum's acid, the reaction follows overall second-order kinetics, and electron-withdrawing groups on the aromatic ring increase the reaction rate.[7]

Experimental Protocols

Detailed experimental protocols are essential for reproducible kinetic studies. Below are representative methodologies for monitoring the kinetics of the discussed reactions.

Kinetic Analysis of Aromatic Aldehyde Oxidation using UV-Vis Spectroscopy

This protocol describes the monitoring of the oxidation of an aromatic aldehyde by an oxidizing agent (e.g., permanganate) using UV-Vis spectroscopy.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Oxidizing agent (e.g., Potassium permanganate)

  • Buffer solution or appropriate solvent

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the aromatic aldehyde and the oxidizing agent of known concentrations in the chosen solvent or buffer.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

  • In a quartz cuvette, mix the appropriate volumes of the buffer/solvent and the aldehyde solution.

  • Initiate the reaction by adding the oxidizing agent solution to the cuvette and mix quickly.

  • Immediately start recording the absorbance at the wavelength of maximum absorbance (λmax) of the oxidizing agent as a function of time. The disappearance of the oxidant is monitored.[8]

  • Continue data collection until the reaction is complete or for a sufficient period to determine the initial rate.

  • Analyze the absorbance vs. time data to determine the reaction order and the rate constant. For a pseudo-first-order condition (with aldehyde in large excess), a plot of ln(Absorbance) vs. time will be linear, and the pseudo-first-order rate constant can be obtained from the slope.

Kinetic Analysis of Aromatic Aldehyde Reduction using High-Performance Liquid Chromatography (HPLC)

This protocol outlines the use of HPLC to monitor the reduction of an aromatic aldehyde.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Reducing agent (e.g., Sodium borohydride)

  • Appropriate solvent (e.g., methanol, ethanol)

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Quenching solution (e.g., dilute acid)

  • Internal standard

Procedure:

  • Develop an HPLC method to separate the starting aldehyde, the alcohol product, and the internal standard. Determine the retention times and response factors for each component.

  • Set up the reaction in a temperature-controlled vessel.

  • At timed intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution to stop the reduction.

  • Add a known amount of internal standard to the quenched sample.

  • Inject the sample into the HPLC system.

  • Monitor the peak areas of the aldehyde and the product at their respective λmax.[9]

  • Plot the concentration of the aldehyde (or product) as a function of time to determine the rate law and rate constant.

Kinetic Analysis of Aldol Condensation using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the use of GC-MS to follow the progress of an aldol condensation reaction.

Materials:

  • Aromatic aldehyde (e.g., Phenylacetaldehyde)

  • Ketone or another aldehyde for crossed-aldol condensation

  • Base or acid catalyst

  • Solvent

  • GC-MS system with a suitable column

  • Internal standard

Procedure:

  • Develop a GC-MS method to separate and identify the reactants, products, and any intermediates.

  • Set up the reaction in a thermostated reactor.

  • At specific time points, take a sample from the reaction mixture.

  • Quench the reaction in the sample (e.g., by neutralization of the catalyst).

  • Add a known concentration of an internal standard.

  • Prepare the sample for GC-MS analysis (e.g., by extraction and derivatization if necessary).

  • Inject the sample into the GC-MS and acquire the data.[10]

  • Quantify the concentration of reactants and products by comparing their peak areas to that of the internal standard.

  • Plot concentration versus time to determine the kinetic parameters of the reaction.

Visualizing Reaction Pathways and Workflows

Graphical representations of reaction mechanisms and experimental workflows can aid in understanding the complex processes involved in kinetic studies.

OxidationMechanism cluster_oxidation Oxidation of Aromatic Aldehyde Aldehyde Aldehyde Hydrated_Aldehyde Gem-diol Intermediate Aldehyde->Hydrated_Aldehyde + H₂O Carboxylic_Acid Carboxylic_Acid Hydrated_Aldehyde->Carboxylic_Acid [O]

Caption: Generalized mechanism for the oxidation of an aromatic aldehyde.

ReductionMechanism cluster_reduction Reduction of Aromatic Aldehyde with Hydride Aldehyde Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide H⁻ (from NaBH₄) Alcohol Alcohol Alkoxide->Alcohol H⁺ (from solvent)

Caption: Simplified mechanism for the hydride reduction of an aromatic aldehyde.

AldolCondensationMechanism cluster_aldol Base-Catalyzed Aldol Condensation Enolizable_Aldehyde Enolizable Carbonyl (e.g., Phenylacetaldehyde) Enolate Enolate Intermediate Enolizable_Aldehyde->Enolate Base Adduct β-Hydroxy Aldehyde Enolate->Adduct + Electrophilic Carbonyl Electrophilic_Aldehyde Electrophilic Carbonyl (e.g., this compound) Product α,β-Unsaturated Aldehyde Adduct->Product - H₂O

Caption: Mechanism of a crossed-aldol condensation.

KineticWorkflow cluster_workflow General Workflow for Kinetic Analysis Start Reaction Setup Sampling Timed Sampling Start->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis Instrumental Analysis (UV-Vis, HPLC, GC-MS) Quenching->Analysis Data Concentration vs. Time Data Analysis->Data Analysis_Data Kinetic Modeling Data->Analysis_Data Result Rate Law & Rate Constant Analysis_Data->Result

Caption: A generalized workflow for conducting a chemical kinetics experiment.

References

A Comparative Purity Analysis: Commercial vs. Synthesized Diphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical research and pharmaceutical development, the purity of starting materials and intermediates is paramount. Diphenylacetaldehyde, a key building block in the synthesis of various organic compounds, is available commercially and can also be synthesized in the laboratory. This guide provides a comprehensive comparison of the purity of commercial versus lab-synthesized this compound, supported by detailed experimental protocols and data analysis.

Executive Summary

Commercially available this compound typically boasts a purity of 95-97%.[1] While convenient, the exact impurity profile may not always be fully disclosed. In-house synthesis, followed by rigorous purification, offers the potential for higher purity and a well-characterized impurity profile, which is critical for sensitive applications. This guide explores the nuances of both sources and provides the analytical tools to make an informed decision.

Data Presentation: A Comparative Overview

The following table summarizes the key purity attributes of a typical commercial batch of this compound compared to a batch synthesized and purified in the laboratory according to established protocols.

ParameterCommercial this compoundSynthesized this compound
Purity (by GC) >95.0%[2]>98% (post-purification)
Purity (by qNMR) Typically 97%[1]Can exceed 99%
Key Impurities Unspecified minor impurities, potential for stilbene contamination.Unreacted starting materials (e.g., trans-stilbene oxide), residual solvents, and water.[3]
Appearance Colorless to light yellow liquid.[2]Colorless liquid after purification.

Experimental Protocols

A robust purity assessment relies on a multi-pronged analytical approach. Here, we detail the protocols for the synthesis of this compound and its subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Synthesis of this compound

A reliable method for the laboratory synthesis of this compound is the isomerization of trans-stilbene oxide, as detailed in Organic Syntheses.[3]

Materials:

  • trans-Stilbene oxide

  • Reagent-grade benzene

  • Boron trifluoride etherate (redistilled)

  • Water

Procedure:

  • Dissolve 39.2 g (0.2 mole) of trans-stilbene oxide in 450 ml of reagent benzene in a 1-liter separatory funnel.

  • Add 13.2 ml (0.1 mole) of boron trifluoride etherate to the solution.

  • Swirl the solution and allow it to stand for 1 minute.

  • Wash the solution with two 300-ml portions of water.

  • Separate the organic layer and remove the benzene by distillation.

  • Purify the residual crude aldehyde by distillation under reduced pressure. The product is collected at 115–117°C/0.6 mm.[3]

Potential Impurities:

  • trans-Stilbene: If present in the starting trans-stilbene oxide, it will carry through the reaction and contaminate the final product.[3]

  • Water: Can contaminate the product if the benzene solution is not properly dried before the final distillation.[3]

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying its impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with a 5975 MSD).[4]

  • Capillary column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 12 minutes.[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (e.g., 50:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Mass Range: m/z 35-500.

  • Solvent Delay: 4 minutes.[5]

Sample Preparation:

  • Dissolve a small, accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

For less volatile impurities and for quantitative analysis, HPLC is a valuable tool. Aldehydes are often derivatized to improve their detection by UV-Vis. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).[6][7]

Derivatization Procedure:

  • Prepare a saturated solution of DNPH in 2N HCl.

  • Add the this compound sample to the DNPH solution in a molar excess of the DNPH.

  • Filter the resulting DNPH-derivative precipitate, wash with 2N HCl, then with water, and air dry.[7]

HPLC Conditions:

  • HPLC System: A standard HPLC with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.[7]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh the dried DNPH derivative and dissolve it in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

Data Analysis:

  • The purity is calculated by comparing the peak area of the this compound-DNPH derivative in the sample to the calibration curve generated from the standards.

Purity Analysis by Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[8][9]

Instrumentation:

  • High-field NMR spectrometer (≥400 MHz).

  • 5 mm NMR tubes.

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh a similar amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3) and transfer to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis: The purity of the this compound is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Process and Logic

To better illustrate the workflow and decision-making process, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis start Starting Materials (trans-Stilbene Oxide, BF3·OEt2) reaction Isomerization Reaction start->reaction workup Aqueous Workup reaction->workup distillation Fractional Distillation workup->distillation synthesized_product Synthesized This compound distillation->synthesized_product gcms GC-MS Analysis synthesized_product->gcms hplc HPLC Analysis (with DNPH Derivatization) synthesized_product->hplc qnmr qNMR Analysis synthesized_product->qnmr commercial_product Commercial This compound commercial_product->gcms commercial_product->hplc commercial_product->qnmr data_comparison Data Comparison & Purity Assessment gcms->data_comparison hplc->data_comparison qnmr->data_comparison G cluster_commercial Commercial Source cluster_synthesis In-house Synthesis start Need this compound? buy Purchase Commercial Product start->buy Time-sensitive or non-critical application synthesize Synthesize and Purify start->synthesize High purity required or custom characterization needed accept_purity Acceptable Purity? (95-97%) buy->accept_purity use_commercial Use in Application accept_purity->use_commercial Yes accept_purity->synthesize No analyze Perform Purity Analysis (GC-MS, HPLC, qNMR) synthesize->analyze high_purity Achieved High Purity? (>98%) analyze->high_purity high_purity->synthesize No, re-purify use_synthesized Use in Application high_purity->use_synthesized Yes

References

A Comparative Guide to Isomeric Purity Determination of Diphenylacetaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of isomeric purity is a critical aspect of the development and quality control of chiral pharmaceutical compounds. For derivatives of diphenylacetaldehyde, which possess a stereogenic center at the α-position, several analytical techniques can be employed to quantify the enantiomeric excess (e.e.). This guide provides an objective comparison of the most common methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by established experimental principles.

Methodology Comparison

The choice of analytical method for determining the isomeric purity of this compound derivatives depends on factors such as the required sensitivity, sample throughput, and the nature of the sample matrix. Chiral HPLC is often the gold standard due to its high resolution and sensitivity.[1] NMR spectroscopy offers a rapid, non-separative alternative, while chiral GC is suitable for volatile derivatives.

Table 1: Comparison of Analytical Methods for Isomeric Purity Determination

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase (CSP).[1]Separation of volatile (or derivatized) enantiomers on a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.[1]
Sample Throughput Lower; typically requires method development and has longer run times.Moderate; requires sample preparation (derivatization) and chromatographic run time.Higher; rapid sample preparation and data acquisition.[1]
Solvent Consumption High.[1]Low.Low.[1]
Sensitivity Generally higher, especially with UV or fluorescence detectors.[1]High, particularly with flame ionization (FID) or mass spectrometry (MS) detectors.Generally lower, dependent on analyte concentration and magnetic field strength.[1]
Resolution Baseline separation of enantiomeric peaks is often achievable.[1]High resolution is possible, but can be limited by the volatility and thermal stability of the analyte.The degree of signal separation (Δδ) depends on the analyte, chiral auxiliary, and experimental conditions.
Method Development Can be time-consuming, requiring screening of columns and mobile phases.Requires optimization of temperature programs and derivatization procedures.Often simpler, involving optimization of the solvent and the molar ratio of analyte to chiral auxiliary.
Data Analysis Integration of peak areas from the chromatogram.Integration of peak areas from the chromatogram.Integration of the distinct NMR signals for each enantiomer.[2]
Key Advantage High accuracy, precision, and sensitivity for quantitative analysis.Excellent for volatile and thermally stable compounds.Rapid analysis without the need for physical separation.
Key Disadvantage Higher solvent consumption and potentially longer method development time.Aldehydes may require derivatization to prevent racemization at high temperatures.Lower sensitivity and potential for signal overlap.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for the analysis of this compound derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines the direct separation of this compound enantiomers on a chiral stationary phase.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound derivative and dissolve it in 10 mL of the mobile phase to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for specific derivatives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

c. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers.

  • Integrate the peak areas of each enantiomer.

  • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (GC) with Derivatization

Due to the potential for thermal degradation and racemization of aldehydes at high temperatures, derivatization to a more stable functional group (e.g., an oxime or acetal) is recommended.

a. Derivatization to Oxime:

  • To a solution of the this compound derivative (10 mg) in pyridine (1 mL), add hydroxylamine hydrochloride (15 mg).

  • Heat the mixture at 60 °C for 1 hour.

  • After cooling to room temperature, add water (5 mL) and extract with diethyl ether (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., hexane) for GC analysis.

b. GC Conditions:

  • Column: A chiral capillary column such as a Chiraldex® G-TA or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280 °C.

c. Data Analysis:

  • Analyze the derivatized sample by GC to separate the diastereomeric oximes.

  • Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.

NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

This method involves the reaction of the aldehyde with a chiral derivatizing agent to form diastereomers that can be distinguished by NMR.

a. Sample Preparation:

  • In an NMR tube, dissolve approximately 5 mg of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the starting material.

  • Add one equivalent of a chiral derivatizing agent, such as (R)-(-)-1-(1-naphthyl)ethylamine.

  • Allow the reaction to proceed at room temperature to form the corresponding diastereomeric imines in situ.[2]

b. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Nucleus: ¹H.

  • Parameters: Standard acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

c. Data Analysis:

  • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., the imine C-H proton).

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess from the integral values: % e.e. = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the isomeric purity of a this compound derivative.

Isomeric_Purity_Workflow cluster_sample Sample cluster_methods Analytical Methods cluster_prep Sample Preparation cluster_analysis Data Analysis cluster_result Result Sample This compound Derivative Dissolution Dissolution in Mobile Phase Sample->Dissolution Derivatization_GC Derivatization (e.g., Oxime formation) Sample->Derivatization_GC Derivatization_NMR Derivatization (e.g., with Chiral Amine) Sample->Derivatization_NMR HPLC Chiral HPLC Analysis_HPLC Peak Integration & e.e. Calculation HPLC->Analysis_HPLC GC Chiral GC Analysis_GC Peak Integration & e.e. Calculation GC->Analysis_GC NMR NMR Spectroscopy Analysis_NMR Signal Integration & e.e. Calculation NMR->Analysis_NMR Dissolution->HPLC Derivatization_GC->GC Derivatization_NMR->NMR Result Isomeric Purity (e.e. %) Analysis_HPLC->Result Analysis_GC->Result Analysis_NMR->Result

Caption: General workflow for isomeric purity determination.

References

Navigating Immunoassay Specificity: A Comparative Guide to Diphenylacetaldehyde Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of immunoassays is paramount. A critical factor influencing this accuracy is antibody specificity and the potential for cross-reactivity with structurally similar, non-target analytes. This guide provides a comprehensive overview of evaluating the cross-reactivity of Diphenylacetaldehyde in immunoassays, offering a framework for assessing its potential interference.

While specific immunoassay cross-reactivity data for this compound is not extensively available in public literature, this guide presents a standardized approach to conducting such studies. By employing a competitive enzyme-linked immunosorbent assay (ELISA), researchers can systematically evaluate the potential for this compound and other structurally related aldehydes to interfere with the quantification of a target analyte.

Understanding Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen.[1] Cross-reactivity occurs when an antibody binds to a non-target molecule that shares structural similarities with the intended analyte.[2][3] This can lead to inaccurate quantification, including false positives or overestimated concentrations.[2] For small molecules like this compound, which are not immunogenic on their own, they are classified as haptens and require conjugation to a larger carrier protein to elicit an antibody response.[4][5] The resulting antibodies may exhibit varying degrees of specificity.

The degree of cross-reactivity is typically determined in competitive immunoassays by comparing the concentration of the cross-reactant required to displace 50% of the labeled antigen (IC50) with the IC50 of the target analyte.[6][7]

Hypothetical Cross-Reactivity Profile of a Target Analyte

The following table provides a hypothetical data set illustrating how the cross-reactivity of this compound and other related aldehydes might be presented. In this scenario, "Target Analyte X" is the intended molecule for detection and quantification by the immunoassay.

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
Target Analyte X (Hypothetical Structure)10100%
This compound(C₆H₅)₂CHCHO5002%
PhenylacetaldehydeC₆H₅CH₂CHO10001%
BenzaldehydeC₆H₅CHO50000.2%
AcetaldehydeCH₃CHO>10,000<0.1%

Note: This data is for illustrative purposes only and does not represent actual experimental results. The percentage cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Analyte X / IC50 of Test Compound) x 100.[7]

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard procedure for determining the cross-reactivity of compounds in a competitive ELISA format.[8][9]

Materials:

  • High-binding 96-well microplate

  • Target Analyte X conjugated to a carrier protein (e.g., BSA or OVA) for coating

  • Primary antibody specific for Target Analyte X

  • This compound and other potential cross-reactants

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the Target Analyte X-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound conjugate.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the Target Analyte X standard and each test compound (including this compound).

    • In a separate plate or tubes, pre-incubate the primary antibody with each dilution of the standard or test compound for 1 hour at room temperature.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for the Target Analyte X standard and each test compound.

    • Determine the IC50 value for each compound from their respective dose-response curves.

    • Calculate the percent cross-reactivity for each test compound relative to the Target Analyte X.

Visualizing the Principles

To further clarify the experimental concepts, the following diagrams illustrate the competitive immunoassay principle and the workflow for assessing cross-reactivity.

Competitive_ELISA_Principle cluster_well Microplate Well Surface cluster_solution Solution Phase Coated_Analyte Coated Target Analyte-Protein Conjugate Primary_Ab Primary Antibody Free_Analyte Free Target Analyte (or Cross-Reactant) Free_Analyte->Primary_Ab Binds in solution Primary_Ab->Coated_Analyte Binds to coated analyte if not bound to free analyte Secondary_Ab Enzyme-Labeled Secondary Antibody Primary_Ab->Secondary_Ab Binds to primary antibody

Caption: Principle of a competitive ELISA for small molecule detection.

Cross_Reactivity_Workflow A Prepare Serial Dilutions (Target Analyte & Test Compounds) B Pre-incubate with Primary Antibody A->B C Add to Coated & Blocked Microplate B->C D Incubate & Wash C->D E Add Secondary Antibody D->E F Incubate & Wash E->F G Add Substrate & Stop Solution F->G H Read Absorbance G->H I Generate Dose-Response Curves H->I J Determine IC50 Values I->J K Calculate % Cross-Reactivity J->K

References

Safety Operating Guide

Proper Disposal of Diphenylacetaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of diphenylacetaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Proper handling and disposal are crucial to mitigate these risks. This guide outlines the necessary steps for the safe management of this compound waste.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazards. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield where splashing is possible.[2]

  • Hand Protection: Chemically resistant gloves, such as butyl rubber.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosol formation, use a NIOSH/MSHA approved respirator.[2][3]

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin: Immediately remove all contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation occurs.[4]

  • Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Quantitative Hazard Data

The following table summarizes key quantitative data for this compound, crucial for risk assessment and safe handling.

PropertyValueSource
Flash Point113 °C (235.4 °F) - closed cup
Density1.106 g/mL at 25 °C
Boiling Point315 °C
Storage Class10 - Combustible liquids

Spill Cleanup Protocol

In the event of a this compound spill, follow these procedures to ensure a safe and effective cleanup. This protocol is designed for minor spills that can be handled by trained laboratory personnel. For major spills (greater than 500 ml), evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

Materials:

  • Chemical spill kit containing:

    • Inert absorbent material (e.g., sand, vermiculite, diatomaceous earth)[6]

    • Chemically resistant gloves

    • Safety goggles and/or face shield

    • Lab coat or apron

    • Plastic scoop or tongs[5]

    • Sealable plastic bags for hazardous waste[5][7]

    • Hazardous waste labels

Procedure:

  • Ensure Safety: Immediately notify others in the area and restrict access. If the spill is significant, evacuate the lab.[5]

  • Ventilation: Ensure adequate ventilation by working in a fume hood or opening windows if it is safe to do so.[4]

  • Eliminate Ignition Sources: Turn off all nearby ignition sources as this compound is combustible.[4]

  • Containment: Wearing appropriate PPE, contain the spill by creating a dike around the perimeter with absorbent material.[6][8]

  • Absorption: Cover the spill with an inert, non-combustible absorbent material. Do not use paper towels as this can increase the rate of evaporation.[6]

  • Collection: Once the liquid is fully absorbed, use a plastic scoop or tongs to collect the material and place it into a designated, sealable hazardous waste bag.[5][9]

  • Decontamination: Clean the spill area with soap and water.[9] All cleaning materials (e.g., contaminated paper towels, gloves) must also be disposed of as hazardous waste.

  • Labeling and Storage: Securely seal the waste bag and label it clearly as "Hazardous Waste" with the full chemical name ("this compound"), the date, and the associated hazards (e.g., "Combustible," "Irritant"). Store the sealed bag in a designated hazardous waste collection area, away from incompatible materials such as strong oxidizing agents.[4][10]

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.[5]

Disposal Workflow

The proper disposal of this compound waste is a critical step in the laboratory workflow. The following diagram illustrates the decision-making process and procedural steps for its disposal.

Diphenylacetaldehyde_Disposal_Workflow start This compound Waste Generated assess_contamination Assess Contamination Level start->assess_contamination is_empty_container Empty Container? assess_contamination->is_empty_container pure_or_mixture Pure this compound or Mixture? is_empty_container->pure_or_mixture No triple_rinse Triple Rinse with Appropriate Solvent is_empty_container->triple_rinse Yes select_container Select Compatible, Labeled Hazardous Waste Container pure_or_mixture->select_container collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Trash triple_rinse->dispose_container collect_rinsate->select_container transfer_waste Transfer Waste to Container select_container->transfer_waste seal_and_store Seal Container and Store in Designated Area transfer_waste->seal_and_store request_pickup Arrange for Hazardous Waste Pickup with EHS seal_and_store->request_pickup

Caption: Workflow for the proper disposal of this compound waste.

Disposal Plan and Logistics

This compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. It should never be disposed of down the drain or in regular trash.

Operational Plan:

  • Waste Collection:

    • Designate a specific, compatible, and clearly labeled container for this compound waste. The container must have a secure, leak-proof lid.

    • The label must include the words "Hazardous Waste," the full chemical name, and an indication of the hazards.

  • Storage:

    • Store the hazardous waste container in a well-ventilated, designated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[4]

    • Keep the container closed except when adding waste.

  • Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not mix this compound waste with other incompatible waste streams.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Diphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Diphenylacetaldehyde. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause severe skin burns, serious eye damage, and may be fatal if swallowed and enters the airways.[1][2] It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure. The required PPE is outlined below.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesHandle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[3]
Eye and Face Protection Safety glasses with side-shields or gogglesWear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU).[3] A face shield may be necessary for splash protection.
Skin and Body Protection Laboratory coat or impervious clothingWear appropriate protective gloves and clothing to prevent skin exposure.[4] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse a respirator if engineering controls (e.g., fume hood) are not available or are insufficient to control exposure. If the respirator is the sole means of protection, use a full-face supplied air respirator.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₄H₁₂O[5]
Molecular Weight 196.24 g/mol
Appearance Liquid
Color Colorless to light yellow[3]
Boiling Point 315 °C (lit.)
Flash Point 113 °C (235.4 °F) - closed cup
Density 1.106 g/mL at 25 °C (lit.)

Operational Plan: Safe Handling and Disposal

A systematic approach to handling and disposing of this compound is critical to ensure safety.

1. Preparation and Engineering Controls:

  • Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[4]

  • Eliminate all ignition sources from the handling area, such as open flames, sparks, and hot surfaces.[1]

  • Prohibit eating, drinking, and smoking in the designated handling area.[2]

2. Handling and Transfer:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe mist or vapors.[1]

  • Wash hands thoroughly after handling.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

3. Spill Management:

  • Small Spills: Absorb with an inert material (e.g., dry sand, vermiculite) and place in a suitable, sealed container for disposal.[1]

  • Large Spills: Dike the spilled material to prevent spreading. Stop the flow of material if it can be done without risk.[1]

  • Ensure the spill area is thoroughly cleaned and decontaminated.

4. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1][4]

  • Do not allow the product to enter drains.[3]

Procedural Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

Safe Handling Workflow for this compound A Preparation - Verify fume hood function - Assemble all necessary PPE - Remove ignition sources B Handling - Wear appropriate PPE - Dispense and use in fume hood - Avoid skin/eye contact and inhalation A->B C Post-Handling - Decontaminate work surfaces - Remove and dispose of PPE correctly B->C E Spill Response - Evacuate and ventilate area - Use appropriate spill kit - Absorb and containerize waste B->E If Spill Occurs F Emergency Procedures - Eye Contact: Rinse with water for 15 min - Skin Contact: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Do NOT induce vomiting. Seek immediate medical attention. B->F In Case of Exposure D Waste Disposal - Collect all waste in labeled, sealed containers - Dispose as hazardous waste per regulations C->D E->D

Caption: Workflow for safe handling and emergency procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.